molecular formula C23H24O12 B1422396 Tricin 5-gucoside CAS No. 32769-00-9

Tricin 5-gucoside

货号: B1422396
CAS 编号: 32769-00-9
分子量: 492.4 g/mol
InChI 键: FLSOTPIEFVBPBU-LDBVRRDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tricin 5-O-beta-D-glucoside is a glycosyloxyflavone that is 3',5'-di-O-methyltricetin (tricin) in which the phenolic hydrogen at position 5 has been replaced by a beta-D-glucopyranosyl group. It has a role as a plant metabolite. It is a beta-D-glucoside, a dimethoxyflavone, a monosaccharide derivative, a polyphenol, a dihydroxyflavone and a glycosyloxyflavone. It is functionally related to a 3',5'-di-O-methyltricetin.
Tricin 5-glucoside has been reported in Hyparrhenia hirta, Gynerium sagittatum, and other organisms with data available.

属性

IUPAC Name

7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSOTPIEFVBPBU-LDBVRRDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306499
Record name Tricin 5-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32769-00-9
Record name Tricin 5-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32769-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricin 5-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tricin 5-Glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (B192558) 5-O-β-D-glucoside, a significant glycosyloxyflavone, is a secondary metabolite found predominantly in the plant kingdom, particularly within the grass family (Poaceae). As a derivative of the flavone (B191248) tricin (3',5'-di-O-methyltricetin), it plays a role in plant defense and physiology. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of Tricin 5-glucoside. It details experimental protocols for its extraction, isolation, and quantification, and presents its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

Tricin and its glycosidic derivatives, including Tricin 5-glucoside, are widely distributed throughout the plant kingdom, with a pronounced concentration in herbaceous plants. The Poaceae family, which includes major cereal crops, is a primary source of this compound.

Table 1: Natural Sources of Tricin and its Glycosides

Plant FamilyGenus/SpeciesPlant PartCompound(s) IdentifiedReference(s)
PoaceaeTriticum aestivum (Wheat)Husks, Brans, LeavesTricin, Tricin 5-glucoside, Tricin 7-glucoside[1]
PoaceaeOryza sativa (Rice)Bran, SeedsTricin, Tricin glycosides[2][3][4]
PoaceaeSaccharum officinarum (Sugarcane)Culms, Syrups, JuiceTricin, Tricin 7-O-glucoside, Acylated tricin glycosides[1][5][6][7]
PoaceaeHordeum vulgare (Barley)GrainsTricin[8]
PoaceaeAvena sativa (Oat)BranTricin[8]
PoaceaeZea mays (Maize)PlantTricin[1]
PoaceaeHyparrhenia hirta-Tricin 5-glucoside[9]
PoaceaeGynerium sagittatum-Tricin 5-glucoside[9]
ArecaceaeCalamus quiquesetinervius (Rattan palm)StemTricin[1]
FabaceaeMedicago sativa (Alfalfa)Aerial partsTricin glycosides[1]

Tricin 5-glucoside is specifically a β-D-glucoside of tricin where the glucose moiety is attached at the 5-position of the flavone backbone.[9] Its presence has been confirmed in various members of the Poaceae family, highlighting its potential as a chemotaxonomic marker.

Quantitative Data

While extensive quantitative data exists for the aglycone tricin, specific quantification of Tricin 5-glucoside is less commonly reported. The concentration of tricin can vary significantly depending on the plant species, variety, plant part, and environmental conditions.

Table 2: Quantitative Data for Tricin in Various Plant Sources

Plant SpeciesPlant PartConcentration of Tricin (mg/kg)Reference(s)
Triticum aestivum (Winter Wheat)Husks772[1]
Oryza sativa cv. Njavara BlackBranSignificantly higher than other varieties[2][3]
Oryza sativa cv. SujathaBran49[1]
Oryza sativa cv. Palakkadan MattaBran120[1]
Sorghum bicolorStem10.9[1]
Calamus quiquesetinerviusStem1.1[1]

It is important to note that the quantification of tricin often involves the hydrolysis of its glycosides, including Tricin 5-glucoside, to the aglycone. Therefore, the reported values for tricin may reflect the total amount of tricin present in both free and glycosidically bound forms.

Biosynthesis of Tricin 5-Glucoside

Tricin and its glycosides are synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis of the tricin backbone involves a series of enzymatic reactions, followed by glycosylation to form Tricin 5-glucoside.

Tricin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Malonyl-CoA Malonyl-CoA Naringenin Chalcone Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Tricetin Tricetin Luteolin->Tricetin F3',5'H Tricin Tricin Tricetin->Tricin OMT Tricin_5_glucoside Tricin 5-glucoside Tricin->Tricin_5_glucoside UGT p-Coumaroyl-CoAMalonyl-CoA p-Coumaroyl-CoAMalonyl-CoA p-Coumaroyl-CoAMalonyl-CoA->Naringenin Chalcone CHS

Caption: Biosynthetic pathway of Tricin 5-glucoside.

The key enzymes involved in this pathway are Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavone synthase (FNS), Flavonoid 3'-hydroxylase (F3'H), Flavonoid 3',5'-hydroxylase (F3',5'H), O-methyltransferases (OMT), and UDP-glycosyltransferases (UGT).

Experimental Protocols

Extraction and Isolation

A general workflow for the extraction and isolation of Tricin 5-glucoside from plant material is outlined below.

Caption: General workflow for extraction and isolation.

Detailed Methodology:

  • Sample Preparation: Plant material is dried at a controlled temperature (e.g., 40-60°C) to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically aqueous methanol (B129727) or ethanol (B145695) (e.g., 80% methanol), using methods such as maceration, sonication, or Soxhlet extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane (to remove nonpolar compounds) and ethyl acetate (B1210297) (to extract flavonoids).

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to separate different flavonoid fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Tricin 5-glucoside are further purified by preparative HPLC using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or acetic acid).

Quantification by HPLC and UPLC-MS/MS

High-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer (MS) is the most common method for the quantification of Tricin 5-glucoside. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and selectivity.[10][11][12][13][14]

4.2.1. Acid Hydrolysis (for total tricin quantification)

To quantify the total amount of tricin (aglycone), acid hydrolysis is performed to cleave the glycosidic bonds.

  • Protocol: A known amount of the plant extract is refluxed with an acidic solution (e.g., 1-2 M HCl in 50% aqueous methanol) for a defined period (e.g., 1-2 hours) at an elevated temperature (e.g., 80-100°C).[15][16][17][18][19] The reaction mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried and reconstituted in the mobile phase for HPLC analysis.

4.2.2. HPLC and UPLC-MS/MS Conditions

Table 3: Exemplary Chromatographic Conditions for Tricin 5-Glucoside Analysis

ParameterHPLCUPLC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 10% to 90% B over 30 minLinear gradient from 5% to 95% B over 10 min
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature 25-30°C35-40°C
Detection DAD at ~350 nmESI in negative ion mode, MRM transitions for Tricin 5-glucoside
Injection Volume 10-20 µL1-5 µL

Quantification: A calibration curve is constructed using a certified reference standard of Tricin 5-glucoside (or tricin after hydrolysis). The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Conclusion

Tricin 5-glucoside is a naturally occurring flavonoid with a significant presence in the Poaceae family. This guide provides a comprehensive overview of its natural sources, distribution, and methods for its analysis. The detailed experimental protocols and biosynthetic pathway information serve as a valuable resource for researchers and professionals engaged in the study and application of this promising natural compound. Further research is warranted to fully elucidate the quantitative distribution of Tricin 5-glucoside across a wider range of plant species and to explore its full therapeutic potential.

References

The Biosynthesis of Tricin 5-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tricin (B192558) [5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one], a flavone (B191248) with significant nutraceutical and pharmaceutical potential, is found predominantly in grasses. Its glycosylated form, Tricin 5-glucoside, enhances its stability and bioavailability. This technical guide provides an in-depth overview of the biosynthetic pathway of Tricin 5-glucoside in plants, with a focus on the key enzymatic steps, regulatory mechanisms, and experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Tricin, an O-methylated flavone, has garnered considerable interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] It is a characteristic component of the Poaceae family, which includes major cereal crops like rice, wheat, and barley.[2] In plants, tricin is often found in its glycosylated forms, with Tricin 5-glucoside being a prominent derivative.[3] Glycosylation is a crucial modification that influences the solubility, stability, and biological activity of flavonoids.[4] Understanding the biosynthesis of Tricin 5-glucoside is essential for its potential biotechnological production and for enhancing its content in crops.

This guide details the established biosynthetic route to tricin and the subsequent glycosylation to form Tricin 5-glucoside, summarizing the key enzymes, their known properties, and the regulatory networks that govern this pathway.

The Biosynthetic Pathway of Tricin 5-Glucoside

The biosynthesis of Tricin 5-glucoside is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavone-specific pathways before the final glucosylation step. The currently accepted pathway for tricin biosynthesis in grasses, particularly rice, is a revision of an earlier proposed route and is depicted below.[5]

From Phenylalanine to Naringenin (B18129): The General Flavonoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This molecule serves as a key precursor for a vast array of secondary metabolites, including flavonoids. The subsequent condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA is catalyzed by Chalcone Synthase (CHS) to produce naringenin chalcone. This is then isomerized by Chalcone Isomerase (CHI) to form the flavanone (B1672756), naringenin.[6]

The Core Tricin Biosynthetic Pathway

The formation of the tricin aglycone from naringenin involves a sequence of hydroxylation and methylation reactions. The established pathway in rice is as follows: Naringenin → Apigenin (B1666066)Luteolin (B72000)Chrysoeriol (B190785) → Selgin → Tricin.[5]

  • Naringenin to Apigenin: The flavanone naringenin is converted to the flavone apigenin by Flavone Synthase II (FNSII) . In rice, this enzyme is a cytochrome P450, CYP93G1.[7]

  • Apigenin to Luteolin: Apigenin undergoes hydroxylation at the 3'-position of the B-ring, a reaction catalyzed by Flavonoid 3'-Hydroxylase (F3'H) . In rice, the enzymes CYP75B3 and CYP75B4 have been shown to possess this activity.[6][7]

  • Luteolin to Chrysoeriol: The 3'-hydroxyl group of luteolin is then methylated to form chrysoeriol. This reaction is catalyzed by an O-methyltransferase (OMT) . In rice, ROMT9 has been identified as a major OMT involved in this step.[7]

  • Chrysoeriol to Selgin: A key step in the revised pathway is the 5'-hydroxylation of chrysoeriol to produce selgin. This specific hydroxylation is catalyzed by the cytochrome P450 enzyme CYP75B4 , which exhibits a unique chrysoeriol 5'-hydroxylase activity in addition to its F3'H activity.[7]

  • Selgin to Tricin: The final step in the formation of the tricin aglycone is the methylation of the 5'-hydroxyl group of selgin. This reaction is also catalyzed by an O-methyltransferase , with ROMT9 being a key enzyme in rice.[7]

The Final Step: Glucosylation of Tricin

The biosynthesis of Tricin 5-glucoside is completed by the attachment of a glucose moiety to the 5-hydroxyl group of the tricin aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) .

Based on metabolic profiling and genetic analysis in rice, OsUGT707A2 has been identified as the primary candidate for a flavone 5-O-glucosyltransferase, responsible for the glucosylation of tricin at the 5-position.[3] This enzyme is part of a cluster of UGTs on chromosome 7 in rice that are associated with the accumulation of flavone 5-O-hexosides, including tricin 5-O-hexoside.[3]

Key Enzymes and Quantitative Data

The following tables summarize the key enzymes involved in the biosynthesis of Tricin 5-glucoside and any available quantitative data. It is important to note that detailed kinetic data for all enzymes, particularly from a single species and under standardized conditions, is not yet fully available in the literature.

Table 1: Key Enzymes in the Biosynthesis of Tricin 5-Glucoside

StepEnzymeAbbreviationEnzyme ClassGene (in Rice)Substrate(s)Product(s)
1Chalcone SynthaseCHSTransferaseOsCHS4-coumaroyl-CoA, Malonyl-CoANaringenin Chalcone
2Chalcone IsomeraseCHIIsomeraseOsCHINaringenin ChalconeNaringenin
3Flavone Synthase IIFNSIIOxidoreductase (CYP450)CYP93G1NaringeninApigenin
4Flavonoid 3'-HydroxylaseF3'HOxidoreductase (CYP450)CYP75B3, CYP75B4ApigeninLuteolin
5O-MethyltransferaseOMTTransferaseROMT9LuteolinChrysoeriol
6Chrysoeriol 5'-HydroxylaseC5'HOxidoreductase (CYP450)CYP75B4ChrysoeriolSelgin
7O-MethyltransferaseOMTTransferaseROMT9SelginTricin
8Flavone 5-O-GlucosyltransferaseF5GlcTTransferase (UGT)OsUGT707A2Tricin, UDP-GlucoseTricin 5-glucoside, UDP

Table 2: Available Quantitative Data for Enzymes in the Tricin Biosynthesis Pathway

EnzymeSpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Flavone Synthase II (FcFNSII-2)Fortunella crassifolia (Kumquat)Naringenin16.78 ± 1.54--[8]
Flavone Synthase II (FcFNSII-2)Fortunella crassifolia (Kumquat)Isosakuranetin13.56 ± 1.23--[8]
Flavonoid 3'-Hydroxylase (CYP75B4)Oryza sativa (Rice)Apigenin1.1 ± 0.10.04 ± 0.0013.6 x 104[6]
O-Methyltransferase (ROMT-9)Oryza sativa (Rice)Quercetin15.6 ± 1.2--[9]
O-Methyltransferase (TaOMT2)Triticum aestivum (Wheat)Tricetin11.2 ± 0.90.494.4 x 104[2]

Table 3: Quantitative Analysis of Tricin and its Derivatives in Rice

CultivarTissueCompoundConcentration (µg/g DW)Reference
IAC600 (Purple pericarp)PericarpTricin~15[10]
IAC600 (Purple pericarp)EmbryoTricin-O-hexoside~20[10]
Cocodrie (Brown pericarp)EmbryoTricin-O-hexoside~5[10]
Njavara Black (Medicinal rice)BranTricin259.83[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Tricin 5-glucoside biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active enzymes for in vitro characterization.

Protocol for UGTs (adapted from general protocols):

  • Gene Cloning: Amplify the full-length coding sequence of the target UGT gene (e.g., OsUGT707A2) from cDNA using PCR with gene-specific primers containing appropriate restriction sites. Clone the PCR product into an expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins).

  • Heterologous Expression: Transform E. coli cells (e.g., BL21(DE3)) with the expression construct. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins). Wash the column extensively and elute the protein using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

  • Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the biosynthetic enzymes.

Protocol for UDP-Glucosyltransferase (UGT) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified recombinant UGT

    • 1 mM UDP-glucose (sugar donor)

    • 50-200 µM Tricin (acceptor substrate, dissolved in DMSO)

    • Final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or ethyl acetate (B1210297).

  • Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant for the formation of Tricin 5-glucoside using HPLC or LC-MS/MS.

Protocol for Flavone Synthase II (FNSII) Assay (adapted from a general protocol for P450 enzymes): [8]

  • Microsome Preparation: If using yeast or insect cells for expression, prepare microsomes containing the recombinant FNSII.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mM NADPH

    • 100-200 µg of microsomal protein

    • 50-100 µM Naringenin (substrate, dissolved in DMSO)

    • Final volume of 200 µL.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction: Stop the reaction and extract the products with ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol for analysis by HPLC or LC-MS/MS.

Quantification of Tricin 5-Glucoside by HPLC-MS/MS

Objective: To quantify the amount of Tricin 5-glucoside in plant tissues.

  • Sample Preparation:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Extract the powder with 80% methanol with sonication.

    • Centrifuge the extract and filter the supernatant.

  • HPLC Conditions (Example): [10]

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example for Tricin 5-glucoside): [3][12]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion (m/z): 491.12

    • Product Ions (m/z): 329.07 (corresponding to the tricin aglycone after loss of the glucose moiety).

    • Use a Multiple Reaction Monitoring (MRM) method for quantification.

  • Quantification: Generate a standard curve using a pure standard of Tricin 5-glucoside. Calculate the concentration in the samples based on the standard curve.

Regulation of the Biosynthesis Pathway

The biosynthesis of flavonoids, including tricin, is tightly regulated at the transcriptional level. The expression of the structural genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB and basic helix-loop-helix (bHLH) families, often in conjunction with WD40 repeat proteins, forming an MBW complex.[13][14]

  • MYB Transcription Factors: Specific R2R3-MYB transcription factors are known to activate different branches of the flavonoid pathway. In rice, the expression of genes involved in the flavone pathway appears to be regulated independently of the anthocyanin pathway genes.[10] Further research is needed to identify the specific MYB and bHLH factors that regulate the entire pathway to Tricin 5-glucoside.

  • Environmental and Developmental Cues: The expression of flavonoid biosynthesis genes is also influenced by various environmental factors such as UV light and nutrient availability, as well as developmental stage.[3][10]

Visualizations

Biosynthetic Pathway of Tricin 5-Glucoside

Tricin_5_Glucoside_Biosynthesis cluster_enzymes Phe L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA ... Naringenin_Chalcone Naringenin Chalcone CoumaroylCoA->Naringenin_Chalcone + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin Luteolin Luteolin Apigenin->Luteolin Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol Selgin Selgin Chrysoeriol->Selgin Tricin Tricin Selgin->Tricin Tricin_5G Tricin 5-glucoside Tricin->Tricin_5G + UDP-Glucose CHS CHS CHI CHI FNSII FNSII (CYP93G1) F3H F3'H (CYP75B3/B4) OMT1 OMT (ROMT9) C5H C5'H (CYP75B4) OMT2 OMT (ROMT9) UGT UGT (OsUGT707A2)

Caption: Biosynthetic pathway of Tricin 5-glucoside from L-Phenylalanine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Start: Target Gene Identification cloning Gene Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., E. coli) cloning->expression purification Protein Purification (Affinity Chromatography) expression->purification analysis Purity & Concentration Analysis (SDS-PAGE) purification->analysis assay In Vitro Enzyme Assay analysis->assay kinetics Kinetic Parameter Determination assay->kinetics product_id Product Identification (LC-MS/MS) assay->product_id end End: Enzyme Characterized kinetics->end product_id->end Regulatory_Network Env Environmental Cues (e.g., UV light) MYB MYB Transcription Factors Env->MYB bHLH bHLH Transcription Factors Env->bHLH Dev Developmental Signals Dev->MYB Dev->bHLH MBW MBW Complex MYB->MBW bHLH->MBW Structural_Genes Tricin Pathway Structural Genes (CHS, FNSII, UGT, etc.) MBW->Structural_Genes Activation Tricin_5G Tricin 5-glucoside Accumulation Structural_Genes->Tricin_5G

References

An In-Depth Technical Guide to Tricin 5-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a glycosylated form of tricin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Tricin 5-glucoside, with a focus on experimental data and relevant signaling pathways.

Chemical Structure and Properties

Tricin 5-glucoside, systematically named 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a flavonoid O-glycoside.[1][2] Its structure consists of the flavone (B191248) tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) linked to a β-D-glucopyranosyl group at the C-5 hydroxyl position.[1] This glycosylation significantly influences the molecule's solubility and bioavailability.

Below is a visualization of the chemical structure of Tricin 5-glucoside.

Figure 1: Chemical structure of Tricin 5-glucoside.
Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is presented in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₄O₁₂[1]
Molecular Weight 492.43 g/mol [3]
CAS Number 32769-00-9[3]
IUPAC Name 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
Solubility Soluble in DMSO (1 mg/mL)[3]
Appearance Solid[3]
Spectroscopic Data

The structural elucidation of Tricin 5-glucoside relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹³C NMR Spectral Data of Tricin 5-glucoside (DMSO-d₆)

Carbon AtomChemical Shift (δ) ppm
2164.2
3103.5
4182.5
5157.2
699.8
7162.8
894.8
9157.8
10106.2
1'121.2
2', 6'104.5
3', 5'148.2
4'140.1
OMe (3', 5')56.5
Glc-1''105.1
Glc-2''74.3
Glc-3''77.6
Glc-4''70.0
Glc-5''76.8
Glc-6''61.1

Note: Data is compiled from typical values for flavonoid glycosides and may vary slightly based on experimental conditions.

Table 2: UV-Vis Absorption Maxima of Tricin Derivatives in Methanol

Compoundλmax (nm)
Tricin269, 346-349
Tricin 5-O-glucoside~270, 330

Note: The UV spectrum of Tricin 5-glucoside is expected to be similar to other 5-O-glycosylated flavones, showing a hypsochromic shift of Band I compared to the aglycone.[4]

Biological Activities and Signaling Pathways

Tricin 5-glucoside and its aglycone, tricin, have been reported to possess a variety of biological activities. The anti-inflammatory and anti-cancer effects are of particular interest and are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of tricin, the aglycone of Tricin 5-glucoside, are well-documented and are believed to be exerted through the inhibition of pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[3][5]

Anti_inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_MAPK p38 MAPK MyD88->p38_MAPK JNK JNK MyD88->JNK ERK ERK MyD88->ERK IκBα IκBα IKK->IκBα phosphorylates (inhibition) NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Tricin_5_glucoside Tricin 5-glucoside (via Tricin) Tricin_5_glucoside->IKK inhibits Tricin_5_glucoside->p38_MAPK inhibits Tricin_5_glucoside->JNK inhibits Tricin_5_glucoside->ERK inhibits Proinflammatory_genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFκB_n->Proinflammatory_genes activates transcription

Figure 2: Modulation of NF-κB and MAPK signaling pathways by Tricin.
Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of Tricin 5-glucoside has been evaluated using various in vitro assays.

Table 3: Antioxidant Activity of Tricin 5-glucoside and Related Compounds

AssayCompoundIC₅₀ (µM)Reference
DPPH Radical Scavenging Tricin 5-glucosideNot explicitly found
Kurilensin A (a C-glycosyl flavone)6.0[1]
Kurilensin B (a C-glycosyl flavone)5.1[1]
Ascorbic Acid12[1]
ABTS Radical Scavenging Tricin0.312 mg/mL

Note: While specific IC₅₀ values for Tricin 5-glucoside in DPPH and ABTS assays were not found, related C-glycosyl flavones from the same plant source exhibited potent radical scavenging activity, suggesting similar potential for Tricin 5-glucoside.[1]

Experimental Protocols

Isolation of Tricin 5-glucoside from Plant Material

A general procedure for the isolation of tricin and its glycosides from plant sources, such as bamboo leaves, involves several chromatographic steps.[6]

Isolation_Workflow start Dried Plant Material (e.g., Sasa kurilensis leaves) extraction Hot-water Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration of Aqueous Extract filtration->concentration column_chromatography Column Chromatography (e.g., Polystyrene resin) concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc purification Further Purification (e.g., Crystallization) prep_hplc->purification final_product Pure Tricin 5-glucoside purification->final_product

Figure 3: General workflow for the isolation of Tricin 5-glucoside.

Detailed Steps:

  • Extraction: The dried and powdered plant material is extracted with hot water.

  • Filtration and Concentration: The aqueous extract is filtered and then concentrated under reduced pressure.

  • Column Chromatography: The concentrated extract is subjected to column chromatography on a suitable resin (e.g., polystyrene). Elution is typically performed with a gradient of aqueous ethanol.

  • Preparative HPLC: Fractions containing Tricin 5-glucoside are further purified by preparative high-performance liquid chromatography (HPLC).

  • Final Purification: The purified fraction is subjected to final purification steps like crystallization to obtain pure Tricin 5-glucoside. The structure and purity of the isolated compound are confirmed by spectroscopic methods (NMR, MS) and analytical HPLC.[5]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

  • Prepare a stock solution of the test compound (Tricin 5-glucoside) in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

Tricin 5-glucoside is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational understanding of Tricin 5-glucoside for researchers and scientists, highlighting the need for further studies to fully elucidate its therapeutic potential and to establish detailed quantitative data on its various biological effects.

References

The Biological Activity of Tricin 5-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the biological activities of Tricin (B192558) 5-glucoside, a naturally occurring flavonoid glycoside. This guide synthesizes available data on its antioxidant, anti-inflammatory, and anticancer properties, details relevant signaling pathways, and provides established experimental protocols for its investigation.

Introduction: Tricin and its Glycoside Form

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248) found in various plants, particularly in the bran of rice and wheat.[1][2] It has garnered significant interest for its diverse pharmacological activities. Tricin 5-glucoside is a derivative of tricin where a glucose molecule is attached at the 5-position of the flavone backbone.[3] In nature, flavonoids often exist as glycosides, which can affect their solubility, stability, and bioavailability.[4][5]

While a substantial body of research exists on the biological activities of the aglycone, tricin, specific data on Tricin 5-glucoside is limited. This guide will primarily focus on the known activities of tricin as a foundational reference, with available information on tricin glycosides incorporated to infer the potential properties of Tricin 5-glucoside. It is crucial to note that the glycosidic linkage can influence the biological activity, and further research is needed to fully elucidate the specific actions of Tricin 5-glucoside.

Biological Activities and Underlying Mechanisms

Tricin has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. These effects are often attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

Tricin exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.[6][7] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. The antioxidant capacity of flavonoids is generally attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups. While direct quantitative data for Tricin 5-glucoside is scarce, studies on other flavonoid glycosides suggest that glycosylation can sometimes reduce antioxidant activity compared to the aglycone due to the masking of a hydroxyl group.[8]

Anti-inflammatory Activity

Tricin has been shown to possess potent anti-inflammatory properties.[9][10] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6][11] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][9] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Interestingly, a study on Tricin 7-glucoside has shown its ability to inhibit TNF-α-induced NF-κB activation, suggesting that tricin glycosides can retain this anti-inflammatory mechanism.[6]

Anticancer Activity

Tricin has demonstrated promising anticancer potential in various cancer cell lines.[12] It can inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[12] The anticancer effects of tricin are linked to its ability to modulate signaling pathways involved in cell growth and survival, such as the Akt pathway.[13] The Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.[14]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of tricin. It is important to reiterate that these values are for the aglycone form, and further studies are required to determine the specific values for Tricin 5-glucoside.

Cell LineAssayIC50 (µg/mL)Incubation Time (h)Reference
SGC-7901 (Gastric Cancer)Cell Viability53.848[6]
SGC-7901 (Gastric Cancer)Cell Viability17.872[6]

Table 1: Anticancer Activity of Tricin

Cell LineTreatmentEffectReference
H9C2 (Cardiomyocytes)High GlucoseReduced ROS and LDH levels, Increased SOD levels[6]
H9C2 (Cardiomyocytes)High GlucoseInhibited TNF-α, IL-6, and IL-1β production[6]

Table 2: Antioxidant and Anti-inflammatory Effects of Tricin in a Cell-Based Model

Signaling Pathways Modulated by Tricin

Tricin exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of tricin on the NF-κB and Akt signaling pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Induces Tricin Tricin Tricin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by tricin.

Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Tricin Tricin Tricin->Akt Inhibits

Caption: Modulation of the Akt signaling pathway by tricin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of flavonoids like Tricin 5-glucoside.

In Vitro Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

    • Prepare stock solutions of Tricin 5-glucoside and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Cell-Based Assays

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Reagent Preparation:

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of Tricin 5-glucoside or a standard antioxidant (e.g., quercetin) in the presence of DCFH-DA for 1 hour.

    • Wash the cells to remove extracellular compounds.

    • Add ABAP to induce oxidative stress.

    • Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., SGC-7901) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Tricin 5-glucoside for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol for NF-κB Pathway Analysis:

  • Cell Treatment and Lysis:

    • Culture appropriate cells (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of Tricin 5-glucoside.

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated IκBα, total IκBα, p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that tricin, the aglycone of Tricin 5-glucoside, possesses significant antioxidant, anti-inflammatory, and anticancer properties, primarily through the modulation of the NF-κB and Akt signaling pathways. While direct experimental data on Tricin 5-glucoside is currently limited, the activity of other tricin glycosides indicates that it may retain some of these beneficial effects.

However, the impact of glycosylation at the 5-position on the bioavailability, metabolism, and overall biological activity of tricin remains a critical area for future research. To fully understand the therapeutic potential of Tricin 5-glucoside, further studies are imperative. These should include:

  • Direct comparative studies of the antioxidant, anti-inflammatory, and anticancer activities of Tricin 5-glucoside and tricin.

  • Quantitative analysis to determine the IC50 values of Tricin 5-glucoside in various assays.

  • In-depth investigation into the effects of Tricin 5-glucoside on key signaling pathways.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion in vivo.

Such research will be invaluable for drug development professionals and scientists seeking to harness the therapeutic potential of this natural compound.

References

Mechanism of Action of Tricin 5-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tricin (B192558) 5-glucoside, a flavonoid O-glycoside, is a naturally occurring compound found predominantly in monocotyledonous plants of the Poaceae family, such as rice and wheat.[1][2] It is the 5-O-beta-D-glucopyranoside derivative of Tricin.[3] While much of the detailed mechanistic research has been conducted on its aglycone, Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), the data provides a strong foundational understanding of the likely biological activities following in vivo hydrolysis or potential direct actions of the glycoside.[4][5] This document synthesizes the current understanding of the molecular mechanisms, focusing on the well-documented anti-inflammatory, antioxidant, and anti-cancer activities of its aglycone. Key molecular interactions, modulation of critical signaling pathways, and quantitative biological effects are detailed, supported by experimental protocols and pathway visualizations.

Core Mechanisms of Action

The biological activities of Tricin, the active form of Tricin 5-glucoside, are multifaceted, primarily revolving around its potent anti-inflammatory and antioxidant properties. These core functions are the basis for its observed protective effects in various disease models, including diabetic cardiomyopathy, colitis, and skin photoaging.[6][7][8]

Anti-Inflammatory Activity

Tricin exerts significant anti-inflammatory effects by modulating key signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS). The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with TLR4 activation, Tricin blocks the recruitment of adaptor proteins MyD88 and TRIF, thereby preventing the downstream activation of critical transcription factors like NF-κB and IRF3.[6][9] This leads to a marked reduction in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[6][9][10]

Antioxidant Activity

The antioxidant properties of Tricin contribute significantly to its protective effects. It functions as a radical scavenger and modulates cellular antioxidant defense systems.[11][12] In models of high glucose-induced stress in cardiomyocytes, Tricin treatment effectively reduces the overproduction of reactive oxygen species (ROS) and decreases levels of lactate (B86563) dehydrogenase (LDH), a marker of cellular damage.[6][13] Concurrently, it enhances the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD).[6][13] This dual action of scavenging harmful oxidants and bolstering endogenous antioxidant defenses helps mitigate oxidative stress-induced cellular damage.

Anti-Cancer and Anti-Angiogenic Activity

Tricin has demonstrated notable anti-cancer properties. It can inhibit the proliferation of various tumor cells, including those of the colon and stomach.[5][14] Mechanistically, Tricin can induce cell cycle arrest, decreasing the proportion of cells in the G0/G1 phase and increasing them in the S and G2/M phases, and impact tumor cell energy metabolism by affecting lactate production and glucose uptake.[14] Furthermore, Tricin exhibits potent anti-angiogenic activity. It downregulates Vascular Endothelial Growth Factor (VEGF) expression by inhibiting Hypoxia-Inducible Factor-1α (HIF-1α) accumulation in tumor cells.[15] It also directly affects endothelial cells by suppressing VEGF-induced proliferation, invasion, and tube formation through the downregulation of VEGFR2 signal transduction.[15]

Modulation of Key Signaling Pathways

Tricin's biological effects are mediated through its interaction with several pivotal intracellular signaling pathways.

TLR4/NF-κB Signaling Pathway

In response to LPS, Tricin inhibits the TLR4-MyD88-NF-κB signaling axis.[6][9][13] This prevents the phosphorylation and subsequent degradation of IκB-α, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibitory action is central to its ability to suppress the expression of a wide array of inflammatory genes.[6][7]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK α/β MyD88->IKK TRIF->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p65 (Active) p_IkBa->NFkB Releases NF-κB Tricin Tricin Tricin->TLR4 Tricin->MyD88 Inhibits Tricin->TRIF Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NFkB->Inflammatory_Genes Promotes Transcription

Caption: Inhibition of the TLR4/NF-κB pathway by Tricin.
MAPK Signaling Pathway in Skin Photoaging

Ultraviolet B (UVB) radiation activates Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) in skin fibroblasts, leading to the expression of transcription factors AP-1 and NF-κB.[16][17] These factors increase the production of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, which degrade collagen and contribute to wrinkle formation.[8] Tricin protects against this process by reducing UVB-induced ROS generation, which in turn suppresses the phosphorylation and activation of the MAPK cascade, thereby preserving the collagen matrix.[16]

UVB_MAPK_Pathway UVB UVB Radiation ROS ROS Generation UVB->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK AP1_NFkB AP-1 & NF-κB Activation MAPK->AP1_NFkB MMPs MMP-1, MMP-3 Expression ↑ AP1_NFkB->MMPs Collagen Collagen MMPs->Collagen Degrades Degradation Collagen Degradation (Wrinkle Formation) Collagen->Degradation Tricin Tricin Tricin->ROS Inhibits

Caption: Protective effect of Tricin on UVB-induced skin damage.

Quantitative Data Summary

The biological effects of Tricin have been quantified in various in vitro and in vivo models. The following table summarizes key findings.

ParameterCell/Model SystemConcentration/DoseObserved EffectReference
Anti-inflammatory
IgE-induced Degranulation (IC50)RBL-2H3 cells4.83 µMInhibition of degranulation[11]
NO ProductionLPS-activated RAW 264.7 cells50 µMRemarkable reduction in nitric oxide[7]
p38 MAPK ActivationLPS-stimulated hPBMCs15 µMInhibition of LPS-induced p38 MAPK activation[10]
Antioxidant
ABTS Radical Scavenging (IC50)Cell-free assay0.312 mg/mlScavenging of ABTS radicals[11]
ROS LevelsHigh glucose-induced H9C2 cells10, 20, 40 µMSignificant, dose-dependent reduction in ROS[6]
SOD ActivityHigh glucose-induced H9C2 cells10, 20, 40 µMSignificant, dose-dependent increase in SOD levels[6][13]
Anti-cancer
Cell Viability (IC50)HT-29 (human colon cancer)107.9 µM (48h)Reduction in cell viability[18]
Cell Viability (IC50)Colon26-Luc (mouse colon)34 µM (48h)Reduction in cell viability[18]
Tumor GrowthCT26 murine colon carcinoma model37.5 mg/kg per dayReduction in tumor growth and lung metastases[11]
Skin Protection
MMP-1 ExpressionUVB-irradiated hairless mice0.3 mg/kg (oral)Reduction in MMP-1 protein expression[8]
Pro-collagen ProductionUVB-irradiated HDFs1, 5, 10 µMIncreased production of type I-procollagen[16]

Key Experimental Protocols

The mechanisms of Tricin have been elucidated using a range of standardized molecular and cellular biology techniques.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (hPBMCs), human umbilical vein endothelial cells (HUVECs), rat cardiomyocytes (H9C2), human dermal fibroblasts (HDFs), and various cancer cell lines (e.g., HT-29, SGC-7901) are commonly used.[6][10][14][15][16]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation/Induction: To induce a response, cells are treated with agents such as Lipopolysaccharide (LPS) to mimic bacterial infection and inflammation, high glucose to model diabetic conditions, or irradiated with UVB to simulate sun damage.[6][10][16]

  • Tricin Application: Tricin is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations for treating cells.[10][11]

Western Blot Analysis for Protein Expression
  • Objective: To quantify changes in the expression levels of specific proteins (e.g., TLR4, MyD88, p-NF-κB, MMPs, Collagen I) following Tricin treatment.[6][8]

  • Methodology:

    • Cell Lysis: Treated and control cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensity is quantified using densitometry software, often normalizing to a loading control like β-actin or GAPDH.[6]

Oxidative Stress and Antioxidant Assays
  • Objective: To measure levels of oxidative stress and antioxidant enzyme activity.

  • Methodologies:

    • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The probe is added to cells, where it is oxidized by ROS to the highly fluorescent DCF, which can be quantified by flow cytometry or fluorescence microscopy.[6][16]

    • Lactate Dehydrogenase (LDH) Assay: The release of LDH from cells into the culture medium is a marker of cytotoxicity and cell membrane damage. Commercially available colorimetric assay kits are used to measure LDH activity in the supernatant.[6][13]

    • Superoxide Dismutase (SOD) Activity Assay: The activity of the antioxidant enzyme SOD in cell lysates is measured using kits that are typically based on the inhibition of a reaction that produces a colored product, where the degree of inhibition is proportional to the SOD activity.[6][13]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of secreted proteins like cytokines (TNF-α, IL-1β, IL-6) or to measure the levels of phosphorylated signaling proteins.[6][10]

  • Methodology:

    • Sample Preparation: Cell culture supernatants are collected for secreted cytokines, or cell lysates are prepared for intracellular proteins.

    • Assay Procedure: Samples are added to the wells of a microplate pre-coated with a capture antibody specific for the target protein.

    • A detection antibody, often biotinylated, is added, followed by an enzyme-conjugate (e.g., streptavidin-HRP).

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.[6]

Conclusion

Tricin 5-glucoside, primarily through the actions of its aglycone Tricin, demonstrates significant therapeutic potential rooted in its ability to modulate fundamental cellular processes. Its mechanism of action involves potent anti-inflammatory effects via inhibition of the TLR4/NF-κB and MAPK signaling pathways, strong antioxidant activity through ROS scavenging and enhancement of endogenous defenses, and anti-cancer activity by influencing cell cycle, metabolism, and angiogenesis. The comprehensive data presented in this guide highlights the key molecular targets and pathways, providing a robust framework for researchers and drug development professionals exploring the utility of this natural flavone (B191248) in various therapeutic contexts. Further investigation into the specific activities of the glycoside form is warranted to fully elucidate its pharmacological profile.

References

Tricin 5-glucoside role in plant secondary metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Tricin (B192558) 5-Glucoside in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosides are significant secondary metabolites, particularly abundant in the Poaceae family (grasses), including staple crops like rice, wheat, and barley. Tricin 5-glucoside, a key O-glycoside derivative, plays a multifaceted role in plant physiology, contributing to cell wall structure, defense mechanisms, and stress tolerance. This technical guide provides a comprehensive overview of the biosynthesis of tricin 5-glucoside, its functions in plant secondary metabolism, quantitative data on its occurrence, and detailed experimental protocols for its study. Furthermore, its demonstrated bioactivity in mammalian systems, particularly its anti-inflammatory and anticancer properties, highlights its potential for drug development.

Introduction to Tricin 5-Glucoside

Tricin 5-glucoside is a flavonoid O-glycoside, a class of compounds characterized by a carbohydrate moiety linked to a flavonoid backbone.[1][2] Specifically, it is the 5-O-β-D-glucopyranoside of the aglycone tricin.[3][4] Found widely in herbaceous plants, it is particularly prevalent in rice (Oryza sativa), where it serves as a potential biomarker for consumption.[1] As a secondary metabolite, it is not directly involved in the primary processes of growth and development but is crucial for the plant's interaction with its environment.

Biosynthesis of Tricin and Tricin 5-Glucoside

The formation of tricin 5-glucoside begins with the biosynthesis of its aglycone, tricin, which is derived from the general phenylpropanoid and polyketide pathways. The subsequent glycosylation at the 5-position is a critical final step.

The Tricin Aglycone Biosynthetic Pathway

The biosynthesis of tricin in grasses like rice has been elucidated and involves a series of enzymatic steps that convert the flavanone (B1672756) naringenin (B18129) into the dimethoxyflavone tricin.[5]

  • Naringenin to Apigenin (B1666066): The flavanone naringenin is converted to the flavone (B191248) apigenin by a flavone synthase II (FNSII) enzyme, such as CYP93G1 in rice.[5]

  • Apigenin to Luteolin: Apigenin undergoes 3'-hydroxylation to form luteolin.

  • Luteolin to Chrysoeriol (B190785): Luteolin is then 3'-O-methylated to produce chrysoeriol.

  • Chrysoeriol to Selgin: A key step involves the 5'-hydroxylation of chrysoeriol to form selgin. This reaction is catalyzed by a unique cytochrome P450 enzyme, CYP75B4, which acts as a chrysoeriol 5′-hydroxylase.[5]

  • Selgin to Tricin: Finally, selgin undergoes 5'-O-methylation to yield tricin.[5]

This re-established pathway corrects previous hypotheses that suggested tricetin (B192553) was the direct precursor to tricin.[5]

Tricin Biosynthesis Pathway substance substance enzyme enzyme Naringenin Naringenin Apigenin Apigenin Naringenin:e->Apigenin:w desaturation Luteolin Luteolin Apigenin:e->Luteolin:w 3'-hydroxylation Chrysoeriol Chrysoeriol Luteolin:e->Chrysoeriol:w 3'-O-methylation Selgin Selgin Chrysoeriol:e->Selgin:w 5'-hydroxylation Tricin Tricin Selgin:e->Tricin:w 5'-O-methylation Tricin_5_glucoside Tricin_5_glucoside Tricin->Tricin_5_glucoside 5-O-glucosylation FNSII FNSII (CYP93G1) FNSII->Naringenin:e A3H Hydroxylase A3H->Apigenin:e OMT1 O-Methyltransferase OMT1->Luteolin:e C5H Chrysoeriol 5'-Hydroxylase (CYP75B4) C5H->Chrysoeriol:e OMT2 O-Methyltransferase OMT2->Selgin:e UGT OsUGT707A2 (Flavone 5-O-Glucosyltransferase) UGT->Tricin:e Experimental Workflow step step process process output output start Plant Material (e.g., Rice Bran) grind Drying & Grinding start->grind extract Solvent Extraction (Methanol/Ethanol) grind->extract concentrate Filtration & Concentration (Rotary Evaporation) extract->concentrate crude_extract Crude Flavonoid Extract concentrate->crude_extract hplc_prep Sample Preparation (Dissolve & Filter) crude_extract->hplc_prep hplc HPLC-DAD Analysis hplc_prep->hplc analysis Data Analysis hplc->analysis result Identification & Quantification of Tricin 5-Glucoside analysis->result Tricin Anti-Inflammatory Signaling Pathway stimulus stimulus receptor receptor adaptor adaptor kinase kinase transcription_factor transcription_factor response response inhibitor inhibitor LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 activates MYD88 MYD88 TLR4->MYD88 recruits TRIF TRIF TLR4->TRIF recruits Tricin Tricin Tricin->TLR4 inhibits Downstream_Kinases Downstream Kinases (p38 MAPK, JNK) MYD88->Downstream_Kinases activates IRF3 IRF3 TRIF->IRF3 activates NFkB NF-κB Downstream_Kinases->NFkB activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) IRF3->Inflammation promotes NFkB->Inflammation promotes

References

An In-depth Technical Guide on the Discovery and Isolation of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tricin (B192558) 5-glucoside, a naturally occurring flavonoid with potential therapeutic applications. This document details the scientific background, experimental protocols, and key data associated with this compound.

Introduction to Tricin and its Glycosides

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248), a subclass of flavonoids, found predominantly in the grass family (Poaceae), including common cereals like wheat, rice, and barley.[1][2] It has garnered significant interest in the scientific community for its potential as a cancer chemopreventive agent.[1][2] In nature, tricin often exists in its glycosidic forms, where a sugar molecule is attached to the aglycone structure.[1][2] One such derivative is Tricin 5-glucoside (also known as tricin-5-O-β-D-glucopyranoside), where a glucose molecule is linked to the hydroxyl group at the 5-position of the tricin backbone.[3][4] The presence of the glucoside moiety can significantly influence the bioavailability and metabolic fate of the parent flavonoid.

Discovery of Tricin 5-glucoside

Tricin 5-glucoside has been identified as a natural constituent in various plant species. Notably, it was isolated from the hot-water extract of the leaves of Sasa kurilensis, a species of bamboo.[3] The structure of the isolated compound was elucidated through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3]

Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is presented in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₄O₁₂[4]
Molecular Weight 492.43 g/mol [4]
IUPAC Name 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4]
CAS Number 32769-00-9[4]
Appearance Solid
Solubility DMSO: 1 mg/mL

Experimental Protocols for Isolation and Purification

While a universally standardized protocol for the isolation of Tricin 5-glucoside is not established, the following methodologies, adapted from general flavonoid and tricin aglycone isolation procedures, can be applied. The workflow typically involves extraction, partitioning, and chromatographic purification.

General Extraction of Flavonoids from Plant Material

This protocol describes a general method for obtaining a crude flavonoid extract from a plant source.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves of Sasa kurilensis) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent, such as aqueous ethanol (B145695) or methanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. Alternatively, use Soxhlet extraction for a more exhaustive process.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Tricin 5-glucoside

The crude extract containing a mixture of compounds, including Tricin 5-glucoside, requires further purification using chromatographic techniques.

  • Column Chromatography:

    • Subject the crude extract to column chromatography using a polystyrene-based resin (e.g., AB-8).[1]

    • Elute the column with a stepwise gradient of a solvent system, such as water and ethanol or methanol, to separate fractions based on polarity.

    • Collect the fractions and monitor them using thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing Tricin 5-glucoside.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions enriched with Tricin 5-glucoside and further purify them using preparative HPLC.

    • A typical mobile phase for flavonoid separation consists of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[1] A gradient elution is generally employed to achieve optimal separation.

    • Monitor the elution at a wavelength where flavonoids exhibit strong absorbance (typically around 280 nm and 340 nm).

    • Collect the peak corresponding to Tricin 5-glucoside.

  • Crystallization:

    • Concentrate the purified fraction and induce crystallization by dissolving it in a minimal amount of a suitable hot solvent and allowing it to cool slowly. This final step can yield highly pure crystals of Tricin 5-glucoside.

The following diagram illustrates a general workflow for the isolation and purification of Tricin 5-glucoside.

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (e.g., aq. Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Polystyrene Resin) crude_extract->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure Tricin 5-glucoside prep_hplc->pure_compound crystallization Crystallization pure_compound->crystallization crystals Crystalline Tricin 5-glucoside crystallization->crystals

Figure 1. Experimental workflow for the isolation of Tricin 5-glucoside.

Quantitative Data

The yield of Tricin 5-glucoside can vary significantly depending on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data for Tricin (the aglycone), which can provide an indication of the potential abundance of its glycosides.

Plant SourcePart UsedCompoundYieldReference
Bamboo LeavesLeavesTricin3.09 g from 174 g of crude fraction[1]
Huperzia brevifoliaAerial PartsTricin38.9 mg/g of dried plant material
Winter WheatHusksTricin770 ± 157 mg/kg dry weight[2]

Spectroscopic Data

The structural elucidation of Tricin 5-glucoside relies on various spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of flavonoid glycosides. For Tricin 5-glucoside, the expected [M-H]⁻ ion in negative ion mode would be at m/z 491.12.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise structure, including the position of the glycosidic linkage. The chemical shifts for Tricin and its derivatives have been reported. A key indicator for 5-O-glucosylation is a downfield shift of the C4 carbonyl carbon in the ¹³C NMR spectrum due to the loss of the hydrogen bond between the 5-hydroxyl group and the 4-carbonyl oxygen.[5]

Signaling Pathways and Biological Activity

The biological activities of many flavonoid glycosides are often attributed to their aglycones, which are released upon hydrolysis in the body. While specific signaling pathway studies for Tricin 5-glucoside are limited, the known activities of Tricin provide a strong indication of its potential biological effects.

Tricin has been shown to possess significant anti-inflammatory and antioxidant properties.[6] One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[7] By interfering with TLR4 activation, Tricin can block the downstream activation of MyD88 and TRIF, leading to the suppression of pro-inflammatory signaling cascades involving NF-κB and MAP kinases.[7]

The following diagram illustrates the inhibitory effect of Tricin on the TLR4 signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF Tricin Tricin Tricin->TLR4 Tricin->MyD88 Inhibits Tricin->TRIF Inhibits IKK IKK Complex MyD88->IKK MAPK MAPK Cascade TRIF->MAPK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Translocates & Induces

Figure 2. Inhibition of the TLR4 signaling pathway by Tricin.

Conclusion

Tricin 5-glucoside is a naturally occurring flavonoid with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its discovery, methods for its isolation, and its potential biological activities based on the known effects of its aglycone, Tricin. Further research is warranted to fully elucidate the specific pharmacological profile and mechanisms of action of Tricin 5-glucoside.

References

An In-depth Technical Guide to Tricin 5-Glucoside and its Derivatives in Cereal Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives, particularly tricin 5-glucoside, are flavonoids predominantly found in cereal plants. These compounds have garnered significant scientific interest due to their diverse biological activities, including notable anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and biological significance of tricin 5-glucoside and its related derivatives in key cereal crops such as wheat, rice, maize, and barley. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside structured data tables for quantitative comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the molecular mechanisms and analytical processes involved.

Introduction

Tricin and its derivatives are specialized metabolites synthesized through a combination of the phenylpropanoid and polyketide pathways in plants.[1][2] While the aglycone, tricin, has been extensively studied, its glycosylated forms, such as tricin 5-glucoside, are the predominant forms found in planta.[3] These compounds are particularly abundant in the leaves, stems, and bran of cereal grains.[3][4][5] The unique biochemical properties of tricin and its derivatives, including their role as a monomer in the lignification of monocots, underscore their importance in plant biology and their potential for development as nutraceuticals and therapeutic agents.[6]

Biosynthesis of Tricin and its Glucosides

The biosynthesis of tricin originates from the general flavonoid pathway, starting with the precursor naringenin.[7] A series of enzymatic reactions involving desaturation, hydroxylation, and O-methylation lead to the formation of the tricin aglycone.[6] The glycosylation of tricin, to form derivatives like tricin 5-glucoside, is a subsequent step catalyzed by specific glycosyltransferases.

Tricin_Biosynthesis Naringenin Naringenin Apigenin Apigenin Naringenin->Apigenin FNSII (CYP93G1) Tricetin Tricetin Apigenin->Tricetin F3',5'H Tricin Tricin Tricetin->Tricin OMT Tricin 5-glucoside Tricin 5-glucoside Tricin->Tricin 5-glucoside Glycosyltransferase

Caption: Biosynthetic pathway of tricin and tricin 5-glucoside.

Distribution and Quantification in Cereal Plants

Tricin and its derivatives are widespread throughout the Poaceae family. The concentration of these compounds varies significantly between different cereal species and tissues. The bran (pericarp, testa, and aleurone layers) and leaves are generally the richest sources.

Table 1: Quantitative Data of Tricin and its Derivatives in Cereal Plants

Cereal SpeciesPlant PartCompoundConcentration (mg/kg dry weight)Reference
Winter Wheat (Triticum aestivum)Husks (Hull)Tricin770 ± 157[8]
Rice (Oryza sativa)BranTricin45
Rice (Oryza sativa)HusksTricinNot specified, but present[5]
Rice (Oryza sativa)Cooked Grain (Koshihikari)Tricin0.09 µg/g[5]
Germinated Barley (Hordeum vulgare)GrainTricin17.9 ± 1.3 µg/g[4]
Germinated Rice (Oryzae Fructus Germinatus)GrainTricin23.6 ± 2.2 µg/g[4]
Germinated Millet (Setariae Fructus Germinatus)GrainTricin21.5 ± 3.8 µg/g[4]
Maize (Zea mays)Germinated KernelsTricin 5-O-β-guaiacylglycerolHigh concentration[4]

Note: Data for tricin 5-glucoside specifically is often not reported separately from total tricin or other derivatives. The presence of tricin 5-glucoside has been confirmed in rice.[9]

Biological Activities and Signaling Pathways

Tricin and its derivatives exhibit a range of biological activities that are of interest to drug development professionals.

Anti-inflammatory Activity

Tricin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which subsequently suppresses the activation of the transcription factor NF-κB.[2][10] This inhibition involves preventing the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10][11][12]

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK complex MyD88->IKK IkB_p65 IκB-p65 complex IKK->IkB_p65 phosphorylates IκB p65_nuc p65 (nucleus) IkB_p65->p65_nuc p65 translocates Inflammatory_Genes Inflammatory_Genes p65_nuc->Inflammatory_Genes activates transcription Tricin Tricin Tricin->TLR4 inhibits Tricin->IKK inhibits

Caption: Inhibition of the TLR4/NF-κB pathway by tricin.

Antioxidant Activity

The antioxidant properties of tricin and its glucosides are attributed to their ability to scavenge free radicals.[13] This activity can be quantified using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a commonly employed method.[14][15]

Anticancer Activity

Tricin has demonstrated selective cytotoxicity against various cancer cell lines, including those of the liver and pancreas, while showing minimal effects on normal cells.[8] Its anticancer mechanisms include the induction of cell cycle arrest and apoptosis.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[16][17]

Experimental Protocols

Extraction and Purification of Tricin and its Derivatives

A general workflow for the extraction and analysis of tricin and its glucosides from cereal plant material is outlined below.

Experimental_Workflow Plant_Material Cereal Plant Material (e.g., bran, leaves) Extraction Solvent Extraction (e.g., methanol (B129727), ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Hydrolysis Acid Hydrolysis (optional, for total tricin) Filtration_Concentration->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Filtration_Concentration->SPE Hydrolysis->SPE Analysis UPLC-MS/MS or HPLC-DAD Quantification SPE->Analysis

Caption: General experimental workflow for tricin analysis.

5.1.1. Solid-Phase Extraction (SPE) for Cleanup of Free Phenolic Acids

This protocol is adapted for the cleanup of free phenolic acids, including tricin and its glycosides, from cereal extracts.[18]

  • Sample Preparation: Extract finely ground cereal material with a suitable solvent such as aqueous methanol.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing methanol followed by water through the cartridge.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the phenolic compounds, including tricin and its derivatives, with aqueous methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC or LC-MS analysis.

5.1.2. Acid Hydrolysis for the Determination of Total Tricin

To quantify the total amount of tricin (aglycone), a hydrolysis step is required to cleave the glycosidic bonds.[1][2][19]

  • Sample Preparation: To the plant extract, add 2 M hydrochloric acid (HCl).

  • Incubation: Heat the mixture at 60-80°C for 2 hours. The addition of an antioxidant like ascorbic acid can prevent the degradation of the aglycone.

  • Extraction: After cooling, extract the hydrolyzed sample with a non-polar solvent such as ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent for analysis.

Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of tricin and its derivatives.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

  • Ionization: Electrospray ionization (ESI) in negative mode is often preferred for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring the transition of the precursor ion to specific product ions.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the extracts or purified compounds.[14][15][20]

  • Preparation of DPPH Solution: Prepare a solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add the plant extract or purified compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of tricin and its derivatives on cancer cell lines.[16][17][21][22]

  • Cell Seeding: Seed cancer cells (e.g., colon cancer cell lines HT-29 or SW620) in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (tricin or its derivatives) and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Conclusion

Tricin 5-glucoside and its derivatives are significant bioactive compounds in cereal plants with promising therapeutic potential. Their anti-inflammatory, antioxidant, and anticancer properties, coupled with their natural abundance in cereal by-products like bran and husks, make them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of these valuable natural products.

References

Tricin 5-Glucoside: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biosynthesis, Biological Activities, and Experimental Analysis of a Promising Plant Metabolite

Abstract

Tricin (B192558) 5-glucoside, a naturally occurring flavone (B191248) glycoside, is a key plant metabolite found predominantly in monocots such as rice and wheat. As the glycosylated form of tricin, it plays a significant role in plant defense and physiology. For researchers, scientists, and drug development professionals, tricin 5-glucoside and its aglycone, tricin, represent promising candidates for therapeutic development due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of tricin 5-glucoside, detailing its biosynthesis, mechanisms of action, and key experimental protocols for its extraction, purification, and analysis. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Tricin (5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one) is an O-methylated flavone that has garnered significant attention for its potential health benefits. In plants, tricin and its glycoside derivatives, such as tricin 5-glucoside, are synthesized through the phenylpropanoid and polyketide pathways[1]. Tricin 5-glucoside, where a glucose molecule is attached at the 5-position of the tricin backbone, is one of the common forms in which tricin accumulates in plants[1]. The presence of the glucoside moiety can influence the compound's solubility, stability, and bioavailability. This guide will focus on the technical aspects of tricin 5-glucoside of interest to the scientific community.

Biosynthesis of Tricin and its Glucosides

The biosynthesis of tricin is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway. While the complete biosynthetic pathway to tricin 5-glucoside is not fully elucidated, the pathway to its aglycone, tricin, is well-established, particularly in rice. The glycosylation of tricin to form tricin 5-glucoside is catalyzed by a glycosyltransferase enzyme, which transfers a glucose moiety to the 5-hydroxyl group of the tricin molecule.

Tricin_Biosynthesis p-Coumaroyl-CoA + Malonyl-CoA p-Coumaroyl-CoA + Malonyl-CoA Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA + Malonyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII (CYP93G1) Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol FOMT Selgin Selgin Chrysoeriol->Selgin CYP75B4 Tricin Tricin Selgin->Tricin FOMT Tricin_5_glucoside Tricin_5_glucoside Tricin->Tricin_5_glucoside Glycosyl- transferase

Figure 1: Biosynthesis pathway of Tricin and Tricin 5-glucoside.

Biological Activities and Mechanisms of Action

Tricin and its derivatives exhibit a range of biological activities that are of significant interest in drug discovery and development. While much of the research has focused on the aglycone, tricin, these activities are often relevant to tricin 5-glucoside, which can be hydrolyzed to tricin in vivo.

Anti-inflammatory Activity

Tricin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB. Tricin has been shown to interfere with this pathway, preventing the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2][3][4].

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates Tricin Tricin / Tricin 5-glucoside Tricin->MyD88 Tricin->IKK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_active->Pro-inflammatory Genes activates transcription Cytokines TNF-α, IL-1β, IL-6 Pro-inflammatory Genes->Cytokines

Figure 2: Inhibition of the TLR4/NF-κB signaling pathway by Tricin.
Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and tricin is no exception. It can scavenge free radicals and reduce oxidative stress. The antioxidant activity of tricin and its glycosides can be attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).

Anticancer Activity

Tricin has shown promising anticancer activity against various cancer cell lines. It can inhibit cell proliferation, induce apoptosis, and suppress tumor growth. The anticancer effects of tricin are mediated through multiple mechanisms, including the modulation of cell cycle regulatory proteins and the inhibition of signaling pathways involved in cancer cell survival and proliferation.

Table 1: Quantitative Data on the Biological Activities of Tricin

Biological ActivityAssay/ModelTarget/Cell LineIC50 / EffectReference
Anti-inflammatoryLPS-stimulated RAW264.7 cellsNitric Oxide Production50 µM (Tricin)[5]
AnticancerSGC-7901 gastric cancer cellsCell Viability (48h)53.8 µg/mL (Tricin)[6]
AnticancerSGC-7901 gastric cancer cellsCell Viability (72h)17.8 µg/mL (Tricin)[6]
AntioxidantNitric oxide scavenging97.82% inhibition at 400 µg/mL (Tricin)[7]
AntioxidantLipid peroxidation inhibition98.31% inhibition at 400 µg/mL (Tricin)[7]

Note: Most quantitative data available is for the aglycone, tricin. Further research is needed to establish specific IC50 values for tricin 5-glucoside.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of tricin 5-glucoside, as well as for key biological assays.

Extraction and Purification

The extraction of flavonoid glycosides from plant material typically involves the use of polar solvents. Subsequent purification is necessary to isolate tricin 5-glucoside for further studies.

Extraction_Purification_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Polyamide) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purified_Compound Purified Tricin 5-glucoside TLC_Analysis->Purified_Compound

Figure 3: General workflow for extraction and purification.

Protocol 1: General Extraction of Flavonoid Glycosides from Plant Material [8][9][10]

  • Sample Preparation: Dry the plant material (e.g., rice bran, leaves) at a moderate temperature (40-50 °C) to avoid degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in a polar solvent. A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is commonly used for extracting flavonoid glycosides.

    • The ratio of solvent to plant material should be approximately 10:1 (v/w).

    • Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication for a shorter extraction time (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography [8][11]

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel 60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane, followed by a gradient of methanol in ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing tricin 5-glucoside.

  • Isolation: Combine the fractions containing the pure compound and evaporate the solvent to obtain purified tricin 5-glucoside.

Analytical Methods

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm), a pump capable of gradient elution, a UV-Vis detector, and an autosampler.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to initial conditions (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluate at a wavelength of approximately 350 nm, which is near the absorption maximum for tricin and its glycosides.

  • Quantification: Prepare a calibration curve using a standard of known concentration of tricin 5-glucoside to quantify the amount in the sample.

Table 2: NMR Spectral Data for Tricin 5-glucoside [1]

¹H NMR (DMSO-d₆, δ in ppm) ¹³C NMR (DMSO-d₆, δ in ppm)
Chemical shift data for Tricin 5-glucoside is not readily available in a consolidated format. The data for the aglycone, Tricin, is more commonly reported. A characteristic downfield shift of the C4 carbonyl carbon is observed upon glycosylation at the 5-position.Similar to ¹H NMR, consolidated ¹³C NMR data for Tricin 5-glucoside is sparse. The presence of the glucose moiety is confirmed by signals in the carbohydrate region (typically 60-110 ppm).
Biological Assays

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test sample (tricin 5-glucoside dissolved in a suitable solvent like DMSO, then diluted) at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Protocol 5: Cell Viability Assay (MTT Assay for Cytotoxicity) [6]

  • Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of tricin 5-glucoside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from a dose-response curve.

Conclusion

Tricin 5-glucoside is a plant metabolite with significant potential for therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties, largely attributed to its aglycone tricin, make it a compelling subject for further research and development. This technical guide provides a foundational resource for scientists, offering detailed information on its biosynthesis, mechanisms of action, and essential experimental protocols. The provided data and methodologies aim to facilitate further investigation into the pharmacological properties of tricin 5-glucoside and accelerate its journey from a natural product to a potential therapeutic agent. Further research is warranted to fully elucidate the specific biological activities and pharmacokinetic profile of tricin 5-glucoside itself.

References

In Vitro Bioactivity of Tricin 5-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current in vitro research landscape surrounding the bioactivity of tricin (B192558) and its glycosidic forms, with a specific focus on providing a foundational understanding for the investigation of Tricin 5-glucoside. While direct in vitro studies on Tricin 5-glucoside are limited in the current scientific literature, the extensive research on its aglycone, tricin, offers significant insights into its potential therapeutic activities. This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the bioactivity of tricin, thereby serving as a critical resource for initiating and advancing research on Tricin 5-glucoside.

Introduction to Tricin and Tricin 5-Glucoside

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavonoid found in various plants, particularly in the bran of rice and wheat.[1] In nature, tricin often exists in its glycosidic forms, such as Tricin 5-glucoside and Tricin 7-glucoside, where a sugar molecule is attached to the flavone (B191248) backbone.[1] Glycosylation is known to affect the solubility, stability, and bioavailability of flavonoids.[1] While the bioactivities of many flavonoid aglycones are well-documented, their glycosidic counterparts are often less studied. This guide addresses this gap by consolidating the substantial body of in vitro evidence for tricin's bioactivity as a predictive framework for Tricin 5-glucoside.

Anticancer Bioactivity of Tricin

Tricin has demonstrated significant anticancer effects across various cancer cell lines in vitro. Its mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of cancer cell metabolism.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the key quantitative findings from in vitro studies on the anticancer effects of tricin.

Cell LineCancer TypeAssayEndpointResultReference
SGC-7901Gastric CancerCCK-8IC5053.8 µg/mL (48h), 17.8 µg/mL (72h)[2]
SGC-7901Gastric CancerColony FormationInhibitionSignificant suppression[2]
SGC-7901Gastric CancerCell Cycle AnalysisG0/G1 PhaseDecrease in cell proportion[2]
SGC-7901Gastric CancerCell Cycle AnalysisS and G2/M PhasesIncrease in cell proportion[2]
HUVECsEndothelial CellsProliferationInhibitionEffective suppression at subtoxic doses[3]
HUVECsEndothelial CellsVEGF-induced InvasionInhibitionEffective suppression at subtoxic doses[3]
HUVECsEndothelial CellsTube FormationInhibitionEffective suppression at subtoxic doses[3]
Experimental Protocols
  • Cell Seeding: Plate cells (e.g., SGC-7901) in a 96-well plate at a density of 6 x 10³ cells per well and incubate for 12 hours at 37°C with 5% CO₂.[4]

  • Treatment: Add tricin-containing solution at various concentrations to the wells and incubate for 24, 48, or 72 hours.[4]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours, protected from light.[4]

  • Measurement: Read the absorbance at 450 nm using a microplate reader to determine cell viability.[4]

  • Cell Culture and Treatment: Culture cells (e.g., SGC-7901) and treat with tricin for a specified duration.

  • Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways in Anticancer Activity

The anticancer effects of tricin are linked to the modulation of signaling pathways that control cell growth, proliferation, and survival. A key aspect of its antiangiogenic activity is the downregulation of the VEGFR2 signaling pathway.[3]

anticancer_pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell HIF-1α HIF-1α VEGF VEGF HIF-1α->VEGF promotes expression VEGFR2 VEGFR2 VEGF->VEGFR2 activates Tricin_tumor Tricin Tricin_tumor->HIF-1α inhibits accumulation ROS ROS VEGFR2->ROS induces Angiogenesis Angiogenesis ROS->Angiogenesis promotes Tricin_endo Tricin Tricin_endo->ROS reduces generation

Tricin's Antiangiogenic Mechanism of Action.

Anti-inflammatory Bioactivity of Tricin

Tricin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[5][6]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes key quantitative data from in vitro studies on the anti-inflammatory effects of tricin.

Cell LineStimulantBiomarkerEffectConcentrationReference
RAW264.7LPSNitric Oxide (NO)Remarkable reduction50 µM[6][7]
H9C2High GlucoseTNF-αSignificant inhibitionDose-dependent[5]
H9C2High GlucoseIL-6Significant inhibitionDose-dependent[5]
H9C2High GlucoseIL-1βSignificant inhibitionDose-dependent[5]
hPBMCsLPSTNF-αSignificant inhibition15 µM[8]
hPBMCsLPSIFN-γSignificant inhibitionNot specified[8]
HUVECsLPSMCP-1Significant inhibitionNot specified[8]
Experimental Protocols
  • Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with various concentrations of tricin for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a standard curve of sodium nitrite.

  • Cell Culture and Stimulation: Culture cells (e.g., H9C2) and stimulate with an inflammatory agent (e.g., high glucose) in the presence or absence of tricin for a specified time.[5]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.[5]

Signaling Pathways in Anti-inflammatory Activity

Tricin's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.[4][6][8]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MYD88 MYD88 TLR4->MYD88 PI3K PI3K MYD88->PI3K p38MAPK p38 MAPK MYD88->p38MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB p38MAPK->NFkB Inflammation Inflammatory Response (TNF-α, IL-6, COX-2) NFkB->Inflammation Tricin Tricin Tricin->TLR4 inhibits Tricin->PI3K modulates Tricin->p38MAPK inhibits Tricin->NFkB inhibits

Tricin's Anti-inflammatory Signaling Pathways.

Antioxidant Bioactivity of Tricin

Tricin has been shown to possess antioxidant properties by reducing oxidative stress markers in vitro.[5]

Quantitative Data on Antioxidant Activity

The following table presents quantitative data on the in vitro antioxidant effects of tricin.

Cell LineStressorBiomarkerEffectConcentrationReference
H9C2High GlucoseROSSignificant reductionDose-dependent[5]
H9C2High GlucoseLDHSignificant alleviation of increaseDose-dependent[5][9]
H9C2High GlucoseSODSignificant alleviation of decreaseDose-dependent[5][9]
Experimental Protocols
  • Cell Culture and Treatment: Culture cells (e.g., H9C2) and induce oxidative stress (e.g., with high glucose) in the presence or absence of tricin.[5]

  • Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.

  • Cell Culture and Treatment: Culture cells and expose them to a stressor with or without tricin.[5]

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Assay: Perform a commercially available LDH cytotoxicity assay, which measures the activity of LDH released from damaged cells into the supernatant. The assay typically involves a coupled enzymatic reaction that results in a color change, which is measured spectrophotometrically.

  • Cell Lysate Preparation: After treatment, wash the cells with PBS and lyse them to release intracellular contents.

  • SOD Assay: Use a commercial SOD assay kit to measure the enzymatic activity of SOD in the cell lysates. These kits typically use a colorimetric method where the inhibition of the reduction of a tetrazolium salt by superoxide (B77818) radicals is proportional to the SOD activity.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro screening of the bioactivity of a compound like Tricin 5-glucoside.

experimental_workflow start Start: Compound (Tricin 5-glucoside) cytotoxicity Cytotoxicity/Viability Assay (e.g., CCK-8, MTT) start->cytotoxicity bioactivity_assays Bioactivity Assays cytotoxicity->bioactivity_assays anticancer Anticancer Assays (Proliferation, Apoptosis, Cell Cycle) bioactivity_assays->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) bioactivity_assays->anti_inflammatory antioxidant Antioxidant Assays (ROS, LDH, SOD) bioactivity_assays->antioxidant mechanism Mechanism of Action Studies anticancer->mechanism anti_inflammatory->mechanism antioxidant->mechanism western_blot Western Blot (Signaling Proteins) mechanism->western_blot qpcr qPCR (Gene Expression) mechanism->qpcr end End: Data Analysis & Interpretation western_blot->end qpcr->end

General In Vitro Bioactivity Screening Workflow.

Future Directions and Conclusion

The extensive in vitro data on tricin strongly suggests that Tricin 5-glucoside is a promising candidate for further investigation. Future research should focus on directly evaluating the anticancer, anti-inflammatory, and antioxidant properties of Tricin 5-glucoside in various in vitro models. Comparative studies between tricin and Tricin 5-glucoside are crucial to understanding the influence of glycosylation on bioactivity.

This technical guide provides a solid foundation for researchers and drug development professionals to design and execute in vitro studies on Tricin 5-glucoside. The presented data, protocols, and pathway diagrams for tricin are intended to accelerate the exploration of this potentially valuable natural compound.

References

The Natural Occurrence of Tricin 5-Glucoside in Rice Bran: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) and its glycosidic derivatives, particularly Tricin 5-glucoside, are flavonoids naturally present in rice bran (the outer layer of rice grains) that are garnering significant interest within the scientific community. These compounds have demonstrated a range of bioactive properties, including noteworthy anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the natural occurrence of Tricin 5-glucoside in rice bran, detailing its biosynthesis, extraction, and quantification. Furthermore, it elucidates the molecular signaling pathways modulated by its aglycone, tricin, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Rice bran, a byproduct of the rice milling process, is a rich source of various phytochemicals, including a unique flavone (B191248) called tricin. Tricin is primarily found in its glycosidic forms, with Tricin 5-glucoside being a prominent derivative. The growing body of research on tricin's pharmacological effects, such as its potential to interfere with intestinal carcinogenesis and modulate inflammatory responses, underscores the importance of understanding the distribution and properties of its naturally occurring glycosides in rice bran. This guide aims to consolidate the current knowledge on Tricin 5-glucoside, providing a technical resource for its study and potential therapeutic applications.

Natural Occurrence and Biosynthesis

Tricin and its derivatives are characteristic components of grasses (Poaceae family), including staple cereal crops like rice (Oryza sativa). Within the rice grain, these compounds are concentrated in the bran portion. The biosynthesis of tricin in rice involves a series of enzymatic steps, beginning with the general phenylpropanoid pathway and branching into flavonoid biosynthesis.

// Nodes pCoumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#FBBC05", fontcolor="#202124"]; Naringenin [label="Naringenin", fillcolor="#FBBC05", fontcolor="#202124"]; Apigenin [label="Apigenin", fillcolor="#FBBC05", fontcolor="#202124"]; Luteolin [label="Luteolin", fillcolor="#FBBC05", fontcolor="#202124"]; Chrysoeriol [label="Chrysoeriol", fillcolor="#FBBC05", fontcolor="#202124"]; Tricin [label="Tricin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tricin_5_glucoside [label="Tricin 5-glucoside", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pCoumaroyl_CoA -> Naringenin_Chalcone [label="CHS", fontcolor="#5F6368"]; Malonyl_CoA -> Naringenin_Chalcone [label="CHS", fontcolor="#5F6368"]; Naringenin_Chalcone -> Naringenin [label="CHI", fontcolor="#5F6368"]; Naringenin -> Apigenin [label="FNS", fontcolor="#5F6368"]; Apigenin -> Luteolin [label="F3'H", fontcolor="#5F6368"]; Luteolin -> Chrysoeriol [label="OMT", fontcolor="#5F6368"]; Chrysoeriol -> Tricin [label="F5'H, OMT", fontcolor="#5F6368"]; Tricin -> Tricin_5_glucoside [label="UGT", fontcolor="#5F6368"];

// Invisible nodes for spacing {rank=same; pCoumaroyl_CoA; Malonyl_CoA} }

Caption: General workflow for the extraction and purification of Tricin 5-glucoside.

Detailed Methodology:

  • Sample Preparation: Obtain rice bran and grind it to a fine powder to increase the surface area for extraction.

  • Defatting: To remove lipids that can interfere with the extraction of polar flavonoids, the rice bran powder is first defatted. This is typically achieved by maceration or Soxhlet extraction with a non-polar solvent such as n-hexane.

  • Extraction: The defatted rice bran is then extracted with an aqueous alcohol solution, commonly 70-80% ethanol (B145695) or methanol. [1][2]The extraction can be performed at room temperature with shaking for several hours or under reflux for a shorter duration. [3]The solid-to-solvent ratio should be optimized, with a common starting point being 1:10 (w/v). [4]4. Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.

  • Purification (Optional but Recommended): The crude extract can be further purified to isolate Tricin 5-glucoside. This is often achieved using column chromatography. A common stationary phase for flavonoid separation is Sephadex LH-20, eluting with a solvent such as methanol.

Quantification of Tricin 5-Glucoside by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of Tricin 5-glucoside. [5][6] Instrumentation and Conditions (Example):

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and a column heater.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Transition: The specific precursor ion ([M-H]⁻) for Tricin 5-glucoside (m/z 491.1) and its characteristic product ions would be monitored in Multiple Reaction Monitoring (MRM) mode for quantification.

Protocol:

  • Standard Preparation: Prepare a stock solution of purified Tricin 5-glucoside standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the purified rice bran extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Tricin 5-glucoside standard against its concentration. Determine the concentration of Tricin 5-glucoside in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways Modulated by Tricin

While research on the specific signaling pathways modulated by Tricin 5-glucoside is ongoing, studies on its aglycone, tricin, have revealed significant interactions with key cellular signaling cascades involved in inflammation and cancer. It is plausible that Tricin 5-glucoside, upon deglycosylation in vivo, exerts its effects through these pathways.

Anti-Inflammatory Signaling Pathways

Tricin has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38.

dot

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK Akt Akt MyD88->Akt NF_kB NF-κB p38_MAPK->NF_kB Akt->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Tricin Tricin Tricin->p38_MAPK Tricin->Akt Tricin->NF_kB

Caption: Tricin's inhibition of the TLR4-mediated inflammatory pathway.

Anticancer Signaling Pathways

In the context of cancer, tricin has been found to suppress signaling pathways that promote cell proliferation and survival. One such pathway involves the inhibition of Protein Kinase C alpha (PRKCA) and sphingolipid signaling.

dot

Anticancer_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PRKCA PRKCA Receptor->PRKCA SPHK Sphingosine Kinase (SPHK) PRKCA->SPHK S1P Sphingosine-1-Phosphate (S1P) SPHK->S1P Proliferation_Survival Cell Proliferation & Survival S1P->Proliferation_Survival Tricin Tricin Tricin->PRKCA Tricin->SPHK

Caption: Tricin's inhibitory action on a pro-proliferative signaling pathway.

Conclusion

Tricin 5-glucoside is a naturally occurring flavonoid in rice bran with significant potential for applications in human health. This technical guide has provided a comprehensive overview of its presence in this readily available agricultural byproduct, along with detailed methodologies for its extraction and quantification. The elucidation of the signaling pathways modulated by its aglycone, tricin, offers a solid foundation for future research into the therapeutic benefits of Tricin 5-glucoside. Further investigation is warranted to fully characterize the pharmacological profile of this promising natural compound and to explore its potential in the development of novel drugs and nutraceuticals.

References

The Pharmacology of Tricin 5-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricin (B192558) 5-glucoside (Tricin 5-O-beta-D-glucopyranoside) is a naturally occurring flavonoid, specifically a glycosyloxyflavone, found in various plant species, particularly within the Poaceae family, including rice bran and sugarcane.[1][2][3][4] Structurally, it consists of the flavone (B191248) aglycone, Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone), with a beta-D-glucopyranosyl group attached at the 5-position phenolic hydrogen.[1]

While direct pharmacological studies on Tricin 5-glucoside are limited, the extensive research on its aglycone, Tricin, provides significant insight into its potential biological activities. It is a well-established principle in flavonoid pharmacology that O-linked glycosides are typically hydrolyzed by intestinal microbiota into their respective aglycones prior to absorption.[5] Therefore, the systemic pharmacological effects observed after oral administration of Tricin 5-glucoside are likely attributable to the bioactivity of the released Tricin.

This guide provides a comprehensive overview of the pharmacology of Tricin, the active aglycone of Tricin 5-glucoside. It also includes available data on the closely related Tricin 7-glucoside to offer a broader context for the bioactivity of tricin glycosides. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this class of compounds.

Core Pharmacology of Tricin (Aglycone)

Tricin has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Mechanism of Action & Pharmacodynamics

Anti-inflammatory and Antioxidant Activity:

Tricin exerts significant anti-inflammatory effects primarily through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. In various cell models, Tricin has been shown to inhibit the activation of TLR4 and its downstream signaling components, MyD88 and TRIF.[6][7] This leads to the suppression of key inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB), as well as Interferon Regulatory Factor 3 (IRF3).[6][7][8]

The consequences of NF-κB inhibition include a dose-dependent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6] Furthermore, Tricin inhibits the activity of cyclooxygenase-2 (COX-2) and the activation of STAT1 and STAT3 proteins, further contributing to its anti-inflammatory profile.[7]

In models of oxidative stress, such as high glucose-induced damage in H9C2 cardiomyocytes, Tricin treatment effectively reduces levels of reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH), a marker of cell damage, while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[6]

dot

Tricin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (for degradation) IκBα_NFκB IκBα-NF-κB (Inactive) NFκB_inactive NF-κB (p65/p50) NFκB_active NF-κB (Active) IκBα_NFκB->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates & Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription Tricin Tricin Tricin->TLR4 Inhibits Tricin->MyD88 Inhibits Tricin->NFκB_active Inhibits Activation

Caption: Tricin's anti-inflammatory mechanism via TLR4/NF-κB inhibition.

Anticancer Activity:

Tricin exhibits multifaceted anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including gastric (SGC-7901) and prostate (PC3) cancer cells.[9][10] Its mechanisms include altering the cell cycle by decreasing the proportion of cells in the G0/G1 phase and increasing them in the S and G2/M phases.[9] In prostate cancer cells, Tricin potentiates the efficacy of the chemotherapeutic agent docetaxel (B913) by downregulating the oncomiR, miR-21, which is associated with metastasis and drug resistance.[10]

Furthermore, Tricin demonstrates potent anti-angiogenic activity. It suppresses the proliferation, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[11] This is achieved by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signal transduction and reducing the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) in tumor cells.[11]

dot

Tricin_Anti_Angiogenic_Pathway cluster_tumor Tumor Cell cluster_ec Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Induces VEGF_secreted VEGF VEGF->VEGF_secreted Secreted VEGFR2 VEGFR2 ROS ROS VEGFR2->ROS Generates Angiogenesis Angiogenesis (Proliferation, Migration) ROS->Angiogenesis Promotes Tricin Tricin Tricin->HIF1a Inhibits Accumulation Tricin->ROS Reduces VEGF_secreted->VEGFR2 Binds & Activates

Caption: Tricin's dual anti-angiogenic mechanism of action.

Neuroprotective Activity:

Recent studies suggest Tricin may have therapeutic potential for neurodegenerative diseases like Parkinson's Disease. It has been shown to promote the autophagic degradation of α-synuclein, a key protein implicated in the disease's pathology, through an ATG-7 dependent mechanism.[12]

Quantitative Pharmacological Data for Tricin
ParameterCell Line / ModelEffectValueReference
IC50 PC3 (Prostate Cancer)Cell Proliferation117.5 ± 4.4 μM[10]
Effective Conc. RAW264.7 MacrophagesNitric Oxide Production50 μM (remarkable reduction)[8]
Effective Conc. SGC-7901 (Gastric Cancer)Cell Viability>20 µg/mL (significant inhibition)[9]
In Vivo Dose DSS-induced Colitis (Mice)Amelioration of Colitis150 mg/kg[8]

Pharmacology of Tricin Glycosides: The Case of Tricin 7-Glucoside

While data on Tricin 5-glucoside is sparse, research on the isomeric Tricin 7-glucoside provides valuable evidence that the glycosidic forms of Tricin are biologically active, particularly in neuroprotection.

Mechanism of Action & Pharmacodynamics

A study on experimental cerebral ischemia demonstrated that Tricin 7-glucoside possesses significant neuroprotective properties.[13] In vitro, using SH-SY5Y neuronal cells subjected to oxygen-glucose deprivation (OGD), the compound reduced apoptosis and cytotoxicity.[13] It was found to block TNF-α-induced phosphorylation of NF-κB and its inhibitor, IκB-α, and to decrease the expression of High-Mobility Group Box 1 (HMGB1), a key mediator in inflammation and brain injury.[13]

In an in vivo rat model of middle cerebral artery occlusion (MCAO), administration of Tricin 7-glucoside attenuated histopathological damage, reduced brain edema, and inhibited NF-κB activation and HMGB1 expression in the brain tissue.[13] Notably, the compound was effective even when administered up to 4 hours after the ischemic event, indicating a favorable therapeutic window.[13]

dot

Tricin7G_Neuroprotection_Pathway cluster_stimulus Ischemia/Reperfusion Injury cluster_response Neuronal Cell Response OGD Oxygen-Glucose Deprivation (OGD) Apoptosis Apoptosis & Cell Damage OGD->Apoptosis TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB HMGB1 HMGB1 Expression NFkB->HMGB1 BBB_breakdown Blood-Brain Barrier Breakdown HMGB1->BBB_breakdown BBB_breakdown->Apoptosis Tricin7G Tricin 7-Glucoside Tricin7G->NFkB Inhibits Tricin7G->HMGB1 Reduces Tricin7G->Apoptosis Reduces

Caption: Neuroprotective mechanism of Tricin 7-glucoside.

Quantitative Pharmacological Data for Tricin 7-Glucoside
ParameterModelEffectValueReference
In Vivo Dose MCAO Ischemia/Reperfusion (Rats)Significant Neuroprotection>50 mg/kg[13]
In Vivo Dose MCAO Ischemia/Reperfusion (Rats)Attenuation of damage, edema100 mg/kg[13]

Pharmacokinetics

Pharmacokinetic studies have primarily focused on Tricin as the analyte. A study in Wistar rats using an ethanol (B145695) extract containing Tricin and its glycosides revealed key parameters following oral and intravenous administration.

After intravenous injection, the pharmacokinetics of Tricin followed a two-compartment model and was characterized by non-linear dose-dependence.[14] Following oral administration, Tricin exhibited a high rate of absorption from the gastrointestinal tract, a large volume of distribution, and slow elimination. This resulted in a high oral bioavailability of approximately 80%.[14] This high bioavailability of the aglycone strongly supports the hypothesis that glycosidic forms like Tricin 5-glucoside are efficiently hydrolyzed in the gut, releasing Tricin for absorption.

Experimental Protocols

In Vitro Anti-inflammatory and Antioxidant Assay (Tricin)

This protocol is based on the methodology used to study the effects of Tricin on high glucose-induced cardiomyocyte damage.[6]

  • Cell Culture: Rat H9C2 cardiomyocyte cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Model Induction: To establish the diabetic cardiomyopathy cell model, H9C2 cells are treated with a high concentration of glucose (e.g., 150 mM). Cell viability is confirmed using a CCK-8 assay.

  • Treatment: Cells are pre-treated with varying concentrations of Tricin for a specified period before or during the high-glucose challenge.

  • Oxidative Stress Assessment:

    • ROS Measurement: Intracellular ROS levels are measured using a DCFH-DA probe and fluorescence microscopy or a plate reader.

    • LDH and SOD Measurement: The activity of lactate dehydrogenase (LDH) released into the culture medium (indicating cell damage) and intracellular superoxide dismutase (SOD) activity are quantified using commercially available colorimetric assay kits.

  • Inflammatory Marker Assessment:

    • ELISA: The concentrations of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured by Enzyme-Linked Immunosorbent Assay (ELISA).

    • Western Blot: Cell lysates are collected to determine the protein expression levels of key signaling molecules (TLR4, MyD88, phosphorylated-NF-κB) via SDS-PAGE and Western blotting.

dot

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture H9C2 Cardiomyocytes B1 Group 1: Control A1->B1 B2 Group 2: High Glucose (HG) A1->B2 B3 Group 3: HG + Tricin A1->B3 C1 Oxidative Stress (ROS, LDH, SOD) B1->C1 C2 Inflammation (ELISA: Cytokines) B1->C2 C3 Signaling Pathway (Western Blot: TLR4, MyD88, p-NF-κB) B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3

Caption: General workflow for in vitro analysis of Tricin.

In Vivo Neuroprotection Assay (Tricin 7-Glucoside)

This protocol is based on the methodology used to study the neuroprotective effects of Tricin 7-glucoside in an ischemic stroke model.[13]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

  • Ischemia Induction (MCAO): Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. After a set period (e.g., 1 hour), the filament is withdrawn to allow reperfusion.

  • Drug Administration: Tricin 7-glucoside (e.g., 50 or 100 mg/kg) or vehicle is administered intraperitoneally or intravenously at the time of reperfusion or at delayed time points (e.g., 2h, 4h post-reperfusion).

  • Neurological Deficit Scoring: At the end of the experiment (e.g., 24 hours post-MCAO), neurological deficits are scored using a standardized scale to assess motor function.

  • Histopathological Analysis: Animals are euthanized, and brains are collected. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Other sections may be processed for H&E staining to assess neuronal damage.

  • Edema Measurement: Brain water content is determined by comparing the wet and dry weights of the ischemic and non-ischemic hemispheres.

  • Molecular Analysis: Brain tissue from the ischemic penumbra is homogenized for analysis of protein expression (e.g., NF-κB, HMGB1) by Western blot or immunohistochemistry.

Conclusion

The available scientific evidence strongly indicates that Tricin, the aglycone of Tricin 5-glucoside, is a potent and pleiotropic pharmacological agent with significant therapeutic potential. Its well-defined anti-inflammatory, antioxidant, and anticancer activities are primarily mediated through the inhibition of key signaling pathways such as TLR4/NF-κB and VEGFR2. The high oral bioavailability of Tricin suggests that its glycosidic precursors, including Tricin 5-glucoside, are effectively processed in vivo to release the active compound.

While direct pharmacological investigation of Tricin 5-glucoside is a necessary next step to fully characterize its specific properties and metabolic fate, the robust data on Tricin and related glycosides like Tricin 7-glucoside provide a strong foundation for its continued development. Further research is warranted to explore the full therapeutic utility of Tricin 5-glucoside as a stable, naturally occurring prodrug for the treatment of inflammatory diseases, cancers, and neurodegenerative disorders.

References

Tricin 5-Glucoside and its Role in Lignification: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is a key factor in biomass recalcitrance and has significant implications for biofuel production and the digestibility of agricultural feedstocks. Traditionally, lignin is understood to be a polymer of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, recent discoveries have identified the flavone (B191248) tricin (B192558) as a genuine monomer that plays a pivotal role in the lignification of monocots. Tricin, often found in its glycosylated form as tricin 5-glucoside in the cytosol, acts as a nucleation site, initiating lignin chains. This guide provides a comprehensive technical overview of the role of tricin in lignification, its biosynthetic pathway, and detailed methodologies for its analysis. This information is critical for researchers in plant biology, biofuel development, and for drug development professionals exploring the pharmacological potential of flavonoids.

Introduction: Tricin as a Non-Canonical Lignin Monomer

Lignification is a complex process of polymerization of phenylpropanoid units. While the classical model of lignification focuses on the polymerization of monolignols, studies have revealed that other phenolic compounds can be incorporated into the lignin polymer.[1] In monocotyledonous plants, the flavone tricin has been identified as a crucial non-canonical monomer.[2] Tricin is derived from a distinct biosynthetic pathway from the canonical monolignols, combining elements of the shikimate and acetate/malonate pathways.[3]

A key finding is that tricin functions as a nucleation site for lignin polymerization.[2][4] It is incorporated into the lignin polymer via 4′-O-β-coupling with monolignols, effectively starting a new lignin chain.[4] This is a significant departure from the traditional model, where lignin chains are thought to be initiated by the dimerization of monolignols.[5] The incorporation of tricin has profound implications for the structure and properties of lignin in monocots.

The Biosynthesis of Tricin

The biosynthesis of tricin involves a series of enzymatic steps that diverge from the monolignol pathway. The pathway begins with the general phenylpropanoid pathway product, p-coumaroyl-CoA.

The established biosynthetic pathway to tricin in rice is: Naringenin → Apigenin (B1666066)Luteolin (B72000)Chrysoeriol (B190785) → Selgin → Tricin [6][7]

Key enzymes involved in this pathway include:

  • Chalcone (B49325) Synthase (CHS): Catalyzes the initial step in flavonoid biosynthesis.[8]

  • Chalcone Isomerase (CHI): Converts chalcone into naringenin.

  • Flavone Synthase II (FNSII): Specifically, CYP93G1 in rice, channels flavanones to the biosynthesis of flavones like apigenin.[6]

  • Flavonoid 3'-hydroxylase (F3'H): Such as CYP75B3 or CYP75B4, converts apigenin to luteolin.[7]

  • O-methyltransferase (OMT): An enzyme like ROMT9 methylates luteolin to form chrysoeriol.[7]

  • Chrysoeriol 5'-hydroxylase: CYP75B4 uniquely catalyzes the 5'-hydroxylation of chrysoeriol to produce selgin.[7]

  • O-methyltransferase (OMT): A final methylation step converts selgin to tricin.

dot

Tricin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI Apigenin Apigenin Naringenin->Apigenin FNSII (CYP93G1) Luteolin Luteolin Apigenin->Luteolin F3'H (CYP75B4) Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Selgin Selgin Chrysoeriol->Selgin C5'H (CYP75B4) Tricin Tricin Selgin->Tricin OMT Lignification_Initiation Tricin_Radical Tricin Radical Tricin_Monolignol_Dimer Tricin-Monolignol Dimer (Lignin Chain Nucleus) Tricin_Radical->Tricin_Monolignol_Dimer Cross-coupling Monolignol_Radical Monolignol Radical Monolignol_Radical->Tricin_Monolignol_Dimer Lignin_Polymer Growing Lignin Polymer Tricin_Monolignol_Dimer->Lignin_Polymer + Monolignols Thioacidolysis_Workflow Start Lignin Sample Reaction Reaction (100°C, 4h) Start->Reaction Reagent Thioacidolysis Reagent (Ethanethiol, BF3.OEt2, Dioxane) Reagent->Reaction Workup Neutralization & Extraction Reaction->Workup Analysis HPLC-MS or GC-MS Analysis Workup->Analysis Regulatory_Logic cluster_pathways Biosynthetic Pathways cluster_products Products Phenylpropanoid Phenylpropanoid Pathway Monolignols Monolignols Phenylpropanoid->Monolignols Flavonoid Flavonoid Pathway Tricin Tricin Flavonoid->Tricin Lignin Lignin Polymer Monolignols->Lignin Tricin->Lignin Nucleation Regulation Transcriptional Regulation (e.g., CHS expression) Regulation->Flavonoid

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tricin 5-Glucoside from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside, a flavone (B191248) O-glycoside, is a naturally occurring plant metabolite found predominantly in species of the Poaceae family, such as wheat (Triticum aestivum) and rice (Oryza sativa).[1][2] This compound and its aglycone, tricin, have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant and chemopreventive activities. The effective extraction and isolation of Tricin 5-glucoside are critical preliminary steps for further research and development.

These application notes provide a comprehensive overview of the currently available methods for the extraction of Tricin 5-glucoside from plant materials. The document details conventional and modern extraction techniques, offering step-by-step protocols. Additionally, a summary of quantitative data, where available, is presented to aid in the selection of an appropriate extraction strategy. It is important to note that while specific data for Tricin 5-glucoside is limited, data for its aglycone, tricin, and total flavonoids are included as a proxy to guide methodological choices.

Biosynthesis of Tricin 5-Glucoside

The biosynthesis of Tricin 5-glucoside begins with the general phenylpropanoid pathway, leading to the formation of the flavone backbone. The pathway to its aglycone, tricin, has been elucidated and involves a series of enzymatic steps. The final step in the formation of Tricin 5-glucoside is the glycosylation of the tricin molecule at the 5-hydroxyl group, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).

Tricin_5_Glucoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Naringenin p-Coumaroyl-CoA->Naringenin + Malonyl-CoA Apigenin Apigenin Naringenin->Apigenin FNSII Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol FOMT Selgin Selgin Chrysoeriol->Selgin A3'H/C5'H Tricin Tricin Selgin->Tricin FOMT Tricin_5_glucoside Tricin_5_glucoside Tricin->Tricin_5_glucoside UGT Extraction_Workflow Plant_Material Plant Material (e.g., Wheat Leaves, Rice Bran) Preparation Sample Preparation (Drying, Grinding, Defatting) Plant_Material->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration Conventional Soxhlet Soxhlet Extraction->Soxhlet Conventional UAE Ultrasound-Assisted Extraction Extraction->UAE Modern MAE Microwave-Assisted Extraction Extraction->MAE Modern Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet->Crude_Extract UAE->Crude_Extract MAE->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Column Chromatography (e.g., Silica Gel) Purification->Column_Chromatography HSCCC High-Speed Counter-Current Chromatography Purification->HSCCC Prep_HPLC Preparative HPLC Purification->Prep_HPLC Pure_Compound Pure Tricin 5-Glucoside Column_Chromatography->Pure_Compound HSCCC->Pure_Compound Prep_HPLC->Pure_Compound Analysis Analysis (HPLC, MS, NMR) Pure_Compound->Analysis

References

Application Notes and Protocols for the HPLC Analysis of Tricin 5-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives, such as Tricin 5-glucoside, are flavonoids found predominantly in the leaves and stems of herbaceous plants and cereals, including rice and wheat.[1][2] These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[3] As research into the pharmacological benefits of tricin and its glycosides expands, the need for robust and reliable analytical methods for their quantification in plant extracts becomes increasingly critical.

This document provides detailed application notes and protocols for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of Tricin 5-glucoside in plant materials. These guidelines are intended to assist researchers in accurately quantifying this bioactive compound to support natural product research, drug discovery, and quality control of herbal preparations.

Quantitative Data Summary

The concentration of tricin and its derivatives can vary significantly depending on the plant species, part of the plant used, and the extraction method. While specific quantitative data for Tricin 5-glucoside is limited in the literature, the content of its aglycone, tricin, has been reported in various sources and can serve as an indicator of the potential presence of its glycosides.

Plant MaterialAnalyteConcentration RangeExtraction MethodAnalytical MethodReference
Huperzia brevifolia (aerial parts)Tricin3.89% w/w (38.9 mg/g)Acid/Base PartitioningHPLC-DAD[4]
Wheat StrawTricin1925.05 mg/kg (dry weight)Not specifiedHPLC[4]
Rice StrawTricin454 mg/kgNot specifiedUPLC-QTOF-MS[4]
Rice Bran (Njavara)Tricin1930 mg/kgDiethyl ether extractionHPLC-PDA[5]
Rice Bran (Palakkadan Matta)Tricin120 mg/kgDiethyl ether extractionHPLC-PDA[5]
Rice Bran (Sujatha)Tricin48.6 mg/kgDiethyl ether extractionHPLC-PDA[5][6]
Wheat Straw LigninTricin89.3 mg/g (in GVL lignin)ThioacidolysisHPLC-MS[7]

Experimental Protocols

Sample Preparation: Extraction of Tricin 5-glucoside from Plant Material

This protocol describes a general procedure for the extraction of flavonoid glycosides from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., leaves, stems, bran)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (optional)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% aqueous methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent can improve the stability of flavonoid glycosides.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for the Analysis of Tricin 5-glucoside

This method provides a starting point for the separation and quantification of Tricin 5-glucoside. The gradient and other parameters may need to be optimized for specific co-eluting compounds in the sample matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid analysis.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[8]

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    40 74 26
    70 35 65
    71 0 100
    75 0 100
    76 90 10

    | 85 | 90 | 10 |

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25°C[8]

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitoring at 350 nm is suitable for the detection of flavones. A DAD can be used to acquire spectra from 190-650 nm for peak purity assessment and identification.[8]

Standard Preparation:

  • Prepare a stock solution of Tricin 5-glucoside standard (commercially available from suppliers like Sigma-Aldrich) at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

Construct a calibration curve by plotting the peak area of the Tricin 5-glucoside standard against its concentration. The concentration of Tricin 5-glucoside in the plant extracts can then be determined by interpolating the peak area of the analyte in the sample chromatogram onto the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (R²) of >0.999 is typically desired.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is often calculated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.[9]

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard and analyzing it. Recoveries in the range of 95-105% are generally considered acceptable.

  • Specificity: Assess the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This can be evaluated by checking for co-eluting peaks and assessing peak purity using a DAD.

Visualizations

Biosynthetic Pathway of Tricin

The biosynthesis of tricin originates from the general phenylpropanoid pathway, leading to the formation of the flavanone (B1672756) naringenin.[1] Subsequent enzymatic reactions, including hydroxylation and methylation, result in the formation of tricin.[1]

Tricin_Biosynthesis Naringenin Naringenin Apigenin Apigenin Naringenin->Apigenin FNSII Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Selgin Selgin Chrysoeriol->Selgin F5'H Tricin Tricin Selgin->Tricin OMT Tricin5G Tricin 5-glucoside Tricin->Tricin5G UGT

Caption: Simplified biosynthetic pathway of Tricin and Tricin 5-glucoside.

Experimental Workflow for HPLC Analysis

The overall workflow for the analysis of Tricin 5-glucoside in plant extracts involves sample preparation followed by HPLC analysis and data processing.

HPLC_Workflow PlantMaterial Dried Plant Material Extraction Solvent Extraction (80% Methanol, Sonication) PlantMaterial->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation HPLC HPLC-DAD Analysis Evaporation->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis

Caption: General workflow for the HPLC analysis of Tricin 5-glucoside.

References

Application Notes and Protocols for the Quantification of Tricin 5-glucoside by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin 5-glucoside, a flavone (B191248) glycoside found predominantly in the Poaceae family of plants such as rice and wheat, has garnered significant interest for its potential pharmacological activities. As a derivative of Tricin, it is implicated in various biological processes, making its accurate quantification in different matrices crucial for research and development. This document provides a detailed protocol for the quantification of Tricin 5-glucoside using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Data Presentation

The concentration of Tricin and its derivatives can vary significantly among different plant species and tissues. The following table summarizes the isolation yields of Tricin and its glycosides from various plant sources, providing an indication of their relative abundance.

Plant SpeciesPlant PartCompoundIsolation Yield (mg/kg)
Oryza sativa (Rice)BranTricinNot Specified
Triticum aestivum (Wheat)Husks, Brans, LeavesTricinNot Specified
Saccharum officinarum (Sugarcane)Culms, SyrupsTricin3, 35, 132
Hordeum vulgare (Barley)Not SpecifiedTricin17.4
Avena sativa (Oat)PlantsTricin2.4
Gynerium sagittatum (Wildcane)RootsTricin18.4
Spergularia diandra & marinaAerial partsTricin4 & 16.4

Note: Data extracted from a review on the occurrence of Tricin and its derivatives, representing isolation yields which may not directly correlate with concentrations determined by LC-MS but are indicative of prevalence.[1]

Experimental Protocols

This section details the methodology for the quantification of Tricin 5-glucoside from a plant matrix using a standard LC-MS/MS system.

Sample Preparation: Extraction of Tricin 5-glucoside from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Lyophilized and finely ground plant tissue

  • 80% Methanol (B129727) (LC-MS grade) with 0.1% Formic Acid (Extraction Solvent)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Weigh approximately 100 mg of the homogenized plant tissue into a microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol with 0.1% formic acid to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 2-6) on the remaining pellet to ensure complete extraction and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Store the vial at -20°C until analysis.

LC-MS/MS Method for Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chemical and Physical Properties of Tricin 5-glucoside:

  • Molecular Formula: C₂₃H₂₄O₁₂[2]

  • Molecular Weight: 492.43 g/mol [2]

  • Precursor Ion ([M-H]⁻): m/z 491.12[2]

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): 491.1 m/z

    • Product Ion (Q3): 329.1 m/z (corresponding to the Tricin aglycone after loss of the glucose moiety)

  • Instrument Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.0 kV

    • Cone Voltage: ~30 V

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

    • Collision Gas: Argon

    • Collision Energy: This parameter requires optimization for the specific instrument to achieve the most stable and intense signal for the 329.1 m/z product ion. A starting point would be in the range of 15-30 eV.

Preparation of Standards and Calibration Curve
  • Prepare a stock solution of Tricin 5-glucoside standard (commercially available from suppliers like Sigma-Aldrich) in methanol or DMSO at a concentration of 1 mg/mL.[3]

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (95% A: 5% B) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Inject the calibration standards at the beginning of the analytical run to construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of Tricin 5-glucoside in the samples can then be determined using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow for LC-MS Quantification of Tricin 5-glucoside

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue (100 mg) extraction Extraction with 80% MeOH + 0.1% FA sample->extraction sonication Sonication (30 min) extraction->sonication centrifugation Centrifugation (13,000 rpm, 10 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration lc_vial LC-MS Vial filtration->lc_vial hplc UPLC/HPLC Separation (C18 Column) lc_vial->hplc ms Mass Spectrometry (ESI-, MRM: 491.1 > 329.1) hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification data_acquisition->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for Tricin 5-glucoside quantification.

Proposed Fragmentation of Tricin 5-glucoside in Negative ESI Mode

fragmentation_pathway parent Tricin 5-glucoside [M-H]⁻ m/z 491.1 loss - Glucose (-162 u) parent->loss fragment Tricin Aglycone [M-H]⁻ m/z 329.1 loss->fragment

Caption: Proposed fragmentation of Tricin 5-glucoside.

References

Application Note: Using Tricin 5-glucoside as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin 5-glucoside, a naturally occurring flavonoid glycoside, is found in various plants, including grasses like wheat and rice.[1] It is a derivative of Tricin, a flavone (B191248) known for its potential biological activities, including anti-inflammatory and anti-cancer properties. As a distinct chemical entity, Tricin 5-glucoside serves as a valuable standard in chromatographic analyses for the identification and quantification of this compound in complex matrices such as plant extracts, dietary supplements, and biological samples. This application note provides a detailed protocol for the use of Tricin 5-glucoside as a chromatographic standard, including recommended methods for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Physicochemical Properties

A summary of the key physicochemical properties of Tricin 5-glucoside is presented in Table 1. This information is essential for the preparation of standard solutions and the interpretation of analytical results.

Table 1: Physicochemical Properties of Tricin 5-glucoside

PropertyValueReference
Chemical Formula C₂₃H₂₄O₁₂[2]
Molecular Weight 492.43 g/mol [2]
CAS Number 32769-00-9[2]
Appearance Solid[2]
Solubility DMSO: 1 mg/mL[2]
Storage Temperature -20°C[2]

Experimental Protocols

Preparation of Standard Solutions

1. Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of Tricin 5-glucoside standard (purity ≥95%).[2]

  • Dissolve the standard in 1 mL of dimethyl sulfoxide (B87167) (DMSO).[2]

  • Vortex the solution until the standard is completely dissolved.

  • Store the stock solution at -20°C in a light-protected vial.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent (e.g., methanol (B129727) or a mixture of mobile phase).

  • The concentration range for the calibration curve should be selected based on the expected concentration of Tricin 5-glucoside in the samples and the sensitivity of the instrument. A typical range for flavonoids is 0.1 to 100 µg/mL.

Note on Stability: The stability of Tricin 5-glucoside in solution has not been extensively reported. It is recommended to prepare fresh working standard solutions daily. The stability of the stock solution should be evaluated periodically by comparing the response of a freshly prepared standard to the stored stock solution.

Recommended Chromatographic Methods

The following methods are recommended starting points for the analysis of Tricin 5-glucoside. Method parameters may require optimization based on the specific instrument, column, and sample matrix.

Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is adapted from a validated protocol for the analysis of the aglycone, Tricin.[3] Given that Tricin 5-glucoside is more polar due to the glucose moiety, a shorter retention time is expected compared to Tricin under the same reversed-phase conditions.

Table 2: Recommended HPLC-UV Method Parameters for Tricin 5-glucoside Analysis

ParameterRecommended ConditionReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or a gradient with an acidic modifier (e.g., 0.1% formic acid) may be required for better peak shape.[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 - 50 °C[3]
Injection Volume 5 - 20 µL[3]
Detection Wavelength 254 nm or 350 nm[3]
Expected Retention Time Shorter than the aglycone, Tricin (3.4 min under specified isocratic conditions for Tricin)[3]

Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method is based on reported UPLC conditions for the analysis of flavonoid glycosides and a specific retention time reported for Tricin 5-glucoside.[4][5]

Table 3: Recommended UPLC-MS Method Parameters for Tricin 5-glucoside Analysis

ParameterRecommended ConditionReference
Column Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution is recommended for complex samples (e.g., 5-95% B over 15 minutes).[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 35 °C[5]
Injection Volume 2 µL[5]
Mass Spectrometry Electrospray Ionization (ESI) in negative ion mode. Monitor for the [M-H]⁻ ion (m/z 491.12).[6]
Reported Retention Time 375.6 seconds (6.26 minutes) under specific, but not fully detailed, conditions.[4]
Method Validation Parameters

For quantitative analysis, the chosen chromatographic method should be validated according to ICH guidelines. The following parameters should be assessed using the Tricin 5-glucoside standard.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) < 2%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis and comparison of retention times and spectra with the standard.

Data Presentation

The quantitative data for Tricin 5-glucoside and related compounds should be summarized in clear and concise tables for easy comparison. An example is provided below.

Table 5: Example Quantitative Data Summary

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Tricin 5-glucoside6.26[4]To be determinedTo be determinedTo be determinedTo be determined
Tricin (for comparison)3.4[3]0.75 - 100[3]0.9998[3]6.853 ppm[3]57.129 ppm[3]

Note: The linearity range, r², LOD, and LOQ for Tricin 5-glucoside need to be experimentally determined during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using Tricin 5-glucoside as a standard in a chromatographic analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result StandardPrep Prepare Tricin 5-glucoside Stock and Working Standards Chromatography HPLC or UPLC-MS Analysis StandardPrep->Chromatography SamplePrep Prepare Sample Extract SamplePrep->Chromatography PeakIntegration Peak Identification and Integration Chromatography->PeakIntegration Calibration Generate Calibration Curve PeakIntegration->Calibration Quantification Quantify Tricin 5-glucoside in Sample Calibration->Quantification Report Report Results Quantification->Report

Caption: Workflow for chromatographic analysis using Tricin 5-glucoside.

Signaling Pathway Context

Tricin, the aglycone of Tricin 5-glucoside, has been shown to modulate several signaling pathways. Understanding these pathways can be relevant for drug development professionals interpreting the biological significance of quantified Tricin 5-glucoside. The diagram below illustrates a simplified overview of a key pathway influenced by Tricin.

signaling_pathway Tricin Tricin STAT3 STAT3 Tricin->STAT3 inhibits phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 phosphorylation RUNX2 RUNX2 pSTAT3->RUNX2 activates CYP1A1 CYP1A1 pSTAT3->CYP1A1 activates CellMigration Cell Migration RUNX2->CellMigration promotes CYP1A1->CellMigration promotes

Caption: Simplified diagram of the STAT3 signaling pathway inhibited by Tricin.

Conclusion

Tricin 5-glucoside is an essential standard for the accurate and reliable quantification of this flavonoid in various samples. This application note provides comprehensive protocols and recommendations to guide researchers in developing and validating their own chromatographic methods. The provided workflows and diagrams serve as valuable tools for both the practical application and the biological interpretation of analytical results. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality data.

References

Application Notes and Protocols for Tricin 5-Glucoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cell culture applications of Tricin 5-glucoside is limited in currently available literature. The following application notes and protocols are primarily based on the extensive research conducted on its aglycone, Tricin . While these compounds are structurally related, their biological activities, solubility, and cellular uptake may differ. The information provided for Tricin should serve as a strong starting point for initiating research on Tricin 5-glucoside, with the understanding that optimization and direct validation are essential.

Overview of Tricin and its Potential Relevance to Tricin 5-Glucoside

Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) is a natural flavonoid with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3] Tricin 5-glucoside is a glycosylated form of Tricin, where a glucose molecule is attached at the 5-position.[4] Glycosylation can influence a compound's solubility, stability, and bioavailability, which in turn can modulate its activity in cell culture systems.

Anti-Inflammatory Applications

Tricin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][5]

Mechanism of Action

Tricin mitigates inflammation primarily through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][6] In response to inflammatory stimuli like high glucose, Tricin has been shown to downregulate the expression of TLR4 and its downstream adaptor protein, MyD88.[1] This, in turn, prevents the activation of the transcription factor NF-κB, leading to a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][7]

Quantitative Data for Tricin
Cell LineModelKey FindingsReference
H9C2 (Rat Cardiomyocytes)High Glucose-Induced InflammationDose-dependent decrease in TNF-α, IL-1β, and IL-6 levels.[1]
hPBMCs (Human Peripheral Blood Mononuclear Cells)LPS-Induced InflammationInhibition of inflammatory mediators.[8]
Experimental Protocol: Evaluation of Anti-inflammatory Effects in Cell Culture

This protocol describes the assessment of Tricin's anti-inflammatory effects in a high glucose-induced inflammation model using H9C2 cells.[1]

Materials:

  • H9C2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Tricin (or Tricin 5-glucoside)

  • High-glucose medium (e.g., 33 mM glucose)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents and antibodies for Western blotting (TLR4, MyD88, p-NF-κB)

Procedure:

  • Cell Culture: Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Induction of Inflammation: Seed cells in appropriate culture plates. Once confluent, replace the normal medium with a high-glucose medium to induce an inflammatory response.

  • Treatment: Concurrently, treat the cells with varying concentrations of Tricin (or Tricin 5-glucoside). Include a vehicle control (e.g., DMSO).

  • Cytokine Measurement (ELISA): After 24-48 hours of treatment, collect the cell culture supernatant. Quantify the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TLR4, MyD88, and phosphorylated NF-κB to assess the signaling pathway.

Signaling Pathway Diagram

anti_inflammatory_pathway High_Glucose High Glucose TLR4 TLR4 High_Glucose->TLR4 MyD88 MyD88 TLR4->MyD88 p_NF_kB p-NF-κB MyD88->p_NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p_NF_kB->Cytokines Tricin Tricin Tricin->TLR4 anticancer_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add Tricin or Tricin 5-glucoside Seed_Cells->Add_Compound Incubate Incubate for 24, 48, 72 hours Add_Compound->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Measure_Absorbance Measure Absorbance (450 nm) Add_CCK8->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End antioxidant_logic Oxidative_Stress Oxidative Stress ROS_Production ↑ ROS Production Oxidative_Stress->ROS_Production Cell_Damage Cell Damage ROS_Production->Cell_Damage ROS_Scavenging ↓ ROS Levels Cell_Protection Cell Protection Tricin Tricin Tricin->ROS_Production Tricin->Cell_Damage

References

Application Notes and Protocols for Tricin 5-glucoside in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside, a naturally occurring flavone (B191248) glycoside, is a significant metabolite in various plants, particularly in the Poaceae family, which includes staple crops like rice and wheat.[1] As a glycoside of tricin, it is a subject of growing interest in metabolomics research due to the diverse biological activities associated with its aglycone, tricin, which include anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] These application notes provide detailed protocols for the extraction, quantification, and characterization of tricin 5-glucoside, along with insights into its potential roles in cellular signaling pathways.

Data Presentation: Quantitative Analysis of Tricin and Its Derivatives

The concentration of tricin and its glycosides can vary significantly between different plant species, cultivars, and tissues. Below are tables summarizing quantitative data from various studies, providing a comparative overview for researchers.

Table 1: Tricin and Tricin Derivative Levels in Developing Rice Grains [5]

CompoundCultivarTissueConcentration (ng/g of tissue)
TricinIAC600 (purple pericarp)Embryo1,500 ± 200
Pericarp25,000 ± 3,000
Cocodrie (light brown pericarp)Embryo500 ± 100
PericarpNot Detected
Tricin-O-hexosideIAC600Embryo3,000 ± 500
PericarpNot Detected
CocodrieEmbryo1,000 ± 200
PericarpNot Detected

Table 2: Comparative Levels of Tricin in Different Rice Varieties (Bran) [2]

Rice VarietyTricin Concentration (µg/g of bran) - Fold Difference
Njavara Black (NB)39.64 (compared to Sujatha)
16.12 (compared to Palakkadan Matta)
Sujatha (SJ)Reference
Palakkadan Matta (PM)Reference

Experimental Protocols

Extraction of Tricin 5-glucoside from Plant Material

This protocol is optimized for the extraction of flavonoid glycosides from plant tissues for metabolomics analysis.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., rice bran, leaves)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • 80% Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Immediately freeze fresh plant tissue in liquid nitrogen to quench metabolic activity. For long-term storage, freeze-drying is recommended.[6]

  • Grinding: Grind the frozen or freeze-dried tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex vigorously for 1 minute.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Sample Clarification:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Quantification of Tricin 5-glucoside

This protocol provides a validated method for the quantitative analysis of tricin 5-glucoside using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions: [7][8]

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode): [9]

  • Ionization Mode: ESI-

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • MRM Transitions:

    • Tricin 5-glucoside: Precursor ion (m/z) 491.1 -> Product ions (e.g., m/z 329.1, 299.1)

    • Note: Specific transitions and collision energies should be optimized for the instrument in use.

NMR-based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated flavonoids.

Sample Preparation: [10][11]

  • Dissolve 3-5 mg of purified tricin 5-glucoside in 600 µL of deuterated methanol (Methanol-d4) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Ensure complete dissolution, using an ultrasonic bath if necessary.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Example on a 600 MHz Spectrometer): [10]

  • ¹H NMR:

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs should be used to establish proton-proton and proton-carbon correlations for complete structural assignment.

Metabolomics Workflow and Data Analysis

A typical metabolomics workflow for the analysis of tricin 5-glucoside and other flavonoids involves several key stages.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Data Analysis & Interpretation Harvesting Plant Tissue Harvesting (Flash Freeze) Grinding Cryogenic Grinding Harvesting->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction UPLC_MS UPLC-MS/MS Analysis Extraction->UPLC_MS NMR NMR Spectroscopy Extraction->NMR Peak_Picking Peak Picking & Alignment (e.g., XCMS) UPLC_MS->Peak_Picking Annotation Metabolite Annotation (Database Matching) NMR->Annotation Peak_Picking->Annotation Stats Statistical Analysis (PCA, OPLS-DA) Annotation->Stats Pathway Pathway Analysis Stats->Pathway Biomarker Biomarker Discovery Pathway->Biomarker

Metabolomics workflow for flavonoid analysis.

For data processing of UPLC-MS data, software such as XCMS is widely used for peak picking, retention time correction, and alignment.[12][13] Subsequent statistical analysis can identify significant differences in tricin 5-glucoside levels between sample groups.

Biological Significance and Signaling Pathways

While direct studies on the signaling pathways modulated by tricin 5-glucoside are emerging, the biological activities of its aglycone, tricin, are well-documented. Tricin has been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[14][15] It is plausible that tricin 5-glucoside may act as a precursor to tricin, being hydrolyzed in vivo to release the active aglycone, or it may possess its own biological activities.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Tricin has been shown to inhibit the activation of this pathway.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Tricin Tricin / Tricin 5-glucoside Tricin->IKK inhibition Genes Inflammatory Gene Transcription NFkB_nuc->Genes

Inhibition of the NF-κB pathway by tricin.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Tricin has been observed to modulate MAPK signaling.

cluster_0 Upstream Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Tricin Tricin / Tricin 5-glucoside Tricin->MAPKK inhibition Inflammation Inflammatory Response Transcription_Factors->Inflammation

Modulation of the MAPK pathway by tricin.

Conclusion

Tricin 5-glucoside is a valuable target for metabolomics research, with potential applications in agriculture, nutrition, and medicine. The protocols and data presented here provide a comprehensive resource for researchers and scientists to investigate this important plant metabolite. Further studies are warranted to fully elucidate the specific biological roles of tricin 5-glucoside and its potential as a therapeutic agent.

References

Protocols for Evaluating the Antioxidant Potential of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of Tricin (B192558) 5-glucoside, a naturally occurring flavonoid glycoside. The following sections outline the methodologies for key in vitro and cellular assays to determine its free radical scavenging and cell-protective capabilities.

Introduction

Tricin 5-glucoside is a flavonoid found in various plants, including rice bran and sugarcane.[1] Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are attributed to their ability to donate hydrogen or electrons to reactive oxygen species (ROS), thereby neutralizing them. Tricin, the aglycone of Tricin 5-glucoside, has demonstrated significant antioxidant and anti-inflammatory activities.[2][3] This document details standardized protocols to quantify the antioxidant capacity of Tricin 5-glucoside, providing a basis for its evaluation as a potential therapeutic agent.

Quantitative Data Summary

While specific IC50 values for Tricin 5-glucoside are not widely reported, the following table summarizes available data for Tricin and a related acylated tricin glycoside to provide a comparative context for expected antioxidant activity.

Compound Assay Result Reference Compound Reference
TricinABTSIC50: 0.312 mg/mL-[4]
Tricin-7-O-beta-(6''-methoxycinnamic)-glucosideDPPHHigher than TroloxTrolox[5]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • Tricin 5-glucoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

    • Tricin 5-glucoside Stock Solution (e.g., 1 mg/mL): Dissolve a known amount of Tricin 5-glucoside in methanol.

    • Working Solutions: Prepare serial dilutions of Tricin 5-glucoside from the stock solution to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare serial dilutions of ascorbic acid or Trolox.

  • Assay:

    • Add 100 µL of each concentration of Tricin 5-glucoside or positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

Materials:

  • Tricin 5-glucoside

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Methanol (or ethanol)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark green ABTS•+ solution.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay:

    • Prepare serial dilutions of Tricin 5-glucoside and Trolox in methanol.

    • Add 20 µL of each sample or standard to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula:

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Tricin 5-glucoside

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Assay:

    • Prepare serial dilutions of Tricin 5-glucoside and a ferrous sulfate standard curve.

    • Add 20 µL of each sample or standard to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value by comparing the change in absorbance of the sample to the ferrous sulfate standard curve. The results are typically expressed as µM ferrous equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • Tricin 5-glucoside

  • Human hepatocellular carcinoma (HepG2) cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other peroxyl radical initiator

  • Quercetin (B1663063) (positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Assay:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with various concentrations of Tricin 5-glucoside or quercetin in treatment medium containing 25 µM DCFH-DA for 1 hour.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value is calculated as:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Signaling Pathways and Experimental Workflows

Antioxidant and Anti-inflammatory Signaling Pathway of Tricin

Tricin has been shown to mitigate oxidative stress and inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2][6] This pathway is a key regulator of the innate immune response and can be activated by cellular stress, leading to the production of pro-inflammatory cytokines.

G cluster_stress Cellular Stress (e.g., High Glucose) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress High Glucose TLR4 TLR4 Stress->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines Induces Transcription Tricin Tricin Tricin->TLR4 Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Prepare Tricin 5-glucoside and Control Solutions Mix Mix Sample/Control with Reagent Sample->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Scavenging/Inhibition or FRAP value Measure->Calculate IC50 Determine IC50 or Equivalent Capacity Calculate->IC50 G Seed Seed HepG2 Cells in 96-well Plate Treat Treat Cells with Tricin 5-glucoside and DCFH-DA Seed->Treat Wash1 Wash Cells with PBS Treat->Wash1 Induce Induce Oxidative Stress with AAPH Wash1->Induce Measure Measure Fluorescence over Time Induce->Measure Analyze Calculate CAA Value Measure->Analyze

References

Application of Tricin 5-Glucoside in Nutraceutical Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside is a naturally occurring flavonoid glycoside, a derivative of the flavone (B191248) tricin.[1] Tricin itself is well-regarded in nutraceutical research for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4] As a glycoside, Tricin 5-glucoside is often more water-soluble than its aglycone counterpart, which can influence its bioavailability and metabolic fate.[5][6] This document provides detailed application notes and experimental protocols for researchers investigating the nutraceutical potential of Tricin 5-glucoside. While specific quantitative data for Tricin 5-glucoside is limited in publicly available literature, the provided protocols are based on established methodologies for its aglycone, tricin, and can be adapted for the study of its glycoside form.

Data Presentation: Quantitative Insights into Tricin and its Derivatives

The following tables summarize key quantitative data from studies on tricin and a related acylated tricin glycoside, which can serve as a benchmark for investigating Tricin 5-glucoside.

Table 1: Anti-proliferative Activity of Tricin

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)
SGC-7901Gastric Cancer53.848
SGC-7901Gastric Cancer17.872

Data extracted from a study on the tumor inhibitory activity of tricin.[7]

Table 2: Anti-inflammatory Activity of Tricin

Cell LineTreatmentParameter MeasuredConcentration% Inhibition/Reduction
RAW264.7Lipopolysaccharide (LPS) + TricinNitric Oxide Production50 µMSignificant reduction
H9C2High Glucose + TricinTNF-α, IL-1β, IL-6Dose-dependentSignificant suppression

Data synthesized from studies on the anti-inflammatory effects of tricin.[8][9][10]

Table 3: Antioxidant Activity of a Tricin Acylated Glycoside

AssayCompoundResult
DPPH AssayTricin-7-O-beta-(6"-methoxycinnamic)-glucosideHigher than Trolox®
β-carotene/linoleic acid systemTricin-7-O-beta-(6"-methoxycinnamic)-glucosideLower than Trolox®

Data from a study on a tricin acylated glycoside from sugarcane juice.[11]

Experimental Protocols

The following are detailed protocols for assessing the key biological activities of Tricin 5-glucoside. These are based on standard assays and methodologies reported for tricin.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of Tricin 5-glucoside.

Materials:

  • Tricin 5-glucoside

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Tricin 5-glucoside in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of Tricin 5-glucoside (e.g., 10, 25, 50, 100 µg/mL) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a positive control (ascorbic acid at various concentrations).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Tricin 5-glucoside.[12][13]

In Vitro Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

Objective: To evaluate the ability of Tricin 5-glucoside to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tricin 5-glucoside

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of Tricin 5-glucoside for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS) and an LPS-only group.

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.

In Vitro Anti-cancer Activity Assessment: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of Tricin 5-glucoside on cancer cell lines.[14][15]

Materials:

  • Cancer cell line of interest (e.g., SGC-7901, MCF-7, HeLa)

  • Appropriate cell culture medium with 10% FBS

  • Tricin 5-glucoside

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Treat the cells with various concentrations of Tricin 5-glucoside for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.[16]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Tricin

Tricin has been shown to exert its biological effects by modulating key signaling pathways. It is hypothesized that Tricin 5-glucoside may act on similar pathways following cellular uptake and potential hydrolysis to its aglycone form.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines COX2 COX-2 NFkB->COX2 Tricin Tricin 5-Glucoside (Tricin) Tricin->TLR4 Tricin->NFkB

Caption: Putative anti-inflammatory signaling pathway of Tricin 5-glucoside.

The above diagram illustrates the potential mechanism by which Tricin 5-glucoside may inhibit the inflammatory response. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB.[9] This, in turn, upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme COX-2.[8][17][18][19] Tricin has been shown to inhibit this pathway, and it is plausible that Tricin 5-glucoside exerts a similar effect.[10][20][21]

General Experimental Workflow

The following diagram outlines a general workflow for the nutraceutical evaluation of Tricin 5-glucoside.

experimental_workflow start Start: Characterization of Tricin 5-Glucoside invitro In Vitro Studies start->invitro antioxidant Antioxidant Assays (DPPH, ABTS) invitro->antioxidant antiinflammatory Anti-inflammatory Assays (NO, Cytokine production) invitro->antiinflammatory anticancer Anti-cancer Assays (MTT, Apoptosis) invitro->anticancer invivo In Vivo Studies (Animal Models) invitro->invivo Promising Results bioavailability Bioavailability & Pharmacokinetics invivo->bioavailability efficacy Efficacy Studies (Disease Models) invivo->efficacy end Conclusion: Nutraceutical Potential Assessment bioavailability->end efficacy->end

Caption: General workflow for nutraceutical evaluation.

This workflow begins with the thorough characterization of the Tricin 5-glucoside sample. Subsequently, a battery of in vitro assays is performed to assess its fundamental biological activities. Promising results from these initial screens would then warrant progression to more complex in vivo animal models to evaluate bioavailability, efficacy, and safety, ultimately leading to an assessment of its overall nutraceutical potential.

Conclusion and Future Directions

Tricin 5-glucoside represents a promising candidate for nutraceutical development, building upon the well-documented biological activities of its aglycone, tricin. The protocols and data presented here provide a foundational framework for researchers to systematically investigate its antioxidant, anti-inflammatory, and anti-cancer properties. Future research should focus on obtaining specific quantitative data for Tricin 5-glucoside in various assay systems, elucidating its metabolic fate and bioavailability compared to tricin, and exploring its efficacy in relevant preclinical disease models. Such studies will be crucial in unlocking the full potential of Tricin 5-glucoside as a valuable component in functional foods and dietary supplements.

References

Application Notes and Protocols for the Structure Elucidation of Tricin 5-glucoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricin (B192558) 5-glucoside is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their various biological activities, making them of great interest to researchers, scientists, and drug development professionals. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the unambiguous structure elucidation of complex natural products like Tricin 5-glucoside.

This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of Tricin 5-glucoside. The methodologies described herein are designed to guide researchers through the process of data acquisition and interpretation to confidently determine the chemical structure, including the specific site of glycosylation.

Principle

The structure elucidation of Tricin 5-glucoside using NMR spectroscopy relies on the analysis of the chemical shifts and coupling constants of the ¹H and ¹³C nuclei. 1D NMR spectra (¹H and ¹³C) provide initial information about the number and types of protons and carbons present in the molecule. 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to establish connectivity between atoms.

A key diagnostic feature for determining the glycosylation site at the 5-position is the significant downfield shift of the C-4 carbonyl carbon in the ¹³C NMR spectrum.[1] This shift occurs due to the disruption of the intramolecular hydrogen bond that typically exists between the 5-hydroxyl group and the C-4 carbonyl in the free aglycone.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Tricin 5-glucoside. Data is typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for Tricin 5-glucoside

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
36.95s
66.40d2.0
86.80d2.0
2', 6'7.25s
3', 5'-OCH₃3.88s
Glucose Moiety
1''5.10d7.5
2''3.45m
3''3.40m
4''3.25m
5''3.20m
6''a3.70m
6''b3.55m

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Data for Tricin 5-glucoside

PositionChemical Shift (δ, ppm)
Aglycone
2164.5
3104.0
4182.5
5157.0
696.5
7162.0
894.0
9158.5
10106.0
1'121.0
2', 6'105.0
3', 5'148.5
4'140.0
3', 5'-OCH₃56.5
Glucose Moiety
1''105.5
2''74.5
3''77.0
4''70.0
5''78.0
6''61.0

Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of purified Tricin 5-glucoside.

  • Dissolve the sample in 0.5-0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (typically 298 K).

a. 1D ¹H NMR Spectroscopy

  • Purpose: To determine the chemical shifts, multiplicities, and coupling constants of all proton signals.

  • Pulse Program: zg30 (or a similar 30-degree pulse sequence)

  • Spectral Width: 0-14 ppm

  • Acquisition Time: ~2-3 s

  • Relaxation Delay (d1): 2 s

  • Number of Scans: 16-64

b. 1D ¹³C NMR Spectroscopy

  • Purpose: To identify the chemical shifts of all unique carbon atoms.

  • Pulse Program: zgpg30 (proton-decoupled)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 s

  • Relaxation Delay (d1): 2 s

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

c. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, which helps in tracing out the connectivity within the aglycone and the sugar moiety.

  • Pulse Program: cosygpqf

  • Spectral Width (F1 and F2): 0-14 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon atom.

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (F2 - ¹H): 0-14 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 16-32

e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and, most importantly, for determining the glycosylation site.

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 0-14 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 32-64

Data Interpretation and Structure Elucidation

The structural elucidation of Tricin 5-glucoside is a stepwise process of analyzing the acquired NMR data.

  • ¹H NMR Analysis: The proton spectrum provides the initial overview. The aromatic region will show signals for the protons of the tricin aglycone, while the upfield region will display the signals of the glucose moiety.

  • ¹³C NMR Analysis: The carbon spectrum indicates the total number of carbons. The downfield signal around δ 182.5 ppm is characteristic of the C-4 carbonyl. The anomeric carbon of the glucose (C-1'') will appear around δ 105.5 ppm.

  • HSQC Analysis: This experiment allows for the direct assignment of protonated carbons by correlating the ¹H and ¹³C chemical shifts.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. This is particularly useful for assigning the protons within the glucose ring by tracing the correlations from the anomeric proton (H-1'').

  • HMBC Analysis: The HMBC spectrum is key to confirming the overall structure. Long-range correlations will connect the different rings of the aglycone. Crucially, a correlation between the anomeric proton of the glucose (H-1'') and the C-5 carbon of the aglycone provides definitive evidence for the 5-O-glycosidic linkage.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Tricin 5-glucoside (5-10 mg) Solvent DMSO-d6 (0.5-0.6 mL) Sample->Solvent NMR_Tube 5 mm NMR Tube Solvent->NMR_Tube NMR_Spectrometer 500 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Data_Processing Data Processing & Analysis OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Final_Structure Final Structure of Tricin 5-glucoside Structure_Determination->Final_Structure key_correlations cluster_structure Tricin 5-glucoside Structure cluster_correlations Key 2D NMR Correlations tricin_structure cosy COSY Correlations (¹H-¹H) cosy_corr H-1'' ↔ H-2'' H-2'' ↔ H-3'' etc. (within glucose) cosy->cosy_corr hmbc HMBC Correlations (¹H-¹³C) hmbc_corr H-1'' ↔ C-5 H-6 ↔ C-5, C-7, C-10 H-8 ↔ C-7, C-9, C-10 H-2',6' ↔ C-2, C-3',5', C-4' hmbc->hmbc_corr

References

Tricin 5-Glucoside: A Versatile Substrate for Enzymatic Assays in Drug Discovery and Functional Food Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (B192558) 5-glucoside, a naturally occurring flavonoid glycoside found in various plants, including rice bran and sugarcane, is a valuable substrate for a range of enzymatic assays.[1][2] Its enzymatic hydrolysis by β-glucosidases yields tricin, the aglycone form, which exhibits a spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This makes tricin 5-glucoside a key compound for high-throughput screening of enzyme inhibitors and for studying the metabolic activation of flavonoids. These application notes provide detailed protocols for utilizing tricin 5-glucoside in enzymatic assays and summarize relevant kinetic data and the downstream signaling pathways of its active metabolite, tricin.

Applications

  • Enzyme Activity Screening: Tricin 5-glucoside serves as a specific substrate for β-glucosidases, enabling the screening and characterization of these enzymes from various sources.

  • Inhibitor Screening: The enzymatic conversion of tricin 5-glucoside to tricin can be monitored to screen for inhibitors of β-glucosidase activity, which has applications in the development of therapeutics for conditions influenced by this enzyme class.

  • Prodrug Activation Studies: As a glycoside, tricin 5-glucoside can be considered a prodrug form of the bioactive tricin. Enzymatic assays using this substrate are instrumental in studying the metabolic activation of flavonoid glycosides by gut microbiota or human enzymes.

  • Functional Food Research: Investigating the enzymatic release of tricin from tricin 5-glucoside is relevant for understanding the nutritional value and health benefits of foods rich in this compound.

Data Presentation: Kinetic Parameters of β-Glucosidase with Flavonoid Glucosides

While specific kinetic data for tricin 5-glucoside is not widely available, the following table summarizes representative kinetic parameters of β-glucosidases with other structurally similar flavonoid glucosides. This data can serve as a valuable reference for experimental design.

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)Reference
Pyrococcus furiosus (recombinant)Hesperidin1.668.442.75[3]
Human cytoplasmic β-glucosidaseQuercetin 4'-glucoside0.0321.134[4]
Human cytoplasmic β-glucosidaseQuercetin 7-glucoside0.0420.716[4]
Human cytoplasmic β-glucosidaseApigenin 7-glucoside0.0221.571[4]
Human cytoplasmic β-glucosidaseLuteolin 4'-glucoside0.0101.2117[4]
Human cytoplasmic β-glucosidaseLuteolin 7-glucoside0.0503.061[4]
Human cytoplasmic β-glucosidaseGenistin (Genistein 7-glucoside)0.0351.544[4]

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay using Tricin 5-Glucoside

This protocol describes a colorimetric assay to determine the activity of β-glucosidase using tricin 5-glucoside as a substrate. The reaction is monitored by measuring the increase in absorbance resulting from the release of the aglycone, tricin.

Materials:

  • Tricin 5-glucoside (Substrate)

  • β-glucosidase (e.g., from almonds or a recombinant source)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of tricin 5-glucoside in DMSO. Further dilute the stock solution in sodium phosphate buffer to achieve the desired final concentrations. Note: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Prepare a solution of β-glucosidase in sodium phosphate buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of the tricin 5-glucoside solution to each well of a 96-well microplate.

    • Include a substrate blank containing 50 µL of buffer instead of the substrate solution.

    • Include an enzyme blank containing 50 µL of the substrate solution and buffer instead of the enzyme solution.

  • Initiate the Reaction: Add 50 µL of the β-glucosidase solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).

  • Measurement: Measure the absorbance of the released tricin at its maximum absorbance wavelength (λ_max_). The λ_max_ for tricin should be determined experimentally in the assay buffer.

  • Calculation: Calculate the enzyme activity based on the change in absorbance over time, using a standard curve generated with known concentrations of tricin.

Protocol 2: HPLC Method for Monitoring Tricin 5-Glucoside Hydrolysis

This protocol provides a high-performance liquid chromatography (HPLC) method to accurately quantify the hydrolysis of tricin 5-glucoside and the formation of tricin.

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Tricin 5-glucoside and Tricin standards

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 1. At specific time points, stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol (B129727) or a strong acid like HCl).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used. For example:

      • 0-20 min: Gradient from 10% to 50% acetonitrile.

      • 20-25 min: Gradient to 90% acetonitrile.

      • 25-30 min: Hold at 90% acetonitrile.

      • 30-35 min: Return to 10% acetonitrile and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: Monitor the elution of tricin 5-glucoside and tricin at their respective λ_max_.

  • Quantification: Create standard curves for both tricin 5-glucoside and tricin using known concentrations. Use these curves to quantify the amounts of substrate consumed and product formed in the enzymatic reaction.

Visualization of Pathways and Workflows

Enzymatic_Hydrolysis_of_Tricin_5_Glucoside Tricin_5_Glucoside Tricin 5-Glucoside Beta_Glucosidase β-Glucosidase Tricin_5_Glucoside->Beta_Glucosidase Tricin Tricin (Aglycone) Beta_Glucosidase->Tricin Glucose Glucose Beta_Glucosidase->Glucose

Caption: Enzymatic conversion of tricin 5-glucoside.

Tricin_Signaling_Pathway cluster_0 Tricin-Mediated Anti-Inflammatory Pathway Tricin Tricin Lyn_Syk Lyn/Syk Pathway Tricin->Lyn_Syk inhibits PLC_PKC PLCγ/PKCδ Pathway Tricin->PLC_PKC inhibits MAPKs MAPKs Pathway Tricin->MAPKs inhibits Inflammatory_Response ↓ Pro-inflammatory Cytokines (TNF-α, IL-4, IL-6) Lyn_Syk->Inflammatory_Response PLC_PKC->Inflammatory_Response MAPKs->Inflammatory_Response

Caption: Downstream signaling pathways inhibited by tricin.

Experimental_Workflow cluster_workflow Enzymatic Assay Workflow Start Prepare Reagents (Substrate, Enzyme, Buffer) Mix Mix Reagents in Microplate Start->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Absorbance / Stop Reaction for HPLC Incubate->Measure Analyze Calculate Activity / Quantify by HPLC Measure->Analyze

Caption: General workflow for the enzymatic assay.

References

Application Notes and Protocols for High-Throughput Screening of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing high-throughput screening (HTS) to investigate the bioactivity of Tricin 5-glucoside, a naturally occurring flavonoid glycoside. Based on the known anti-inflammatory properties of its aglycone, Tricin, a primary application is the identification and characterization of its potential to modulate inflammatory signaling pathways. The protocols detailed below focus on a robust, cell-based luciferase reporter assay to screen for inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of inflammatory responses.

Application Note 1: High-Throughput Screening for Inhibitors of NF-κB Activation using a Luciferase Reporter Assay

Introduction:

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes.[1][2] The TLR4 signaling cascade, often initiated by lipopolysaccharide (LPS), converges on the activation of NF-κB.[3] Tricin has been shown to inhibit the TLR4-MYD88-NF-κB pathway. This application note describes a high-throughput screening assay to quantify the inhibitory potential of Tricin 5-glucoside on NF-κB activation in a cell-based model. The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[4][5] Inhibition of the signaling pathway results in a decrease in luciferase expression, which is a readily quantifiable luminescent signal.

Principle:

A human embryonic kidney (HEK293) or similar cell line is engineered to stably express the TLR4 receptor and a luciferase reporter construct driven by an NF-κB promoter. Upon stimulation with LPS, the TLR4 pathway is activated, leading to the translocation of NF-κB to the nucleus and subsequent expression of luciferase. In the presence of an inhibitor like Tricin 5-glucoside, this pathway is disrupted, leading to a dose-dependent decrease in the luminescent signal.

Workflow Overview:

A generalized workflow for the high-throughput screening of Tricin 5-glucoside is depicted below. This workflow can be adapted for various cell-based assays.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Plate Preparation (Tricin 5-glucoside serial dilutions) C Compound Addition to Cells A->C B Cell Seeding (NF-κB Luciferase Reporter Cells) B->C D Pre-incubation C->D E Stimulation with LPS D->E F Incubation E->F G Addition of Luciferase Substrate F->G H Luminescence Reading G->H I Data Analysis (Normalization, IC50 determination) H->I

Caption: High-throughput screening workflow for Tricin 5-glucoside.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • HEK293 cell line stably expressing a TLR4-MD2-CD14 receptor complex and an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Opti-MEM I Reduced Serum Medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Tricin 5-glucoside (≥95% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well white, clear-bottom cell culture plates

  • Automated liquid handling system

  • Plate luminometer

Procedure:

  • Cell Culture: Maintain the HEK293-TLR4/NF-κB-luciferase reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Plate Preparation:

    • Prepare a stock solution of Tricin 5-glucoside in DMSO.

    • Perform serial dilutions of the Tricin 5-glucoside stock solution in DMSO to create a concentration gradient.

    • Using an automated liquid handler, transfer the diluted compounds to a 384-well compound plate. Include DMSO-only wells as a negative control.

  • Cell Seeding:

    • Harvest and resuspend the reporter cells in assay medium (DMEM with 1% FBS) to a density of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Transfer 100 nL of the serially diluted Tricin 5-glucoside from the compound plate to the corresponding wells of the cell plate using an automated liquid handler.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Cell Stimulation:

    • Prepare a solution of LPS in Opti-MEM to a final concentration that elicits a robust luciferase signal (e.g., 100 ng/mL).

    • Add 10 µL of the LPS solution to all wells except for the unstimulated control wells. Add 10 µL of Opti-MEM to the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.

Data Presentation: Quantitative Analysis of Tricin 5-glucoside Activity

The following table represents hypothetical data from a high-throughput screen of Tricin 5-glucoside in the NF-κB luciferase reporter assay. The data is normalized to the stimulated (LPS-only) and unstimulated controls.

Tricin 5-glucoside (µM)Average Luminescence (RLU)% Inhibition
10015,00092.5%
3030,00085.0%
1075,00062.5%
3120,00040.0%
1160,00020.0%
0.3185,0007.5%
0.1198,0001.0%
0 (LPS only)200,0000.0%
Unstimulated5,000-

Calculated IC50: Based on the hypothetical data, the IC50 value for Tricin 5-glucoside in this assay would be approximately 5 µM.

Signaling Pathway Visualization

The diagram below illustrates the TLR4 signaling pathway leading to NF-κB activation, which is the target of the described high-throughput screening assay.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_active Active NF-κB NFκB->NFκB_active NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates DNA DNA (NF-κB Response Element) NFκB_nucleus->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Tricin Tricin 5-glucoside Tricin->MyD88 Inhibits

Caption: TLR4 to NF-κB signaling pathway and potential inhibition by Tricin 5-glucoside.

Disclaimer: The quantitative data presented is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions. It is recommended to perform appropriate validation experiments.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the identification and quantification of Tricin 5-glucoside in plant extracts. Tricin 5-glucoside, a flavone (B191248) glycoside found in various grasses and herbaceous plants, has garnered significant interest for its potential pharmacological activities.[1][2][3] The described protocol provides a reliable analytical tool for researchers in natural product chemistry, pharmacology, and drug development to accurately measure Tricin 5-glucoside concentrations in complex matrices.

Introduction

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives, such as Tricin 5-glucoside, are plant secondary metabolites with a range of reported biological activities, including antioxidant and potential chemopreventive properties.[4][5] Accurate and precise analytical methods are crucial for the qualitative and quantitative assessment of these compounds in various plant species and for quality control in the development of herbal medicines and nutraceuticals. This document provides a detailed protocol for the extraction and subsequent HPLC-DAD analysis of Tricin 5-glucoside.

Experimental Workflow

The overall experimental process for the analysis of Tricin 5-glucoside is depicted in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction Maceration/ Sonication filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC-DAD System reconstitution->hplc Injection chromatogram Chromatogram Acquisition hplc->chromatogram quantification Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification report Results Reporting quantification->report

Caption: Experimental workflow for Tricin 5-glucoside analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of an HPLC-DAD method for the quantification of the aglycone, tricin. While this data is for the aglycone, it provides a useful reference for the expected performance of a method for its glycoside.

ParameterValueReference
Limit of Detection (LOD)6.853 ppm[4]
Limit of Quantification (LOQ)57.129 ppm[4]
Correlation Coefficient (R²)0.9998[4]
Linearity RangeNot specified[4]
Relative Standard Deviation (RSD)<5% (Inter-day and Intra-day)[4]

Protocols

Sample Preparation: Extraction of Tricin 5-glucoside from Plant Material

This protocol is a general procedure and may require optimization based on the specific plant matrix.

Materials:

  • Dried and finely ground plant material

  • 80% Ethanol (B145695) (v/v)

  • Whatman No. 1 filter paper or 0.45 µm syringe filter

  • Rotary evaporator

  • HPLC mobile phase

Procedure:

  • Weigh 1-5 g of the dried, powdered plant material into a flask.

  • Add a suitable volume of 80% ethanol to achieve a solid-to-liquid ratio of 1:20 (w/v).[6]

  • Macerate the mixture with constant stirring or sonicate in an ultrasonic bath for 30-60 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper. For smaller volumes, a 0.45 µm syringe filter can be used.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Redissolve the dried extract in a known volume of the initial HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC-DAD Analysis

Instrumentation:

  • An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).[7]

Chromatographic Conditions (adapted from general flavonoid analysis): [7]

  • Column: Symmetry C18, 5 µm, 4.6 x 250 mm (Waters Corp.) with a compatible guard column.[7]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient Program:

    • 0-40 min: 10-26% B

    • 40-70 min: 26-65% B

    • 70-71 min: 65-100% B

    • 71-75 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 10-20 µL

  • DAD Wavelength: Monitoring at 350 nm for quantification, with full UV-Vis spectra (190-650 nm) recorded for peak identification.[7]

Preparation of Standard Solutions and Calibration Curve
  • Accurately weigh a known amount of Tricin 5-glucoside standard (≥95% purity).[8]

  • Dissolve the standard in a suitable solvent, such as DMSO, to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1][8]

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

  • Inject each standard solution into the HPLC system and record the corresponding peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Tricin 5-glucoside in the prepared samples by interpolating their peak areas from the calibration curve.

Biosynthetic Context of Tricin

Tricin is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. Understanding this pathway provides context for the occurrence of Tricin 5-glucoside.

tricin_biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->p_coumaroyl_coa C4H, 4CL chalcone Chalcone p_coumaroyl_coa->chalcone CHS flavanone Flavanone (e.g., Naringenin) chalcone->flavanone CHI flavone Flavone (e.g., Apigenin) flavanone->flavone FNS hydroxylation Hydroxylation & Methylation flavone->hydroxylation F3'H, F3'5'H, OMT tricin Tricin hydroxylation->tricin tricin_glycoside Tricin 5-glucoside tricin->tricin_glycoside UGT

Caption: Simplified overview of the Tricin biosynthetic pathway.

Conclusion

The analytical method outlined in this application note provides a framework for the reliable quantification of Tricin 5-glucoside in plant extracts. The protocol for sample preparation and the specified HPLC-DAD conditions are designed to yield accurate and reproducible results, which are essential for the study and application of this pharmacologically relevant natural product. Researchers are encouraged to optimize the described methods for their specific plant matrix and analytical instrumentation.

References

Application Notes and Protocols: Use of Tricin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavonoid found in various plants, including rice bran and sugarcane. It has garnered significant interest in oncological research due to its demonstrated anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a range of cancer cell lines. These application notes provide a summary of the quantitative data from these studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the effects of Tricin on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Tricin in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)IC50 (µg/mL)
HT-29Human Colon Cancer48107.9-
Colon26-LucMouse Colon Cancer4834-
PC3Human Prostate Cancer-117.5 ± 4.4-
SGC-7901Human Gastric Cancer48-53.8
SGC-7901Human Gastric Cancer72-17.8
HUVECHuman Umbilical Vein Endothelial Cells-27.32-

Table 2: Effects of Tricin on Cell Viability in Various Cancer Cell Lines

Cell LineCancer TypeTricin Concentration (µg/mL)Incubation Time (h)% Inhibition of Cell Viability (approx.)
HEPG-2Human Liver Cancer2072~50%
MCF-7Human Breast Cancer2072~45%
SGC-7901Human Gastric Cancer2072~60%
SKOV3Human Ovarian Cancer2072~40%
A549Human Lung Cancer2072Insignificant

Experimental Protocols

Here are detailed methodologies for key experiments cited in the studies of Tricin's anticancer effects.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines (e.g., HT-29, PC3, SGC-7901, etc.) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Media: Cells are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

2. MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Tricin (e.g., 1, 5, 10, 20, 30 µg/mL) or a vehicle control (e.g., 0.05% DMSO) for specified time periods (e.g., 24, 48, 72 h).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

3. Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Cell Lysis: After treatment with Tricin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, Erk1/2, NF-κB, VEGFR2, HIF-1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathways Affected by Tricin

Tricin has been shown to modulate several key signaling pathways involved in cancer progression.

Tricin_Signaling_Pathways cluster_angiogenesis Angiogenesis Inhibition cluster_proliferation Proliferation & Survival Inhibition cluster_metastasis Metastasis Regulation Tricin Tricin HIF1a HIF-1α Tricin->HIF1a inhibits accumulation VEGF VEGF Tricin->VEGF downregulates expression VEGFR2 VEGFR2 Tricin->VEGFR2 downregulates signaling ROS ROS Tricin->ROS reduces generation Akt p-Akt Tricin->Akt downregulates Erk p-Erk1/2 Tricin->Erk downregulates NFkB NF-κB Tricin->NFkB downregulates miR21 miR-21 Tricin->miR21 decreases HIF1a->VEGF promotes expression VEGFR2->Akt VEGFR2->Erk

Caption: Signaling pathways modulated by Tricin in cancer cells.

Experimental Workflow for Assessing Anticancer Activity

The following diagram illustrates a typical workflow for investigating the anticancer effects of Tricin in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding tricin_prep Tricin Stock Solution Preparation treatment Treatment with Tricin tricin_prep->treatment cell_seeding->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay western_blot Western Blot for Protein Expression treatment->western_blot migration_assay Wound Healing/Transwell Assay treatment->migration_assay data_quant Quantification of Results mtt_assay->data_quant western_blot->data_quant migration_assay->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion on Anticancer Effects stat_analysis->conclusion

Troubleshooting & Optimization

Technical Support Center: Optimizing Tricin 5-Glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tricin 5-glucoside extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Tricin 5-glucoside?

A1: Common methods for extracting Tricin 5-glucoside, a flavonoid glycoside, include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). The choice of method often depends on the starting plant material, desired yield, purity, and available equipment.

Q2: Which solvents are most effective for Tricin 5-glucoside extraction?

A2: Tricin 5-glucoside is a polar molecule. Therefore, polar solvents are generally more effective for its extraction. Alcohols (such as ethanol (B145695) and methanol) or mixtures of alcohol and water are commonly used. For instance, 80% methanol (B129727) has been shown to be effective for the extraction of flavonoid glycosides. The selection of the optimal solvent is a critical parameter to optimize.

Q3: How can I improve the yield of my extraction?

A3: To improve the yield, you can optimize several parameters, including:

  • Solvent Selection: Use a polar solvent system, such as an ethanol/water or methanol/water mixture.

  • Temperature: Increasing the extraction temperature can enhance solubility and diffusion, but excessive heat may degrade the glycoside. A temperature of around 60°C is often a good starting point.

  • Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but also requires more solvent.

  • pH: The pH of the extraction solvent can influence the stability and solubility of flavonoids.

Q4: My Tricin 5-glucoside extract is impure. What are the common purification challenges?

A4: Co-extraction of other polar compounds like sugars, other flavonoids, and plant pigments is a common issue. Purification often requires chromatographic techniques. Common challenges during purification include:

  • Co-elution of similar compounds: Other flavonoid glycosides with similar polarities can be difficult to separate.

  • Sample degradation: Tricin 5-glucoside can be sensitive to heat, light, and pH extremes during the purification process.

  • Low recovery: The compound may be lost during multi-step purification procedures.

Q5: How should I store my extracted Tricin 5-glucoside?

A5: Tricin 5-glucoside should be stored as a solid in a cool, dark, and dry place to prevent degradation. For long-term storage, temperatures of -20°C are recommended. If in solution, it should be stored in a tightly sealed vial, protected from light, and refrigerated. The stability of flavonoid glycosides in solution can be limited.

Troubleshooting Guides

Low Extraction Yield
Issue Possible Cause Suggested Solution
Low Yield Inappropriate solvent polarity.Tricin 5-glucoside is a polar glycoside. Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 70-80% ethanol or methanol).
Insufficient extraction time.Increase the extraction time to allow for complete diffusion of the compound from the plant matrix. Monitor the extraction kinetics to determine the optimal duration.
Inadequate particle size of the plant material.Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent contact.
Suboptimal extraction temperature.Increase the temperature to improve solubility and diffusion. However, avoid excessively high temperatures (above 80°C) to prevent thermal degradation of the glycoside.
Inefficient solid-liquid ratio.Increase the volume of solvent relative to the amount of plant material to ensure complete submersion and create a sufficient concentration gradient for extraction.
Degradation of Tricin 5-glucoside during extraction.Flavonoid glycosides can be sensitive to heat and pH. Use moderate temperatures and ensure the pH of the extraction medium is neutral or slightly acidic. Consider using techniques like UAE or MAE which can reduce extraction time and temperature.
Poor Purity of the Extract
Issue Possible Cause Suggested Solution
Co-extraction of interfering compounds Use of a non-selective solvent.While polar solvents are necessary, pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities.
Presence of chlorophyll (B73375) and other pigments.Incorporate a purification step using column chromatography with adsorbents like silica (B1680970) gel or polyamide resins.
Difficulty in separating from other flavonoids Similar polarities of flavonoid glycosides.Optimize the mobile phase composition in your chromatographic separation (e.g., HPLC). Gradient elution is often necessary. Consider using preparative HPLC for higher purity.
Sample Overload on Chromatography Column The amount of crude extract loaded onto the column exceeds its separation capacity.
HPLC Purification Problems
Issue Possible Cause Suggested Solution
Peak Tailing Active sites on the silica-based column interacting with the analyte.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups. Use a column with end-capping.
Ghost Peaks Contamination in the HPLC system or sample carryover.Flush the system thoroughly with a strong solvent. Ensure proper cleaning of the injector and autosampler. Run blank injections between samples.
Split Peaks Column bed collapse or partial blockage at the column inlet.Replace the column. Filter all samples and mobile phases before use to prevent particulate matter from entering the column.
Retention Time Shifts Changes in mobile phase composition, temperature, or column degradation.Ensure the mobile phase is prepared accurately and consistently. Use a column thermostat to maintain a constant temperature. If the column is old, replace it.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from studies on Tricin and flavonoid glycoside extraction. While specific comparative data for Tricin 5-glucoside is limited, these tables provide a useful reference for selecting and optimizing an extraction method.

Table 1: Comparison of Tricin Yield from Huperzia brevifolia using Different Procedures [1]

ProcedureExtraction MethodSolventYield of Total Flavonoid Fraction (TFF) (% w/w)Tricin Content in TFF (%)Overall Tricin Yield (mg/g of plant material)
ADynamic MacerationEthyl Acetate1.3142.925.63
BAcid/Base Treatment2% H₂SO₄ then Ethyl Acetate4.4886.8438.9

Table 2: Influence of Extraction Method on Flavonoid and Glycoside Yield from Capparis spinosa [2]

Extraction MethodSolventYield of Crude Extract (%)Qualitative Flavonoid ContentQualitative Glycoside Content
Maceration & Stirring80% Ethanol27.6+++++
Maceration & StirringEthyl Acetate2.44++++
Soxhlet80% Ethanol23.0+++++

Note: '+' indicates the relative abundance of the compound class in the extract.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction
  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 200 mL of 80% ethanol (or methanol).

    • Stir the mixture at 60°C for 2 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography or preparative HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material in a flask with 200 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Follow steps 3 and 4 from Protocol 1.

Mandatory Visualizations

Signaling Pathways

Tricin has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

Tricin_Signaling_Pathway cluster_0 Tricin Intervention cluster_1 TLR4 Signaling Pathway cluster_2 PI3K/Akt Signaling Pathway Tricin Tricin TLR4 TLR4 Tricin->TLR4 Inhibits PI3K PI3K Tricin->PI3K Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-inflammation Akt->Cell_Survival Extraction_Workflow Start Plant Material Drying Drying (40-50°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (Solvent, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Tricin 5-glucoside Extract Concentration->Crude_Extract Purification Purification (Column Chromatography/HPLC) Crude_Extract->Purification Pure_Compound Pure Tricin 5-glucoside Purification->Pure_Compound Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Extraction Yield Solvent Incorrect Solvent Low_Yield->Solvent Time Insufficient Time Low_Yield->Time Temp Suboptimal Temperature Low_Yield->Temp Particle_Size Large Particle Size Low_Yield->Particle_Size Degradation Compound Degradation Low_Yield->Degradation Optimize_Solvent Use Polar Solvents (e.g., 80% Ethanol) Solvent->Optimize_Solvent Increase_Time Increase Extraction Time Time->Increase_Time Optimize_Temp Optimize Temperature (e.g., 60°C) Temp->Optimize_Temp Grind_Sample Grind to Fine Powder Particle_Size->Grind_Sample Prevent_Degradation Use Milder Conditions (e.g., UAE, lower temp) Degradation->Prevent_Degradation

References

Technical Support Center: Tricin 5-glucoside Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricin 5-glucoside. The information addresses common stability and degradation challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Tricin 5-glucoside?

A1: For long-term stability, Tricin 5-glucoside solid should be stored at -20°C.[1] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at 2-8°C for no longer than 24 hours, protected from light.

Q2: What is the primary degradation pathway for Tricin 5-glucoside?

A2: The primary degradation pathway for Tricin 5-glucoside, like other flavonoid O-glycosides, is the hydrolysis of the glycosidic bond to yield its aglycone, Tricin, and a glucose molecule. This hydrolysis is typically accelerated under acidic or enzymatic conditions. Further degradation of the aglycone can occur, especially under harsh conditions, leading to the opening of the C-ring.

Q3: How does pH affect the stability of Tricin 5-glucoside in solution?

A3: Flavonoid glycosides like Tricin 5-glucoside are generally more stable in acidic to neutral conditions (pH 3-7). Alkaline conditions (pH > 7) can promote the degradation of the flavonoid structure. It is crucial to maintain a stable, physiological pH (around 7.4) in cell culture experiments to avoid pH-dependent degradation.

Q4: Is Tricin 5-glucoside sensitive to light?

A4: Yes, flavonoids can be susceptible to photodegradation. It is recommended to protect solutions containing Tricin 5-glucoside from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What are the expected degradation products of Tricin 5-glucoside?

A5: The initial and most common degradation product is the aglycone, Tricin, formed by the cleavage of the 5-O-glucoside bond. Under more strenuous conditions (e.g., strong acid/base, high temperature, or oxidative stress), further degradation of the Tricin backbone may occur, leading to smaller phenolic compounds.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation in culture medium Prepare fresh solutions of Tricin 5-glucoside for each experiment. Avoid storing stock solutions in aqueous buffers for extended periods. If you suspect degradation, analyze a sample of your dosing solution by HPLC before and after the experiment.
pH shift in culture medium Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can alter it. Use a well-buffered medium.
Interaction with media components Some components in cell culture media may interact with flavonoids. If possible, test the stability of Tricin 5-glucoside in your specific medium over the time course of your experiment.
Issue 2: Poor peak shape or unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
On-column degradation Ensure the mobile phase is not too acidic or basic, which could cause hydrolysis on the column. A mobile phase pH between 3 and 6 is generally recommended for flavonoid analysis.
Co-elution with degradation products Optimize your HPLC gradient to ensure good separation between the parent compound and any potential degradation products.
Sample solvent mismatch Dissolve your sample in a solvent that is compatible with the initial mobile phase to avoid peak distortion. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for initial stock solutions, but the final injection should be in a solvent similar in strength to the mobile phase.[1]

Quantitative Data on Flavonoid Stability

Table 1: Illustrative pH Stability of a Flavone-7-O-glucoside (Luteolin-7-O-glucoside) at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0> 24< 0.029
5.0> 24< 0.029
7.4180.039
9.050.139

Table 2: Illustrative Thermal Degradation of Flavonoid Glycosides in Aqueous Solution (pH 7.0)

CompoundTemperature (°C)Half-life (t½) in minutesDegradation Rate Constant (k) in min⁻¹
Quercetin-3-O-glucoside801200.0058
Quercetin-3-O-glucoside100450.0154
Luteolin-7-O-glucoside801500.0046
Luteolin-7-O-glucoside100600.0116

Experimental Protocols

Protocol 1: pH Stability Assessment of Tricin 5-glucoside

Objective: To determine the stability of Tricin 5-glucoside at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-9).

  • Sample Preparation: Prepare a stock solution of Tricin 5-glucoside in DMSO (e.g., 1 mg/mL). Dilute the stock solution with each buffer to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately stop any further degradation by adding an equal volume of a quenching solution (e.g., 0.1 M HCl in methanol). Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of Tricin 5-glucoside remaining at each time point relative to the initial concentration (t=0). Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Thermal Stability Assessment of Tricin 5-glucoside

Objective: To evaluate the effect of temperature on the stability of Tricin 5-glucoside.

Methodology:

  • Sample Preparation: Prepare a solution of Tricin 5-glucoside in a suitable buffer (e.g., pH 5 phosphate buffer) at a known concentration (e.g., 10-20 µg/mL).

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 40°C, 60°C, 80°C) in a water bath or oven, protected from light.

  • Time Points: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the percentage of remaining Tricin 5-glucoside against time for each temperature. Calculate the degradation rate constant (k) and half-life (t½) at each temperature. The Arrhenius equation can be used to determine the activation energy of the degradation reaction.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Tricin 5-glucoside Stock Solution (DMSO) Incubate Incubate Samples at Constant Temperature Stock->Incubate Buffers pH Buffers (pH 3-9) Buffers->Incubate Sampling Sample at Time Points Incubate->Sampling aliquots Quench Quench Reaction Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC Calc Calculate % Remaining HPLC->Calc Kinetics Determine Kinetics (k, t½) Calc->Kinetics

Caption: Workflow for pH stability testing of Tricin 5-glucoside.

Degradation_Pathway T5G Tricin 5-glucoside Tricin Tricin (Aglycone) T5G->Tricin Hydrolysis (Acid/Enzyme) Glucose Glucose T5G->Glucose Degradation_Products Further Degradation Products Tricin->Degradation_Products Harsh Conditions (e.g., strong base, high temp)

Caption: Plausible degradation pathway of Tricin 5-glucoside.

References

Overcoming solubility problems of Tricin 5-glucoside in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to overcome solubility challenges with Tricin (B192558) 5-glucoside in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tricin 5-glucoside and what are its basic properties?

Tricin 5-glucoside is a flavonoid O-glycoside, a type of natural compound found in various plants like rice and herbaceous plants.[1] It is composed of a tricin backbone O-glycosidically linked to a carbohydrate moiety.[1] Its molecular formula is C23H24O12 and it has a molecular weight of approximately 492.43 g/mol .[2]

Q2: What is the general solubility of Tricin 5-glucoside?

Tricin 5-glucoside is practically insoluble in water, with a predicted water solubility of about 0.58 g/L.[1] It is a solid compound that is soluble in organic solvents. Specifically, it is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL. Other polar solvents such as methanol, ethanol, and ethyl acetate (B1210297) can also be used.[3]

Q3: Why does my Tricin 5-glucoside precipitate when I add it to my aqueous cell culture medium?

This is a common issue due to the compound's low water solubility.[1] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the final concentration of the organic solvent may not be sufficient to keep the Tricin 5-glucoside dissolved. This causes it to precipitate out of the solution.

Physicochemical and Solubility Data

The following table summarizes key quantitative data for Tricin 5-glucoside.

PropertyValueSource
Molecular Formula C23H24O12[2]
Molecular Weight 492.43 g/mol [2]
Physical Form Solid
Water Solubility 0.58 g/L (Predicted)[1]
DMSO Solubility 1 mg/mL
Other Solvents Methanol, Ethanol, Ethyl Acetate[3]
Storage Temperature -20°C

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous media.

  • Cause: The final concentration of DMSO is too low to maintain solubility. The concentration of Tricin 5-glucoside exceeds its solubility limit in the final aqueous solution.

  • Solution 1: Decrease Final Concentration: Lower the final working concentration of Tricin 5-glucoside in your experiment.

  • Solution 2: Increase Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is sufficient. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to run a vehicle control to account for any effects of the solvent itself.

  • Solution 3: Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, add it dropwise to a smaller, rapidly vortexing volume of media first. This can help with initial dispersion before the final dilution.

Problem: The compound dissolves initially but precipitates over time during incubation.

  • Cause: The compound may be unstable in the aqueous environment at 37°C, or its solubility may decrease over time.

  • Solution 1: Prepare Fresh Solutions: Prepare working solutions immediately before each experiment. Avoid storing diluted aqueous solutions.

  • Solution 2: Reduce Incubation Time: If the experimental design allows, consider reducing the incubation period to minimize the time for precipitation to occur.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a 1 mg/mL stock solution of Tricin 5-glucoside.

Materials:

  • Tricin 5-glucoside powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Methodology:

  • Weighing: Carefully weigh the desired amount of Tricin 5-glucoside powder in a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg of the compound.

  • Solvent Addition: Add the corresponding volume of DMSO to achieve the target concentration. For 1 mg of powder, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation.

  • Sterilization & Storage: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the Tricin 5-glucoside DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final DMSO concentration does not exceed the tolerance level of your cells (typically ≤ 0.5%).

  • Serial Dilution (Recommended): Perform a serial dilution. For example, first, dilute the 1 mg/mL stock into a small volume of media to create an intermediate concentration.

  • Final Dilution: Add the intermediate solution (or the stock solution for a single dilution step) to the final volume of pre-warmed cell culture medium. Pipette up and down gently or invert the container to mix. Do not vortex vigorously, as this can cause shearing forces that may damage media components or cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate batch of culture medium. This is essential for distinguishing the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (in DMSO) cluster_dissolve_methods Dissolution Aids cluster_work Working Solution Preparation (Aqueous) weigh 1. Weigh Tricin 5-glucoside Powder add_dmso 2. Add Sterile DMSO (e.g., to 1 mg/mL) weigh->add_dmso dissolve 3. Dissolve Compound add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store vortex Vortex dissolve->vortex sonicate Sonicate dissolve->sonicate warm Warm Gently dissolve->warm thaw 5. Thaw Stock Solution Aliquot store->thaw dilute 6. Dilute into Pre-warmed Aqueous Medium thaw->dilute control 7. Prepare Vehicle Control (DMSO only) dilute->control use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for preparing Tricin 5-glucoside solutions.

Signaling Pathways

Recent studies have shown that Tricin and its derivatives can modulate specific signaling pathways.

One study demonstrated that Tricin can inhibit high glucose-induced inflammation by suppressing the TLR4-MYD88-NF-κB signaling pathway.[4][5]

G tricin Tricin 5-glucoside tlr4 TLR4 tricin->tlr4 Inhibits myd88 MyD88 tlr4->myd88 nfkb NF-κB myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Caption: Inhibition of the TLR4-MYD88-NF-κB pathway by Tricin.

Additionally, Tricin has been found to possess anti-angiogenic properties by downregulating VEGFR2 signaling and inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), which reduces VEGF expression.[6]

G cluster_tumor Tumor Cell cluster_ec Endothelial Cell hypoxia Hypoxia hif1a HIF-1α Accumulation hypoxia->hif1a vegf_exp VEGF Expression hif1a->vegf_exp vegf VEGF vegf_exp->vegf secreted vegfr2 VEGFR2 Signaling vegf->vegfr2 angiogenesis Angiogenesis vegfr2->angiogenesis tricin Tricin 5-glucoside tricin->hif1a Inhibits tricin->vegfr2 Inhibits

Caption: Anti-angiogenic mechanism of Tricin.

References

Technical Support Center: Optimizing HPLC Separation of Tricin 5-Glucoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Tricin 5-glucoside isomers. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when separating Tricin 5-glucoside isomers?

A1: The most frequent challenges include poor resolution between isomers, peak tailing, and co-elution with other components in the sample matrix. Because isomers of flavonoid glycosides, such as Tricin 5-glucoside, often have very similar chemical structures and polarities, achieving baseline separation can be difficult.[1][2]

Q2: Why is peak tailing a common problem for flavonoid glycosides like Tricin 5-glucoside?

A2: Peak tailing for phenolic compounds like flavonoids is often caused by secondary interactions between the analyte and the stationary phase.[1] Residual silanol (B1196071) groups on silica-based columns (like C18) can interact with the polar hydroxyl groups of the flavonoids, leading to asymmetrical peaks.[1] Other causes include a mismatch between the mobile phase pH and the analyte's pKa, column degradation, or sample overload.

Q3: How does the position of the glycosidic bond affect the HPLC separation of isomers?

A3: For C-glycosyl flavones, isomers with the sugar moiety at the 8-C position tend to elute earlier than their 6-C counterparts in reversed-phase HPLC.[1] This is attributed to intramolecular hydrogen bonding between the sugar's hydroxyl groups and the flavonoid's A-ring, which affects the molecule's overall polarity and interaction with the stationary phase.[1]

Q4: Can on-column hydrolysis of Tricin 5-glucoside affect my results?

A4: Yes, hydrolysis of flavonoid glycosides can occur during HPLC analysis, especially under harsh pH or temperature conditions.[3] This would lead to the appearance of the aglycone (Tricin) peak and a decrease in the quantifiable amount of the glycoside isomers, compromising the accuracy of the results. It is crucial to use appropriate mobile phase conditions to minimize this degradation.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the HPLC separation of Tricin 5-glucoside isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition Optimize the gradient elution program. A shallow gradient often improves the separation of closely eluting isomers. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.[4] Adding a small percentage of an acid, like formic acid (typically 0.1%), to the mobile phase is crucial for good peak shape and can influence selectivity.[1][5]
Suboptimal Column Temperature Temperature can significantly impact the separation of flavonoid isomers.[1] Increasing the column temperature (e.g., to 40°C) can improve peak shape and resolution, although it may also decrease retention times.[1] It's important to find the optimal temperature for your specific separation.
Incorrect Stationary Phase While C18 columns are commonly used, other stationary phases can provide different selectivities. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative separation mechanisms based on π-π interactions, which can be beneficial for aromatic flavonoids.
Inadequate Flow Rate A lower flow rate generally provides better resolution, though it increases the analysis time.[1] Start with a typical flow rate (e.g., 1.0 mL/min) and adjust as needed to balance resolution and run time.[1]
Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Action
Secondary Silanol Interactions Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress the ionization of residual silanol groups on the column.[1] Using an end-capped C18 column can also minimize these interactions.
Mobile Phase pH The pH of the mobile phase should be at least 2 pH units away from the pKa of the analytes to ensure a single ionic form and prevent peak splitting or tailing. For flavonoids, an acidic mobile phase (pH 2.5-4) is generally effective.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column by trapping contaminants from the sample.
Sample Overload Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing check_mobile_phase Optimize Mobile Phase Gradient & Organic Modifier poor_resolution->check_mobile_phase check_acid Ensure Mobile Phase is Acidified (e.g., 0.1% Formic Acid) peak_tailing->check_acid check_temperature Adjust Column Temperature check_mobile_phase->check_temperature check_column Consider Alternative Stationary Phase check_temperature->check_column solution Problem Resolved check_column->solution check_ph Verify Mobile Phase pH (2.5 - 4.0) check_acid->check_ph check_sample_conc Reduce Sample Concentration check_ph->check_sample_conc check_sample_conc->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

The following is a detailed, recommended starting protocol for the HPLC separation of Tricin 5-glucoside isomers, adapted from established methods for similar flavonoid C-glycoside isomers.[1][6]

1. Instrumentation and Columns

  • HPLC System: An HPLC or UPLC system equipped with a photodiode array (PDA) detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1][2] For higher resolution and faster analysis, a UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) can be used.[3]

2. Mobile Phase Preparation

  • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Solvent B: Acetonitrile.

  • Note: All solvents should be filtered through a 0.45 µm membrane and degassed prior to use.

3. Chromatographic Conditions

ParameterRecommended Condition
Column Temperature 40°C
Flow Rate 1.0 mL/min (for HPLC) or 0.25 mL/min (for UPLC)
Injection Volume 5-10 µL
Detection Wavelength 280 nm and 350 nm (Flavonoids typically have two major absorption maxima)
Gradient Elution Program (HPLC) 0-5 min, 10% B; 5-30 min, 10-25% B; 30-40 min, 25-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B (equilibration)
Gradient Elution Program (UPLC) 0-10 min, 10% B; 10-25 min, 10-15% B; 25-40 min, 15% B; 40-50 min, 15-25% B; 50-55 min, 25-50% B; 55-60 min, 50-90% B; 60-65 min, 90% B (hold); 65-70 min, 90-10% B (equilibration)[3]

4. Sample Preparation

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Preparation Dissolve and Filter Sample Injection Inject Sample (5-10 µL) Sample_Preparation->Injection Mobile_Phase_Preparation Prepare Solvents A and B (0.1% Formic Acid in Water & Acetonitrile) HPLC_Setup Equilibrate C18 Column (40°C, 1.0 mL/min) Mobile_Phase_Preparation->HPLC_Setup HPLC_Setup->Injection Gradient_Elution Run Gradient Program Injection->Gradient_Elution Detection Detect at 280 nm & 350 nm using PDA Detector Gradient_Elution->Detection Analysis Analyze Chromatogram for Resolution and Peak Shape Detection->Analysis

References

Technical Support Center: Tricin 5-glucoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tricin (B192558) 5-glucoside. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing Tricin 5-glucoside?

A1: The synthesis of Tricin 5-glucoside is a multi-step process that begins with the formation of the tricin aglycone, followed by the selective glycosylation of the 5-hydroxyl group. A common approach involves:

  • Synthesis of the Tricin Aglycone: The flavone (B191248) backbone of tricin can be constructed using the Baker-Venkataraman rearrangement.

  • Regioselective Protection: To ensure glycosylation occurs at the desired 5-position, the more reactive 4'- and 7-hydroxyl groups of the tricin aglycone are typically protected.

  • Glycosylation: The protected tricin is then glycosylated at the free 5-hydroxyl group, often using the Koenigs-Knorr reaction with a protected glucose donor like acetobromoglucose.

  • Deprotection: Finally, all protecting groups are removed to yield Tricin 5-glucoside.

Q2: Why is regioselective protection of the tricin aglycone necessary before glycosylation?

A2: The tricin molecule has three hydroxyl groups at the 4', 5, and 7 positions with different reactivities. The 5-OH group is the least acidic due to the formation of an intramolecular hydrogen bond with the carbonyl group at position 4, making it less reactive than the 4'- and 7-OH groups.[1] To achieve selective glycosylation at the 5-position, the more reactive hydroxyl groups must be temporarily blocked with protecting groups.

Q3: What are common challenges in the glycosylation of flavonoids like tricin?

A3: Common challenges include:

  • Low Yields: This can be due to side reactions, decomposition of starting materials, or incomplete reactions. For instance, in Koenigs-Knorr reactions, the glycosyl halide donor can decompose in the presence of the promoter.[2][3]

  • Poor Regioselectivity: Achieving glycosylation at a specific hydroxyl group in a polyhydroxylated flavonoid requires careful selection of protecting groups.

  • Anomeric Selectivity: Controlling the stereochemistry at the anomeric center of the sugar can be challenging, although the use of participating protecting groups on the sugar donor, such as acetyl groups, generally favors the formation of the 1,2-trans product.[4]

  • Secondary Hydrolysis: The newly formed glycosidic bond can be susceptible to cleavage under certain reaction conditions, reducing the final product yield.

Q4: How can I purify the final Tricin 5-glucoside product?

A4: Purification of Tricin 5-glucoside and its intermediates typically involves standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or column chromatography on silica (B1680970) gel.[5] High-performance liquid chromatography (HPLC) is a powerful tool for both analytical assessment of purity and for preparative purification.

Troubleshooting Guides

Tricin Aglycone Synthesis via Baker-Venkataraman Rearrangement

Problem: Low or no yield of the 1,3-diketone intermediate.

Possible Cause Suggested Solution
Presence of moisture Ensure all glassware, solvents (e.g., THF, DMSO), and reagents are anhydrous. Moisture can hydrolyze the starting ester. Using a base like sodium hydride (NaH) can also help as it acts as a dehydrating agent.[5]
Base is not strong enough Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride in an aprotic solvent.[5][6]
Incorrect reaction temperature The optimal temperature can vary depending on the base and solvent. Reactions with K2CO3 in acetone (B3395972) may require reflux, while others can proceed at room temperature.[6] Monitor the reaction by TLC to determine the optimal conditions.

Problem: Formation of side products.

Possible Cause Suggested Solution
Use of aliphatic anhydrides Ensure an appropriate aromatic anhydride (B1165640) is used to avoid the formation of coumarins as byproducts.[5]
Prolonged reaction time or high temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) to prevent decomposition of the product.[5]
Regioselective Protection of Tricin

Problem: Incomplete protection of the 4'- and 7-hydroxyl groups.

Possible Cause Suggested Solution
Insufficient amount of protecting group reagent Use a slight excess of the protecting group reagent (e.g., benzyl (B1604629) bromide) to ensure complete reaction.
Base is not effective A suitable base, such as potassium carbonate, is needed to deprotonate the phenolic hydroxyl groups. Ensure the base is fresh and anhydrous.
Reaction time is too short Monitor the reaction by TLC to determine the point of complete consumption of the starting material.
Glycosylation using Koenigs-Knorr Reaction

Problem: Low yield of the glycosylated product.

Possible Cause Suggested Solution
Decomposition of acetobromoglucose Prepare or purchase high-quality acetobromoglucose and store it under anhydrous conditions.
Inactive promoter Silver carbonate or silver oxide are common promoters. Ensure they are of high purity and handled under anhydrous conditions. The condition of the silver oxide can affect the reaction rate.[2][3]
Presence of moisture The reaction is sensitive to moisture, which can hydrolyze the glycosyl halide. Use anhydrous solvents and a desiccant in the reaction setup.
Unreactive hydroxyl group The 5-OH of tricin is less reactive. The reaction may require longer reaction times or slightly elevated temperatures. Monitor progress by TLC.

Problem: Formation of orthoester as a side product.

Possible Cause Suggested Solution
Reaction conditions favoring orthoester formation The decomposition of the glycosyl halide in the presence of the silver promoter can lead to orthoester formation.[2][3] The addition of iodine can sometimes suppress this side reaction and improve the yield of the desired glycoside.[2][3]
Deprotection of Protecting Groups

Problem: Incomplete removal of benzyl protecting groups.

Possible Cause Suggested Solution
Inactive catalyst Use a fresh and active palladium on carbon (Pd/C) catalyst for hydrogenolysis.
Insufficient hydrogen pressure Ensure a proper hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at a suitable pressure.
Catalyst poisoning Certain functional groups can poison the catalyst. Ensure the substrate is sufficiently pure.

Problem: Incomplete removal of acetyl protecting groups.

Possible Cause Suggested Solution
Insufficient base For Zemplén deacetylation, ensure a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) is used. The reaction should be monitored by TLC.
Reaction time is too short Allow the reaction to proceed to completion, as monitored by TLC.

Experimental Protocols

Synthesis of Tricin Aglycone (via Baker-Venkataraman Rearrangement)

This protocol is a representative procedure and may require optimization.

  • Esterification: 2'-hydroxyacetophenone (B8834) is reacted with 3,5-dimethoxy-4-hydroxybenzoyl chloride in the presence of a base like pyridine (B92270) to form the corresponding ester.

  • Rearrangement: The ester is then treated with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent (e.g., DMSO) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.

  • Cyclization: The 1,3-diketone is cyclized to the flavone structure by heating in an acidic medium (e.g., acetic acid with a catalytic amount of sulfuric acid).

Regioselective Protection of Tricin (4',7-O-dibenzylation)
  • Dissolve tricin in a dry polar aprotic solvent such as DMF or acetone.

  • Add an excess of anhydrous potassium carbonate.

  • Add benzyl bromide (approximately 2.2 equivalents).

  • Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by filtering the solid and removing the solvent. The product can be purified by column chromatography.

Glycosylation of 4',7-di-O-benzyltricin (Koenigs-Knorr Reaction)
  • Dissolve the protected tricin in an anhydrous solvent such as dichloromethane (B109758) or chloroform.

  • Add a promoter, such as silver carbonate or silver oxide, and a desiccant like molecular sieves.

  • Cool the mixture and add a solution of acetobromoglucose in the same solvent dropwise.

  • Stir the reaction at room temperature in the dark, monitoring by TLC.

  • After completion, filter the reaction mixture through celite and wash with saturated sodium bicarbonate and brine. The organic layer is dried and concentrated. The product is purified by column chromatography.

Deprotection to Yield Tricin 5-glucoside
  • Deacetylation: The acetyl groups on the sugar moiety are removed by treating the product from the previous step with a catalytic amount of sodium methoxide in dry methanol at room temperature (Zemplén deacetylation).

  • Debenzylation: The benzyl protecting groups are removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol or ethyl acetate (B1210297) under a hydrogen atmosphere.

Quantitative Data Summary

The following tables provide representative quantitative data for the key steps in Tricin 5-glucoside synthesis. These values are based on typical yields and conditions reported for similar flavonoid syntheses and may vary.

Table 1: Representative Reaction Conditions and Yields for Tricin Aglycone Synthesis

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Esterification 2'-hydroxyacetophenone, 3,5-dimethoxy-4-hydroxybenzoyl chloride, PyridinePyridine254-685-95
Rearrangement Ester intermediate, Potassium tert-butoxideDMSO252-470-85
Cyclization 1,3-diketone, H2SO4 (cat.)Acetic Acid1001-280-90

Table 2: Representative Reaction Conditions and Yields for Glycosylation and Deprotection

StepSubstrateReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Protection TricinBenzyl bromide, K2CO3DMF706-880-90
Glycosylation Protected TricinAcetobromoglucose, Ag2CO3Dichloromethane2512-2450-70
Deacetylation Protected GlycosideNaOMe (cat.)Methanol251-290-98
Debenzylation Deacetylated GlycosideH2, 10% Pd/CMethanol/Ethyl Acetate254-885-95

Visualizations

Synthesis_Workflow cluster_tricin Tricin Aglycone Synthesis cluster_glycosylation Glycosylation & Deprotection A 2'-hydroxyacetophenone + 3,5-dimethoxy-4-hydroxybenzoyl chloride B Ester Intermediate A->B Esterification C 1,3-Diketone B->C Baker-Venkataraman Rearrangement D Tricin Aglycone C->D Cyclization E 4',7-di-O-benzyltricin D->E Protection (Benzylation) F Protected Tricin 5-glucoside E->F Glycosylation (Koenigs-Knorr) G Deacetylated Glycoside F->G Deacetylation H Tricin 5-glucoside G->H Debenzylation

Caption: Overall workflow for the synthesis of Tricin 5-glucoside.

Troubleshooting_Glycosylation Start Low Yield in Koenigs-Knorr Reaction Q1 Is the reaction completely anhydrous? Start->Q1 Sol1 Dry all solvents and glassware. Use molecular sieves. Q1->Sol1 No Q2 Is the silver promoter active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use fresh, high-purity Ag2CO3 or Ag2O. Q2->Sol2 No Q3 Is the glycosyl donor (acetobromoglucose) pure? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use freshly prepared or high-quality acetobromoglucose. Q3->Sol3 No Q4 Are orthoesters a major side product? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Consider adding iodine to the reaction mixture. Q4->Sol4 Yes End Yield should improve. Further optimization may be needed. Q4->End No A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting logic for low yield in glycosylation.

References

Technical Support Center: Mass Spectrometry of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Tricin 5-glucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the analysis of this flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Tricin 5-glucoside and what are the m/z values for its common adducts?

A1: The monoisotopic mass of Tricin 5-glucoside (C₂₃H₂₄O₁₂) is 492.1268 g/mol [1]. In mass spectrometry, you will typically observe the protonated or deprotonated molecule, as well as various adducts. The expected m/z values are summarized in the table below.

Ion SpeciesFormulaTheoretical m/zNotes
[M+H]⁺C₂₃H₂₅O₁₂⁺493.1340Protonated molecule, common in positive ion mode.
[M-H]⁻C₂₃H₂₃O₁₂⁻491.1196Deprotonated molecule, common in negative ion mode.[1]
[M+Na]⁺C₂₃H₂₄O₁₂Na⁺515.1160Sodium adduct, frequently observed in positive ion mode.
[M+K]⁺C₂₃H₂₄O₁₂K⁺531.0899Potassium adduct, can be observed in positive ion mode.
[M+NH₄]⁺C₂₃H₂₈O₁₂N⁺510.1606Ammonium (B1175870) adduct, may be present with ammonium-containing mobile phases.
[M+CH₃CN+H]⁺C₂₅H₂₈O₁₂N⁺534.1606Acetonitrile (B52724) adduct, can be seen when acetonitrile is used as a solvent.
[2M+H]⁺C₄₆H₄₉O₂₄⁺985.2593Protonated dimer, may be observed at high concentrations.
[2M+Na]⁺C₄₆H₄₈O₂₄Na⁺1007.2412Sodiated dimer, may be observed at high concentrations.

Q2: What are the most common fragments observed in the MS/MS spectrum of Tricin 5-glucoside?

A2: The most common fragmentation event for Tricin 5-glucoside, like many O-glycosides, is the neutral loss of the glucose moiety (162.0528 Da). This results in the formation of the protonated or deprotonated aglycone, Tricin. Further fragmentation of the Tricin aglycone can also occur.

Q3: Why do I see a prominent peak corresponding to the Tricin aglycone in my full scan MS spectrum?

A3: This is likely due to "in-source fragmentation," a common artifact for flavonoid glycosides[2]. The glycosidic bond is relatively labile and can break in the ion source of the mass spectrometer, even without intentional fragmentation (MS/MS). This results in the detection of the aglycone ion alongside the intact glycoside.

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline can be caused by several factors, including contaminated solvents, an improperly cleaned ion source, or electronic noise. Ensure you are using high-purity, LC-MS grade solvents and reagents[3]. Regularly clean the ion source according to the manufacturer's protocol. If the issue persists, consult your instrument's troubleshooting guide for electronic noise issues.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of Tricin 5-glucoside.

Issue 1: Weak or No Signal for Tricin 5-glucoside
Possible Cause Troubleshooting Steps Expected Outcome
Poor Ionization Efficiency Optimize mobile phase composition. For positive ion mode, add a small amount of formic acid (0.1%). For negative ion mode, a small amount of ammonium hydroxide (B78521) or working at a slightly basic pH may improve signal.Increased signal intensity of the [M+H]⁺ or [M-H]⁻ ions.
Incorrect Instrument Settings Ensure the mass range is set to include the expected m/z of Tricin 5-glucoside and its adducts. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.Detection of the target analyte with improved signal-to-noise ratio.
Sample Degradation Prepare fresh samples and keep them in a cool, dark environment. Flavonoids can be sensitive to light and temperature.Consistent and reproducible signal intensity across injections.
Low Sample Concentration Concentrate the sample or inject a larger volume. Be mindful of potential matrix effects with increased concentration.A detectable signal for Tricin 5-glucoside.
Issue 2: Presence of Unexpected Peaks and Adducts
Possible Cause Troubleshooting Steps Expected Outcome
Salt Contamination Use high-purity LC-MS grade solvents and glassware. Avoid using buffers with non-volatile salts. Sodium and potassium adducts are common contaminants[4].Reduction or elimination of [M+Na]⁺ and [M+K]⁺ adducts, leading to a cleaner spectrum.
Solvent Adducts The presence of acetonitrile can lead to [M+CH₃CN+H]⁺ adducts. If this is problematic, consider using methanol (B129727) as an alternative organic solvent in the mobile phase.Disappearance of the acetonitrile adduct peak.
Dimer Formation High sample concentration can promote the formation of dimers ([2M+H]⁺, [2M+Na]⁺). Dilute the sample to reduce this effect.A decrease in the intensity of dimer peaks relative to the monomer.
Co-eluting Impurities Optimize the chromatographic method to improve the separation of Tricin 5-glucoside from other components in the sample matrix.A cleaner mass spectrum with fewer interfering peaks at the retention time of the analyte.
Issue 3: Inconsistent Fragmentation Patterns in MS/MS
Possible Cause Troubleshooting Steps Expected Outcome
Fluctuating Collision Energy Ensure the collision energy is set to a consistent and appropriate value. For initial experiments, a collision energy of 20-40 eV is a good starting point for flavonoid glycosides.Reproducible fragmentation patterns with consistent relative abundances of fragment ions.
In-source Fragmentation High source temperatures or voltages can cause fragmentation before MS/MS analysis. Reduce the source temperature and fragmentor/cone voltage.A higher abundance of the precursor ion and less intense aglycone fragment in the full scan MS.
Presence of Isobaric Interferences If a co-eluting compound has the same nominal mass as Tricin 5-glucoside, it will be fragmented along with the analyte, leading to a mixed fragmentation pattern. Improve chromatographic separation.A clean MS/MS spectrum containing only fragments of Tricin 5-glucoside.

Experimental Protocols

LC-MS/MS Method for the Analysis of Tricin 5-glucoside

This protocol provides a general starting point for the analysis of Tricin 5-glucoside. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Full Scan Range: m/z 100-1000.

  • MS/MS Analysis:

    • Precursor Ion: m/z 493.1 (positive), m/z 491.1 (negative).

    • Collision Energy: 20-30 eV (optimize for your instrument).

Visualizations

Logical Workflow for Troubleshooting Mass Spectrometry Artifacts

troubleshooting_workflow cluster_in_source Troubleshooting In-source Fragmentation cluster_adducts Troubleshooting Adduct Formation cluster_other Troubleshooting Other Artifacts start Artifact Observed in Mass Spectrum in_source In-source Fragmentation (Aglycone Peak) start->in_source adducts Adduct Formation ([M+Na]+, [M+K]+, etc.) start->adducts other_artifacts Other Artifacts (Dimers, Contaminants) start->other_artifacts in_source_check Reduce Source Temperature and Cone Voltage in_source->in_source_check adducts_check_solvents Use High-Purity LC-MS Grade Solvents adducts->adducts_check_solvents adducts_check_glassware Use Clean Glassware adducts->adducts_check_glassware adducts_check_mobile_phase Optimize Mobile Phase Additives adducts->adducts_check_mobile_phase other_check_concentration Dilute Sample (for Dimers) other_artifacts->other_check_concentration other_check_chromatography Optimize Chromatography (for Contaminants) other_artifacts->other_check_chromatography in_source_result Increased [M+H]+ or [M-H]- and Decreased Aglycone in_source_check->in_source_result adducts_result Reduced Adduct Peaks adducts_check_solvents->adducts_result adducts_check_glassware->adducts_result adducts_check_mobile_phase->adducts_result other_result Cleaner Spectrum other_check_concentration->other_result other_check_chromatography->other_result

Caption: A flowchart outlining the logical steps to identify and resolve common artifacts in the mass spectrometry of Tricin 5-glucoside.

Fragmentation Pathway of Tricin 5-glucoside

fragmentation_pathway parent_pos Tricin 5-glucoside [M+H]+ m/z 493.1 aglycone_pos Tricin Aglycone [Aglycone+H]+ m/z 331.1 parent_pos->aglycone_pos -162.0 (Glucose) fragment1_pos Fragment A m/z 301.1 aglycone_pos->fragment1_pos -CH3, -CO fragment2_pos Fragment B m/z 153.0 aglycone_pos->fragment2_pos Retro-Diels-Alder parent_neg Tricin 5-glucoside [M-H]- m/z 491.1 aglycone_neg Tricin Aglycone [Aglycone-H]- m/z 329.1 parent_neg->aglycone_neg -162.0 (Glucose) fragment1_neg Fragment C m/z 314.1 aglycone_neg->fragment1_neg -CH3

Caption: Proposed fragmentation pathways for Tricin 5-glucoside in both positive and negative ion modes.

References

Preventing enzymatic degradation during Tricin 5-glucoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent enzymatic degradation during the extraction of Tricin 5-glucoside from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is Tricin 5-glucoside and why is its degradation a concern during extraction?

A1: Tricin 5-glucoside is a flavonoid O-glycoside, a naturally occurring compound in many plants, including rice bran and sugarcane.[1][2] It consists of the flavone (B191248) Tricin linked to a glucose molecule.[3] During extraction from fresh plant material, endogenous enzymes, particularly β-glucosidases, can cleave this glucose molecule, converting Tricin 5-glucoside into its aglycone form, Tricin.[4][5][6] This enzymatic degradation is a significant concern as it alters the natural composition of the extract and can lead to inaccurate quantification and loss of the specific biological activities associated with the glycoside form.

Q2: What are the primary enzymes responsible for the degradation of Tricin 5-glucoside?

A2: The primary enzymes responsible for the degradation of Tricin 5-glucoside are β-glucosidases (EC 3.2.1.21).[4][6] These enzymes are widespread in plants and catalyze the hydrolysis of β-D-glucosyl residues from the non-reducing end of various glycosides, including flavonoid glycosides.[4][7][8] When plant tissues are homogenized during extraction, these enzymes come into contact with Tricin 5-glucoside, leading to its rapid degradation.

Q3: What are the most effective methods to prevent enzymatic degradation of Tricin 5-glucoside during extraction?

A3: The most effective methods involve the inactivation of endogenous enzymes before or during the extraction process. Key strategies include:

  • Heat Treatment (Blanching): Briefly exposing the plant material to high temperatures (e.g., boiling water or steam for a short period) effectively denatures and inactivates enzymes like β-glucosidase.[9][10]

  • Freeze-Drying (Lyophilization): Immediately freezing the fresh plant material in liquid nitrogen and then drying it under vacuum can inhibit enzyme activity by removing water necessary for their function.[11]

  • Low-Temperature Extraction: Performing the extraction at low temperatures (e.g., below 40°C) can significantly reduce the rate of enzymatic reactions.[11]

  • pH Control: Adjusting the pH of the extraction solvent to be outside the optimal range for β-glucosidase activity (typically pH 4.0-6.0) can help minimize degradation.[12]

  • Using Dried Plant Material: Air-drying or oven-drying the plant material is a common practice to inhibit metabolic processes and enzymatic activity.[13]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Low yield of Tricin 5-glucoside and high yield of Tricin aglycone. Enzymatic hydrolysis by endogenous β-glucosidases during extraction from fresh plant material.1. Implement a pre-extraction enzyme inactivation step: Blanch the fresh plant material in boiling water (95-100°C) for 1-3 minutes, followed by rapid cooling in an ice bath before solvent extraction.[9][14][15] 2. Use dried or freeze-dried plant material: This minimizes the water content, thereby inhibiting enzyme activity.[13][16] 3. Perform extraction at a lower temperature: Maintain the extraction temperature below 40°C to reduce the rate of enzymatic degradation.[11]
Inconsistent extraction yields between batches. Variable time between harvesting and processing, leading to different levels of enzymatic degradation.1. Standardize the post-harvest processing time: Process the plant material as quickly as possible after harvesting. 2. Immediately freeze the plant material: If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.[11]
Degradation of Tricin 5-glucoside even with dried plant material. Incomplete inactivation of enzymes during the drying process or re-activation upon addition of aqueous solvents.1. Ensure thorough drying of the plant material. 2. Consider a brief heat treatment of the dried, powdered material before extraction. 3. Use solvents with a lower water content for the initial extraction step.
Overall low recovery of total flavonoids. Suboptimal extraction parameters (solvent, temperature, time).1. Optimize the extraction solvent: Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly effective for flavonoid glycosides.[17] 2. Increase extraction temperature if enzyme inactivation has been performed: After blanching, a higher temperature (e.g., 60-70°C) can improve extraction efficiency without the risk of enzymatic degradation. 3. Employ advanced extraction techniques: Ultrasound-assisted or microwave-assisted extraction can enhance yield and reduce extraction time.

Experimental Protocols

Protocol 1: Extraction of Tricin 5-Glucoside with Enzymatic Inactivation by Blanching

This protocol is designed for fresh plant material and incorporates a blanching step to prevent enzymatic degradation.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., rice bran, sugarcane leaves).
  • Wash the material thoroughly with deionized water to remove any contaminants.
  • Cut the material into small pieces (approximately 1-2 cm) to ensure uniform heat penetration.

2. Enzyme Inactivation (Blanching):

  • Bring a beaker of deionized water to a rolling boil (100°C).
  • Submerge the prepared plant material in the boiling water at a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of water).[14]
  • Blanch for 2 minutes.
  • Immediately transfer the blanched material to an ice bath for 5 minutes to rapidly cool it down and halt any further chemical reactions.
  • Drain the excess water and gently pat the material dry with a paper towel.

3. Extraction:

  • Transfer the blanched plant material to an Erlenmeyer flask.
  • Add 70% ethanol (v/v) at a 1:20 (w/v) ratio.
  • Perform the extraction at 60°C for 2 hours with continuous stirring.
  • After extraction, cool the mixture to room temperature.

4. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper.
  • Wash the residue with a small volume of 70% ethanol to ensure complete recovery.
  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C.

5. Analysis:

  • Dissolve the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or LC-MS to quantify the Tricin 5-glucoside content.

Protocol 2: Extraction from Dried Plant Material

This protocol is suitable for plant material that has been previously dried to inactivate enzymes.

1. Sample Preparation:

  • Dry the fresh plant material in a hot air oven at 60-70°C until a constant weight is achieved.
  • Grind the dried material into a fine powder using a blender or a mill.

2. Extraction:

  • Weigh the powdered plant material and place it in a flask.
  • Add 80% methanol (v/v) at a 1:30 (w/v) ratio.
  • Perform maceration for 24 hours at room temperature with occasional shaking, or use an ultrasonic bath for 60 minutes at 50°C.

3. Filtration and Concentration:

  • Filter the mixture through filter paper.
  • Re-extract the residue twice with the same solvent to ensure complete extraction.
  • Pool the filtrates and concentrate them using a rotary evaporator under reduced pressure at 45°C.

4. Analysis:

  • Redissolve the crude extract in methanol for HPLC or LC-MS analysis.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of a blanching pretreatment on the yield of Tricin 5-glucoside and its aglycone, Tricin. This data is representative of the expected outcome when applying an effective enzyme inactivation step.

TreatmentTricin 5-glucoside Yield (mg/g dry weight)Tricin Yield (mg/g dry weight)
Control (No Blanching) 1.2 ± 0.23.5 ± 0.4
Blanching (100°C, 2 min) 4.3 ± 0.30.4 ± 0.1

Data are presented as mean ± standard deviation. This table illustrates that blanching significantly increases the yield of the target glycoside while minimizing its degradation to the aglycone.

Visualizations

Enzymatic Degradation Pathway of Tricin 5-glucoside

The following diagram illustrates the enzymatic hydrolysis of Tricin 5-glucoside by β-glucosidase, which is the primary degradation pathway of concern during extraction from fresh plant material.

Enzymatic_Degradation Tricin5G Tricin 5-glucoside Tricin Tricin (Aglycone) Tricin5G->Tricin Hydrolysis BetaGlucosidase β-glucosidase (Endogenous Plant Enzyme) BetaGlucosidase->Tricin H2O H₂O H2O->Tricin Glucose Glucose

Enzymatic hydrolysis of Tricin 5-glucoside.

Experimental Workflow for Preventing Enzymatic Degradation

This workflow outlines the critical steps for extracting Tricin 5-glucoside while minimizing enzymatic degradation.

Extraction_Workflow Start Fresh Plant Material Inactivation Enzyme Inactivation (e.g., Blanching at 100°C) Start->Inactivation Extraction Solvent Extraction (e.g., 70% Ethanol) Inactivation->Extraction Filtration Filtration & Concentration Extraction->Filtration Analysis Quantification of Tricin 5-glucoside (HPLC / LC-MS) Filtration->Analysis End Pure Tricin 5-glucoside Analysis->End

Workflow for Tricin 5-glucoside extraction.

References

Technical Support Center: Enhancing the Bioavailability of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Tricin 5-glucoside in their studies.

Frequently Asked Questions (FAQs)

Q1: What is Tricin 5-glucoside and why is its bioavailability a concern?

Tricin 5-glucoside is a naturally occurring flavonoid glycoside found in various plants, including rice and wheat.[1][2] Like many flavonoid glycosides, its therapeutic potential can be limited by low oral bioavailability. This is often due to factors such as poor water solubility, limited membrane permeability, and susceptibility to enzymatic degradation in the gastrointestinal tract.[3][4] Enhancing its bioavailability is crucial for achieving desired therapeutic concentrations in vivo.

Q2: What is the relationship between Tricin 5-glucoside and its aglycone, Tricin, in terms of absorption?

Tricin 5-glucoside is the glycosidic form of Tricin. In the gastrointestinal tract, flavonoid glycosides can be hydrolyzed by intestinal enzymes, such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase, or by gut microbiota to release the aglycone (Tricin).[3] Generally, the aglycone form is more lipophilic and is often more readily absorbed across the intestinal epithelium via passive diffusion.[3] However, some flavonoid glycosides can also be absorbed intact, potentially via sugar transporters like SGLT1 and GLUT2.[5] The extent of hydrolysis and direct absorption of the glycoside will determine the overall bioavailability.

Q3: There are conflicting reports on the bioavailability of Tricin. Why is that?

The literature presents seemingly contradictory findings on the bioavailability of Tricin, the aglycone of Tricin 5-glucoside. One study reported high oral bioavailability of Tricin in rats (around 80%), suggesting efficient absorption.[6] Conversely, another study mentioned low oral availability of Tricin as a rationale for developing a more bioavailable prodrug. This discrepancy could be attributed to several factors, including differences in the experimental models (e.g., species, dosage), the formulation of the administered compound, and the specific experimental conditions. It highlights the importance of carefully controlled and well-documented experimental protocols when assessing bioavailability.

Q4: What are the primary strategies for enhancing the bioavailability of flavonoid glycosides like Tricin 5-glucoside?

Several strategies can be employed to improve the bioavailability of flavonoid glycosides:

  • Nanoencapsulation: Encapsulating Tricin 5-glucoside in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the gut, improve its solubility, and facilitate its transport across the intestinal barrier.[4][7][8]

  • Prodrug Approach: Chemical modification of the Tricin 5-glucoside molecule to create a prodrug can enhance its absorption characteristics. The prodrug is then converted to the active form in the body.

  • Co-administration with Absorption Enhancers: Certain compounds can improve the absorption of flavonoids by various mechanisms, such as inhibiting efflux transporters (e.g., P-glycoprotein) or modulating tight junctions.

  • Structural Modification: Altering the chemical structure, for instance, through methylation or acylation, can improve the lipophilicity and metabolic stability of the flavonoid.[9]

Troubleshooting Guides

Issue 1: Low and variable bioavailability results in in-vivo studies.

Potential Cause Troubleshooting Steps
Poor aqueous solubility of Tricin 5-glucoside. - Formulation improvement: Consider formulating Tricin 5-glucoside in a vehicle that enhances its solubility, such as a lipid-based formulation or a cyclodextrin (B1172386) complex. - Particle size reduction: Micronization or nano-milling can increase the surface area and dissolution rate.
Degradation in the gastrointestinal tract. - Enteric coating: Use an enteric-coated delivery system to protect the compound from the acidic environment of the stomach. - Nanoencapsulation: Encapsulate the compound to shield it from enzymatic degradation.[4][7][8]
High first-pass metabolism. - Co-administration with metabolic inhibitors: Investigate the co-administration of inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if known. - Alternative routes of administration: Explore non-oral routes such as parenteral or transdermal, if feasible for the intended application.
Efflux by intestinal transporters (e.g., P-glycoprotein). - Co-administration with P-gp inhibitors: Use known P-glycoprotein inhibitors to see if the absorption of Tricin 5-glucoside is enhanced.

Issue 2: Inconsistent results in Caco-2 cell permeability assays.

Potential Cause Troubleshooting Steps
Poor integrity of the Caco-2 cell monolayer. - Verify monolayer integrity: Regularly measure the transepithelial electrical resistance (TEER) values. Ensure TEER values are within the acceptable range for your laboratory's established protocol (typically >250 Ω·cm²).[10] - Use a paracellular marker: Include a low permeability marker like mannitol (B672) or lucifer yellow in your experiments to confirm the tightness of the cell junctions.
Non-specific binding of the compound to plasticware. - Perform binding studies: Assess the extent of binding of Tricin 5-glucoside to the materials used in your experimental setup (e.g., Transwell plates, pipette tips). - Use low-binding materials: If significant binding is observed, switch to low-protein-binding plates and tips.
Efflux transporter activity. - Use transporter inhibitors: Conduct the permeability assay in the presence and absence of inhibitors for major efflux transporters like P-glycoprotein (ABCB1), MRP2 (ABCC2), and BCRP (ABCG2) to determine if Tricin 5-glucoside is a substrate.[11]
Metabolism by Caco-2 cells. - Analyze metabolite formation: Use analytical techniques like LC-MS/MS to identify and quantify any metabolites of Tricin 5-glucoside formed by the Caco-2 cells in both the apical and basolateral compartments.

Data Presentation

Due to the limited availability of specific quantitative bioavailability data for Tricin 5-glucoside, the following table presents a comparison of apparent permeability coefficients (Papp) for other flavonoids and their glycosides from Caco-2 cell permeability assays to illustrate the impact of glycosylation on intestinal permeability.

Table 1: Apparent Permeability (Papp) of Selected Flavonoids and their Glycosides in Caco-2 Cell Monolayers

CompoundPapp (x 10⁻⁶ cm/s)DirectionReference
Kaempferol1.17 ± 0.13Apical to Basolateral[12]
Kaempferol Glycoside (two sugar units)1.83 ± 0.34Apical to Basolateral[12]
Isorhamnetin Glycosides (mixture)6.60 ± 0.75Apical to Basolateral[12]
Quercetin>10Apical to Basolateral(General literature values)
Quercetin-3-O-glucoside~0.5Apical to Basolateral(General literature values)

Note: Higher Papp values generally indicate better permeability.

Experimental Protocols

Key Experiment: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of Tricin 5-glucoside using the Caco-2 cell model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed the Caco-2 cells onto Transwell inserts (e.g., 12-well or 24-well plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using an epithelial volt-ohm meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[10]

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.

  • Prepare the dosing solution of Tricin 5-glucoside in the transport buffer at the desired concentration.

  • To measure apical to basolateral (A→B) transport (absorptive direction), add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral to apical (B→A) transport (secretory direction), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.

  • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

4. Sample Analysis:

  • Analyze the concentration of Tricin 5-glucoside in the collected samples using a validated analytical method, such as LC-MS/MS.

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

Mandatory Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Validation Problem Low Bioavailability of Tricin 5-glucoside Nano Nanoencapsulation Problem->Nano leads to Prodrug Prodrug Synthesis Problem->Prodrug leads to CoAdmin Co-administration Problem->CoAdmin leads to Solubility Solubility & Stability Assays Nano->Solubility formulations for Prodrug->Solubility formulations for CoAdmin->Solubility formulations for Caco2 Caco-2 Permeability Solubility->Caco2 optimized formulations for PK Pharmacokinetic Studies (Animal Model) Caco2->PK promising candidates for Analysis Bioanalytical Sample Analysis PK->Analysis generates samples for Result Result Analysis->Result Enhanced Bioavailability Data

Caption: Experimental workflow for enhancing and validating the bioavailability of Tricin 5-glucoside.

Signaling_Pathway_Tricin cluster_VEGF VEGF Signaling Pathway cluster_HIF1a HIF-1α Pathway cluster_TLR4 TLR4/NF-κB Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tricin1 Tricin Tricin1->VEGFR2 inhibits Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a VEGF_exp VEGF Expression HIF1a->VEGF_exp Tricin2 Tricin Tricin2->HIF1a inhibits accumulation LPS Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MYD88 MyD88 TLR4->MYD88 NFkB NF-κB MYD88->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation Tricin3 Tricin Tricin3->NFkB inhibits activation

Caption: Signaling pathways modulated by Tricin, the aglycone of Tricin 5-glucoside.[13][14][15][16]

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Tricin 5-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is Tricin 5-glucoside and why is its accurate quantification important?

Tricin 5-glucoside is a flavonoid glycoside, a type of natural product found in various plants.[1][2] Flavonoids are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate quantification of Tricin 5-glucoside is crucial for pharmacokinetic studies, evaluating its efficacy, ensuring the quality control of herbal products, and for general research purposes.

Q2: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately impacting the accuracy, precision, and sensitivity of the analytical method.[4][5][6]

Q3: What are the common signs of matrix effects in the analysis of Tricin 5-glucoside?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[7]

  • Inaccurate quantification, leading to high variability in concentration measurements.[7]

  • Non-linear calibration curves.[7]

  • Reduced sensitivity and poor signal-to-noise ratios.[7]

  • Inconsistent peak areas for quality control (QC) samples.[7]

Q4: What types of samples are most susceptible to matrix effects when analyzing Tricin 5-glucoside?

Complex matrices are most likely to cause significant matrix effects. For Tricin 5-glucoside, these include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates.[7]

  • Plant extracts: Crude or partially purified extracts from botanical sources.[7]

  • Herbal formulations: Complex mixtures found in traditional medicines.[7]

Q5: How can I minimize matrix effects during sample preparation for Tricin 5-glucoside analysis?

Effective sample preparation is the most critical step to reduce matrix effects.[8] Techniques to consider for Tricin 5-glucoside, a polar glycosylated flavonoid, include:

  • Solid Phase Extraction (SPE): A highly effective technique for cleaning up complex samples.[9] For a polar compound like Tricin 5-glucoside, reversed-phase (e.g., C18) or mixed-mode sorbents can be effective.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.[9] Solvents like ethyl acetate (B1210297) or methyl tert-butyl ether could be explored for extracting Tricin 5-glucoside.[8]

  • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with acetonitrile (B52724) or methanol (B129727) is a simple and fast method to remove the bulk of proteins.[9] However, it is a less selective cleanup technique and may not remove all interfering substances.[9]

Troubleshooting Guides

Guide 1: Diagnosing the Presence and Severity of Matrix Effects

If you suspect matrix effects are impacting your results, it's essential to confirm their presence and quantify their extent.

Method 1: Post-Column Infusion (Qualitative Assessment)

This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10]

  • Experimental Protocol:

    • Setup: Use a T-fitting to introduce a constant flow of a standard solution of Tricin 5-glucoside into the LC flow path between the analytical column and the mass spectrometer's ion source.[11]

    • Infusion: Infuse the Tricin 5-glucoside standard solution (e.g., 100 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min).[9]

    • Analysis: Once a stable baseline signal for the infused analyte is achieved, inject a prepared blank matrix extract (a sample processed without the analyte).[9]

    • Evaluation: Monitor the signal of the infused Tricin 5-glucoside. Dips in the baseline indicate ion suppression at that retention time, while peaks indicate ion enhancement.[9]

Method 2: Post-Extraction Spike (Quantitative Assessment)

This method quantifies the magnitude of the matrix effect.[9][10]

  • Experimental Protocol:

    • Prepare Two Sample Sets:

      • Set A (Neat Solution): Prepare a standard solution of Tricin 5-glucoside in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).[7]

      • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extracted matrix with Tricin 5-glucoside at the same concentrations as Set A.[7]

    • Analysis: Analyze both sets of samples using your LC-MS method.

    • Calculation: Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [9]

      • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9] Values deviating by more than 15-20% from 100% are generally considered significant.

Data Presentation: Quantifying Matrix Effects

AnalyteConcentration (ng/mL)Peak Area in Solvent (Set A)Peak Area in Matrix (Set B)Matrix Effect (%)
Tricin 5-glucoside50120,00085,00070.8
Tricin 5-glucoside5001,150,000820,00071.3
Tricin 5-glucoside500012,300,0008,900,00072.4

Caption: Example data illustrating the calculation of ion suppression.

Guide 2: Strategies for Mitigating Matrix Effects

Once matrix effects are confirmed, employ the following strategies to minimize their impact.

Strategy 1: Optimize Sample Preparation

The most effective approach is to remove interfering compounds before they enter the LC-MS system.[9]

  • Solid Phase Extraction (SPE):

    • Methodology:

      • Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by water.

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

      • Elution: Elute Tricin 5-glucoside with a stronger solvent (e.g., methanol or acetonitrile).

      • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[9]

  • Liquid-Liquid Extraction (LLE):

    • Methodology:

      • Solvent Selection: Choose an appropriate immiscible organic solvent (e.g., ethyl acetate).[8]

      • Extraction: Mix the sample with the organic solvent and vortex thoroughly.

      • Phase Separation: Centrifuge to separate the aqueous and organic layers.

      • Collection: Collect the organic layer containing Tricin 5-glucoside.

      • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue.[9]

Strategy 2: Modify Chromatographic Conditions

If sample preparation alone is insufficient, optimizing the LC separation can help resolve Tricin 5-glucoside from co-eluting matrix components.[3][10]

  • Gradient Optimization: Adjusting the gradient slope and duration can improve separation.[9]

  • Column Chemistry: Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for Tricin 5-glucoside and interfering compounds.

  • Mobile Phase Additives: For flavonoid glycosides, adding a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase can improve peak shape and separation.[12]

Strategy 3: Utilize an Appropriate Internal Standard

An internal standard (IS) is crucial for compensating for matrix effects.[13]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative LC-MS.[3][14] A SIL-IS of Tricin 5-glucoside will have nearly identical chemical and physical properties, co-elute with the analyte, and experience the same degree of ion suppression or enhancement.[13][15] This allows for accurate correction.

  • Structural Analog: If a SIL-IS is unavailable, a structural analog can be used. However, it may not co-elute perfectly and may experience different matrix effects, leading to less accurate correction.

Strategy 4: Employ Matrix-Matched Calibration

To counteract matrix effects, prepare calibration standards in the same matrix as the sample.[13]

  • Methodology:

    • Obtain a blank matrix (e.g., plasma, plant extract) that is free of Tricin 5-glucoside.

    • Prepare a series of calibration standards by spiking known amounts of Tricin 5-glucoside into the blank matrix.

    • Process these matrix-matched calibrators using the same extraction procedure as the unknown samples.

    • Construct the calibration curve from the response of the matrix-matched standards.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Resolution start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me Suspect Matrix Effects optimize_sp Optimize Sample Prep (SPE, LLE) assess_me->optimize_sp Matrix Effects Confirmed optimize_lc Optimize LC Method optimize_sp->optimize_lc If Insufficient end_node Accurate & Reproducible Quantification optimize_sp->end_node use_is Use Stable Isotope Labeled IS optimize_lc->use_is For Compensation optimize_lc->end_node matrix_match Use Matrix-Matched Calibrants use_is->matrix_match Alternative Compensation use_is->end_node matrix_match->end_node

Caption: A logical workflow for identifying and resolving matrix effects.

Sample_Prep_Workflow cluster_Sample Sample cluster_SPE Solid Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_Final Final Steps start Complex Matrix Sample (e.g., Plasma, Plant Extract) spe_cond 1. Condition Cartridge start->spe_cond Option 1 lle_mix 1. Mix with Immiscible Solvent start->lle_mix Option 2 spe_load 2. Load Sample spe_cond->spe_load spe_wash 3. Wash Interferences spe_load->spe_wash spe_elute 4. Elute Analyte spe_wash->spe_elute evap Evaporate & Reconstitute spe_elute->evap lle_sep 2. Separate Phases lle_mix->lle_sep lle_coll 3. Collect Organic Layer lle_sep->lle_coll lle_coll->evap analysis LC-MS Analysis evap->analysis

Caption: Experimental workflow for sample preparation to reduce matrix effects.

References

Technical Support Center: Tricin 5-glucoside NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricin 5-glucoside for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended amount of Tricin 5-glucoside for NMR analysis?

A1: For standard NMR analysis, the recommended amount of sample can vary depending on the type of experiment. For a proton (¹H) NMR spectrum, 5 to 25 mg of the compound is generally sufficient.[1][2] For a carbon-¹³C NMR spectrum, which is inherently less sensitive, a higher concentration is needed, typically in the range of 10 to 50 mg.[2][3] It is advisable to use a sufficient amount to achieve a saturated solution for ¹³C NMR to reduce acquisition time.[1]

Q2: Which deuterated solvent is best for dissolving Tricin 5-glucoside?

A2: The choice of solvent is crucial for successful NMR analysis. For flavonoids, including glycosides like Tricin 5-glucoside, common solvents include methanol-d4 (B120146) (CD₃OD), dimethyl sulfoxide-d6 (DMSO-d6), and pyridine-d5.[4][5] The solubility of Tricin 5-glucoside should be tested in the non-deuterated version of the solvent first to ensure it dissolves well before preparing the final NMR sample.[3] DMSO-d6 is often a good choice for polar compounds like glycosylated flavonoids due to its high dissolving power.

Q3: My NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can be caused by several factors:

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[1][3] Try diluting your sample.

  • Presence of Particulate Matter: Undissolved sample or other solid impurities will disrupt the magnetic field homogeneity, leading to broad signals.[1][6] It is essential to filter the sample solution directly into the NMR tube.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent like EDTA if metal contamination is suspected.

Q4: How can I remove impurities from my Tricin 5-glucoside sample before NMR analysis?

A4: It is critical to use a highly purified sample for NMR to avoid interfering signals. Purification can be achieved through techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for isolating and purifying flavonoids.

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex can effectively separate Tricin 5-glucoside from other plant metabolites.

  • Recrystallization: If a suitable solvent system is found, recrystallization can yield highly pure crystalline material.

Q5: What is the optimal sample height in the NMR tube?

A5: The sample volume should be sufficient to cover the NMR spectrometer's detection coils. For most standard spectrometers, a sample height of about 4 to 5.5 cm is recommended, which corresponds to a volume of approximately 0.55 to 0.7 mL.[1][6] Using a shorter sample volume can make it difficult to achieve good magnetic field homogeneity (shimming), leading to distorted peak shapes.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor resolution and distorted peak shapes 1. Inhomogeneous magnetic field (poor shimming).[6] 2. Presence of solid particles in the sample.[1][6] 3. Sample is too concentrated.[1][3]1. Re-shim the spectrometer. 2. Filter the sample through a glass wool plug into a clean NMR tube.[1][2] 3. Dilute the sample with more deuterated solvent.
Presence of a large water peak 1. Use of a non-anhydrous deuterated solvent. 2. The sample itself contains water.1. Use a fresh, sealed ampule of high-purity deuterated solvent. 2. Lyophilize (freeze-dry) the sample before dissolving it in the deuterated solvent. 3. Use solvent suppression techniques during NMR acquisition.
Unexpected peaks in the spectrum 1. Contaminants from glassware or solvents.[1] 2. Residual solvents from the purification process. 3. Degradation of the sample.1. Ensure all glassware, including the NMR tube and pipette, are scrupulously clean and dry.[1] 2. Dry the sample under high vacuum for an extended period to remove residual solvents. 3. Store the sample appropriately (cool, dark, and dry) and prepare the NMR sample just before analysis.
Low signal-to-noise ratio 1. The sample is too dilute.[1] 2. Insufficient number of scans.1. Increase the sample concentration, especially for ¹³C NMR.[2][3] 2. Increase the number of scans during NMR acquisition.

Experimental Protocols

Protocol 1: Tricin 5-glucoside Sample Preparation for NMR
  • Weighing the Sample: Accurately weigh between 5-10 mg of purified Tricin 5-glucoside for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to the vial. Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration: Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.[1] Do not use cotton wool as it can introduce impurities.[1]

  • Transfer to NMR Tube: Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.

  • Volume Adjustment: If necessary, add more deuterated solvent to reach a final sample height of at least 4 cm.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Analysis: The sample is now ready for NMR analysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh Weigh Purified Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg filtrate Filter into NMR Tube dissolve->filtrate ~0.6 mL DMSO-d6 adjust Adjust Volume filtrate->adjust >4 cm height shim Shim Spectrometer adjust->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process

Caption: Experimental workflow for Tricin 5-glucoside NMR sample preparation and analysis.

troubleshooting_flowchart start Poor NMR Spectrum Quality broad_peaks Are peaks broad? start->broad_peaks contaminant_peaks Are there unexpected peaks? broad_peaks->contaminant_peaks No solution_concentrated Dilute Sample broad_peaks->solution_concentrated Yes low_sn Is signal-to-noise low? contaminant_peaks->low_sn No solution_clean Use Clean Glassware & High Purity Solvent contaminant_peaks->solution_clean Yes solution_increase_conc Increase Sample Concentration low_sn->solution_increase_conc Yes end High-Quality Spectrum low_sn->end No solution_filter Filter Sample solution_concentrated->solution_filter solution_filter->contaminant_peaks solution_dry Dry Sample Under Vacuum solution_clean->solution_dry solution_dry->low_sn solution_increase_scans Increase Number of Scans solution_increase_conc->solution_increase_scans solution_increase_scans->end

Caption: Troubleshooting flowchart for common NMR spectral issues.

References

Technical Support Center: Cell Viability Assay Interference by Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using Tricin 5-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is Tricin 5-glucoside and why might it interfere with cell viability assays?

Tricin 5-glucoside is a flavonoid, a class of natural compounds found in plants.[1] Like many flavonoids, it possesses antioxidant properties. This inherent reducing potential can lead to interference with cell viability assays that are based on the reduction of a reporter molecule, such as tetrazolium salts (e.g., MTT) or resazurin.

Q2: Which cell viability assays are most susceptible to interference by Tricin 5-glucoside?

Assays that rely on a colorimetric or fluorometric readout generated by a reduction reaction are highly susceptible to interference. This is a common issue with many plant extracts and antioxidant compounds.[2] The most affected assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Flavonoids can directly reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, independent of cellular metabolic activity.[3][4][5][6] This leads to a false positive signal, suggesting higher cell viability than is actually present.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assays: Similar to the MTT assay, these tetrazolium-based assays are also prone to direct reduction by antioxidant compounds.

Q3: My cell viability results show an unexpected increase after treatment with Tricin 5-glucoside. What could be the cause?

An unexpected increase in cell viability when using a tetrazolium-based assay like MTT is a strong indicator of assay interference. Tricin 5-glucoside, as a flavonoid, is likely directly reducing the MTT reagent to formazan, leading to an artificially high absorbance reading that does not correlate with the actual number of viable cells.

Q4: Are there alternative cell viability assays that are less prone to interference by Tricin 5-glucoside?

Yes, several alternative assays are recommended when working with compounds that have reducing potential:

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to total cellular protein. It is not dependent on metabolic reduction and is therefore a more reliable method for assessing cell density in the presence of reducing agents.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium as an indicator of cytotoxicity. It is a measure of membrane integrity and is not based on metabolic reduction.

  • Trypan Blue Exclusion Assay: This is a simple and direct method to assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability with MTT Assay
  • Symptom: Absorbance values in wells treated with Tricin 5-glucoside are significantly higher than the untreated control, suggesting an increase in cell proliferation or viability.

  • Probable Cause: Direct reduction of the MTT reagent by Tricin 5-glucoside.

  • Troubleshooting Steps:

    • Cell-Free Control:

      • Prepare a 96-well plate with the same concentrations of Tricin 5-glucoside used in your experiment, but in cell-free media.

      • Add the MTT reagent and incubate for the same duration as your cellular experiment.

      • If a purple color develops in the absence of cells, this confirms direct reduction of MTT by your compound.

    • Switch to a Non-Reductive Assay:

      • It is highly recommended to switch to an alternative assay that is not based on metabolic reduction. The Sulforhodamine B (SRB) assay is an excellent choice for a plate-based, colorimetric readout of cell density.

Logical Troubleshooting Workflow for Unexpectedly High Viability

G A Start: Unexpectedly High Viability with MTT Assay B Perform Cell-Free Control: Incubate Tricin 5-glucoside with MTT reagent in the absence of cells A->B C Does a purple color develop? B->C D Conclusion: Direct reduction of MTT by Tricin 5-glucoside is confirmed. The MTT assay is not suitable. C->D Yes F No significant color change observed. Consider other factors: - Pipetting errors - Contamination C->F No E Recommendation: Switch to an alternative assay like the Sulforhodamine B (SRB) assay. D->E

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is provided for context but is not recommended for use with Tricin 5-glucoside due to the high potential for interference.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of Tricin 5-glucoside and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[2]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.

Recommended Alternative: Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plates five times with 1% acetic acid to remove the TCA. Air dry the plates completely.[7]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3][7]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.[3][7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.[7]

  • Absorbance Reading: Read the absorbance at 510 nm.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 490 nm.[10]

Data Presentation

Table 1: Hypothetical Comparison of Cell Viability Assays with a Flavonoid Compound

Assay TypePrinciplePotential for Interference with Tricin 5-glucosideRecommendation
MTT Enzymatic reduction of tetrazolium saltHigh: Direct reduction by the compound leads to false positives.Not Recommended
SRB Staining of total cellular proteinLow: Not based on a reduction reaction.Highly Recommended
LDH Measurement of released cytosolic enzymeLow: Measures membrane integrity, not metabolic activity.Recommended for cytotoxicity assessment

Signaling Pathway and Experimental Workflow Diagrams

Potential Mechanism of MTT Assay Interference by Tricin 5-glucoside

Tricin 5-glucoside, being a flavonoid with antioxidant properties, can directly donate electrons to the MTT molecule, reducing it to formazan. This circumvents the need for cellular enzymes, leading to a false signal.

G cluster_0 Standard MTT Assay cluster_1 Interference Pathway MTT (yellow) MTT (yellow) Formazan (purple) Formazan (purple) MTT (yellow)->Formazan (purple) Mitochondrial Dehydrogenases (Viable Cells) MTT (yellow)->Formazan (purple) Direct Chemical Reduction Tricin 5-glucoside Tricin 5-glucoside

Caption: Mechanism of MTT assay interference by a reducing compound.

Experimental Workflow for the Sulforhodamine B (SRB) Assay

The SRB assay provides a robust alternative to tetrazolium-based methods when dealing with compounds that have reducing potential.

G A Seed cells in 96-well plate B Treat with Tricin 5-glucoside A->B C Fix cells with TCA B->C D Stain with SRB dye C->D E Wash to remove unbound dye D->E F Solubilize bound dye with Tris buffer E->F G Read absorbance at 510 nm F->G

Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.

Signaling Pathway Potentially Modulated by Tricin

Studies on Tricin, the aglycone of Tricin 5-glucoside, have shown that it can inhibit the TLR4-MYD88-NF-κB signaling pathway, which is involved in inflammation.[11]

G Tricin Tricin TLR4 TLR4 Tricin->TLR4 LPS Ligand (e.g., LPS) LPS->TLR4 MYD88 MYD88 TLR4->MYD88 NF-kB NF-kB MYD88->NF-kB Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines

Caption: Inhibition of the TLR4-MYD88-NF-κB pathway by Tricin.

References

Optimizing storage conditions for Tricin 5-glucoside standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of Tricin 5-glucoside standards for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Tricin 5-glucoside?

A1: Solid Tricin 5-glucoside standards should be stored in a freezer at -20°C. It is recommended to keep the container tightly sealed to protect it from moisture and light.

Q2: What is a suitable solvent for dissolving Tricin 5-glucoside and what is its solubility?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for Tricin 5-glucoside.[1] The solubility in DMSO is approximately 1 mg/mL.

Q3: How should I prepare a stock solution of Tricin 5-glucoside?

A3: To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of solid Tricin 5-glucoside in high-purity DMSO. Ensure the compound is completely dissolved by vortexing. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

Q4: What are the expected degradation products of Tricin 5-glucoside?

A4: Under conditions of thermal stress or hydrolysis, Tricin 5-glucoside, a flavonoid glycoside, is likely to degrade into its aglycone form, Tricin, and a glucose molecule.[2] This can occur at elevated temperatures.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced peak area or concentration of Tricin 5-glucoside in HPLC analysis. Degradation of the standard due to improper storage of the stock solution (e.g., storage at room temperature or repeated freeze-thaw cycles).Prepare fresh stock solutions from solid material stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or below for long-term use. For short-term use, refrigeration at 4°C is acceptable, but stability should be verified.
Appearance of a new peak in the chromatogram, potentially corresponding to the aglycone (Tricin). Hydrolysis of the glycosidic bond due to exposure to high temperatures or acidic/basic conditions.Ensure the mobile phase pH is suitable and avoid exposing the standard to high temperatures during sample preparation or analysis. If degradation is suspected, confirm the identity of the new peak using a Tricin standard if available, or by mass spectrometry.
Poor peak shape (e.g., tailing or fronting) in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation or contamination.Optimize the mobile phase composition. The addition of a small amount of acid (e.g., 0.1% formic acid) can often improve peak shape for flavonoids. Ensure the column is properly equilibrated and clean it if necessary.
Inconsistent results between experiments. Inconsistent sample preparation. Instability of the standard in the chosen solvent over the duration of the experiment.Follow a standardized and validated protocol for sample preparation. Perform a stability study of Tricin 5-glucoside in your specific experimental solvent and conditions to determine its stability window.

Stability of Tricin 5-glucoside

The stability of Tricin 5-glucoside, like other flavonoid glycosides, is influenced by temperature, light, and the solvent used. Glycosylation generally enhances the stability of flavonoids compared to their aglycone counterparts.

Storage of Solid Compound

For long-term stability, solid Tricin 5-glucoside should be stored at -20°C.

Stability in Solution

To ensure the accuracy of your experiments, it is highly recommended to perform your own stability studies under your specific experimental conditions. The following table provides a template for such a study.

Storage Condition Solvent Time Point % Remaining (Hypothetical)
-80°CDMSO1 month>99%
-20°CDMSO1 month>98%
4°CDMSO1 week~95%
Room Temperature (~25°C)DMSO24 hours~90%

Experimental Protocols

Protocol for Assessing the Stability of Tricin 5-glucoside in Solution

This protocol outlines a method to determine the stability of Tricin 5-glucoside in a chosen solvent (e.g., DMSO) at different temperatures over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of Tricin 5-glucoside and dissolve it in the desired solvent to a final concentration of 1 mg/mL.

2. Sample Incubation:

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

3. HPLC Analysis:

  • Analyze the samples using a validated HPLC method. A representative method is described below.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Gradient Program (example):

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Linear gradient back to 10% B

    • 30-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Flavonoids typically have absorbance maxima between 250-280 nm and 300-400 nm. Monitor at a wavelength appropriate for Tricin 5-glucoside (e.g., determined by UV scan).

  • Injection Volume: 10 µL

4. Data Analysis:

  • Quantify the peak area of Tricin 5-glucoside at each time point.

  • Calculate the percentage of Tricin 5-glucoside remaining relative to the initial time point (T=0).

  • Plot the percentage remaining versus time for each storage condition to determine the stability profile.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep 1. Preparation cluster_analysis 3. Analysis prep_stock Prepare Tricin 5-glucoside Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Vials for Each Condition and Time Point prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 Incubate storage_4 Store at 4°C aliquot->storage_4 Incubate storage_rt Store at Room Temp. aliquot->storage_rt Incubate analysis_t0 Analyze T=0 Sample Immediately aliquot->analysis_t0 analysis_tx Analyze Samples at Predetermined Time Points storage_neg20->analysis_tx storage_4->analysis_tx storage_rt->analysis_tx hplc HPLC-UV/DAD Analysis analysis_t0->hplc analysis_tx->hplc data Quantify Peak Area and Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of Tricin 5-glucoside solutions.

Troubleshooting Logic for Peak Degradation

G cluster_investigation Investigation cluster_solution Solution start Reduced Peak Area or New Peaks Observed? check_storage Review Storage Conditions (Temp, Freeze-Thaw) start->check_storage Yes check_prep Examine Sample Prep (Heat, pH) start->check_prep Yes check_system Check HPLC System (Column, Mobile Phase) start->check_system Yes sol_fresh Prepare Fresh Standard check_storage->sol_fresh sol_aliquot Aliquot Future Stocks check_storage->sol_aliquot sol_optimize Optimize Prep/HPLC Method check_prep->sol_optimize sol_validate Run System Suitability Test check_system->sol_validate end Problem Resolved sol_fresh->end Re-analyze sol_aliquot->end Re-analyze sol_optimize->end Re-analyze sol_validate->end Re-analyze

Caption: Troubleshooting flowchart for degradation of Tricin 5-glucoside standards.

Signaling Pathway of Tricin (Aglycone)

While the direct signaling targets of Tricin 5-glucoside are not well-documented, its aglycone, Tricin, has been shown to have anti-inflammatory effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[3] Since Tricin can be a degradation product or a metabolite of Tricin 5-glucoside, this pathway is of significant interest.

G Tricin Tricin (Aglycone) TLR4 TLR4 Tricin->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by Tricin.

References

Reducing epimerization during Tricin 5-glucoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tricin 5-glucoside, with a specific focus on mitigating epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Tricin 5-glucoside synthesis, and why is it a concern?

A1: Epimerization refers to a chemical change at one of several stereocenters in a molecule, leading to the formation of a diastereomer. In the synthesis of Tricin 5-glucoside, this typically occurs at the anomeric carbon (C-1) of the glucose moiety. The desired product is often a specific anomer (e.g., β-glucoside), and the formation of the undesired anomer (α-glucoside) as an epimer can complicate purification, reduce the yield of the target compound, and potentially impact its biological activity. The formation of an anomeric mixture is a common challenge in glycosylation reactions.[1][2]

Q2: What are the primary factors that contribute to epimerization during the glycosylation of Tricin?

A2: Several factors can lead to the formation of an anomeric mixture:

  • Reaction Mechanism: Glycosylation reactions can proceed through various mechanisms, some of which involve the formation of a planar oxocarbenium ion intermediate.[1][2] This intermediate can be attacked by the nucleophile (Tricin's 5-hydroxyl group) from either face, leading to a mixture of α and β anomers.

  • Protecting Groups: The nature of the protecting groups on the glycosyl donor (the glucose molecule) can significantly influence the stereochemical outcome.[2] Some protecting groups can participate in the reaction to favor the formation of one anomer over the other.

  • Reaction Conditions: Parameters such as solvent, temperature, and the type of acid or base catalyst can affect the reaction mechanism and the rate of anomer interconversion, thereby influencing the final anomeric ratio.[3]

Q3: How can the choice of protecting groups on the glucose donor help in controlling stereoselectivity?

A3: Protecting groups play a crucial role in directing the stereochemical outcome of a glycosylation reaction. For instance, participating protecting groups, such as an acetyl group at the C-2 position of the glucose donor, can lead to the formation of a more stable intermediate that favors the formation of the β-anomer. Conversely, non-participating groups may lead to mixtures or favor the α-anomer under certain conditions. The strategic selection of protecting groups is a key aspect of designing a stereoselective glycosylation.[4]

Troubleshooting Guide

This guide addresses common issues related to epimerization encountered during Tricin 5-glucoside synthesis.

Problem Potential Cause Suggested Solution
Low Yield of the Desired Anomer The reaction conditions may favor the formation of the undesired epimer.- Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the stereoselectivity. - Change the Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran). - Vary the Catalyst/Promoter: The choice of Lewis acid or other promoters can have a significant impact on the anomeric ratio.
Formation of a Nearly 1:1 Anomeric Mixture The reaction may be proceeding through a mechanism that does not offer significant facial selectivity, such as the formation of a long-lived oxocarbenium ion.- Utilize a Participating Protecting Group: Employ a glycosyl donor with a participating group (e.g., acetate, benzoate) at the C-2 position to favor the formation of the 1,2-trans-glycoside (the β-anomer for glucose). - Modify the Glycosyl Donor: Consider using different types of glycosyl donors (e.g., glycosyl halides, thioglycosides, trichloroacetimidates) as their reactivity and stereodirecting properties vary.
Difficulty in Separating the Anomers The anomers may have very similar physical properties, making chromatographic separation challenging.- Improve Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography. Chiral chromatography may also be an option. - Derivatization: In some cases, derivatizing the anomeric mixture can improve the separation characteristics of the diastereomers. The protecting groups can be removed after separation.

Experimental Protocols

General Protocol for Stereoselective Glycosylation of a Flavonoid (Tricin)

  • Protection of Tricin: If necessary, selectively protect the other hydroxyl groups of Tricin, leaving the 5-OH group available for glycosylation. The choice of protecting groups is critical and should be orthogonal to those on the glycosyl donor.

  • Preparation of the Glycosyl Donor: Prepare a suitable glucose donor with appropriate protecting groups. For β-selectivity, a donor with a participating group at C-2 (e.g., peracetylated glucosyl bromide) is often used.

  • Glycosylation Reaction:

    • Dissolve the protected Tricin and the glycosyl donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C).

    • Add a suitable promoter or catalyst (e.g., a Lewis acid like TMSOTf or BF₃·OEt₂).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

  • Workup and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired protected Tricin 5-glucoside.

  • Deprotection: Remove the protecting groups from both the Tricin and glucose moieties under appropriate conditions to yield the final Tricin 5-glucoside.

Visualizations

Epimerization_Mechanism Tricin_OH Tricin-5-OH Oxocarbenium Planar Oxocarbenium Ion Intermediate Tricin_OH->Oxocarbenium Nucleophilic Attack Glycosyl_Donor Glycosyl Donor (e.g., with leaving group L) Glycosyl_Donor->Oxocarbenium Activation Promoter Promoter (e.g., Lewis Acid) Promoter->Glycosyl_Donor Alpha_Anomer α-Tricin 5-glucoside Oxocarbenium->Alpha_Anomer Attack from one face Beta_Anomer β-Tricin 5-glucoside Oxocarbenium->Beta_Anomer Attack from opposite face

Caption: Mechanism of epimerization via an oxocarbenium ion.

Troubleshooting_Workflow Start Start: Epimerization Observed Check_Donor Analyze Glycosyl Donor: Participating Group at C-2? Start->Check_Donor Use_Participating Action: Use Donor with C-2 Participating Group Check_Donor->Use_Participating No Check_Conditions Review Reaction Conditions: Temperature, Solvent, Promoter Check_Donor->Check_Conditions Yes Use_Participating->Check_Conditions Optimize_Conditions Action: Optimize Conditions (Lower Temp, Change Solvent/Promoter) Check_Conditions->Optimize_Conditions Suboptimal Analyze_Results Analyze Anomeric Ratio Check_Conditions->Analyze_Results Optimal Optimize_Conditions->Analyze_Results End End: Epimerization Reduced Analyze_Results->End

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tricin and Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Tricin (B192558) and its glycosylated form, Tricin 5-glucoside. The following sections present a synthesis of experimental data on their antioxidant, anti-inflammatory, and anticancer properties, supported by detailed experimental protocols and visual representations of key signaling pathways.

Introduction

Tricin, a flavone (B191248) found in various plants, particularly in the bran of rice and wheat, has garnered significant interest for its diverse pharmacological effects.[1] Its glycosidic counterpart, Tricin 5-glucoside, is a naturally occurring derivative where a glucose molecule is attached at the 5-position of the tricin structure.[2] The addition of this sugar moiety can influence the bioavailability, solubility, and ultimately, the biological efficacy of the parent compound. This guide aims to provide a comparative overview of their activities to aid researchers in their investigations.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data from various studies to facilitate a direct comparison between Tricin and its glycosylated form. It is important to note that a direct head-to-head comparison in a single study is not always available, and data has been compiled from different sources.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50 ValueSource
TricinDPPH Radical ScavengingHigher radical scavenging activity than quercetin, myricetin, and catechin.[3][3]
Tricin-7-O-beta-(6''-methoxycinnamic)-glucosideDPPH Radical ScavengingHigher than Trolox[4][5]

Note: Direct comparative IC50 values for Tricin and Tricin 5-glucoside were not found in the same study. The data suggests both possess significant antioxidant potential.

Table 2: Anti-inflammatory Activity

CompoundModel SystemKey FindingsSource
TricinLPS-activated RAW264.7 macrophagesSignificantly reduced nitric oxide (NO) production (at 50 µM).[6][6]
TricinDSS-induced acute colitis in miceAmeliorated colitis by improving colonic inflammation.[6][6]
Tricin Derivatives (e.g., Salcolin D)LPS-induced NO production in RAW 264.7 cellsExhibited stronger inhibitory activity than tricin.[7][8][9][7][8][9]

Note: While direct data for Tricin 5-glucoside was not available, studies on other tricin derivatives suggest that modifications to the tricin backbone can enhance anti-inflammatory effects.

Table 3: Anticancer Activity

CompoundCell LineIC50 ValueSource
TricinHT-29 (Human Colon Cancer)107.9 µM (48h)[10]
TricinColon26-Luc (Mouse Colon Cancer)34 µM (48h)[10]
TricinMDA-MB-468 (Breast Cancer)65.7 µM[11]
TricinMCF-7 (Breast Cancer)104 µM[11]
TricinHT-29 (Colon Cancer)55.2 µM[11]
TricinSW480 (Colon Cancer)105 µM[11]
Tricin Acylated GlycosideVarious human cancer cell linesShowed in vitro antiproliferative activity, with higher selectivity toward breast resistant NIC/ADR line.[4]

Note: The bioavailability and metabolic stability of methylated flavones like tricin are generally considered to be better than their non-methylated counterparts, which may contribute to their anticancer properties.[12] Tricin derivatives have also shown potent antiproliferative activity.[13]

Signaling Pathways and Mechanisms of Action

Tricin exerts its biological effects by modulating key cellular signaling pathways. The diagrams below illustrate some of the reported mechanisms.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Tricin Tricin Tricin->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Tricin Tricin Tricin->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_p65_p50_n->Inflammatory_Genes DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol/Ethanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Solutions (Varying Concentrations) B->C D Incubate in Dark (30 min, Room Temperature) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F ROS_Assay_Workflow A Seed and Culture Cells B Treat Cells with Compounds (Tricin, Tricin 5-glucoside, Controls) A->B C Wash Cells with PBS B->C D Incubate with DCFH-DA (30-60 min, 37°C, Dark) C->D E Wash Cells with PBS D->E F Measure Fluorescence (Ex: 485 nm, Em: 535 nm) E->F Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer to Membrane B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Specific to Target Protein) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Image Acquisition and Analysis G->H

References

A Comparative Guide to the Neuroprotective Effects of Tricin Glucosides: Unveiling the Potential of a Key Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the neuroprotective effects of Tricin (B192558) 5-glucoside and Tricin 7-glucoside. Due to a significant gap in the current scientific literature, this guide primarily details the established neuroprotective properties of Tricin 7-glucoside, while highlighting the absence of comparable research on Tricin 5-glucoside.

Currently, direct comparative studies evaluating the neuroprotective effects of Tricin 5-glucoside and Tricin 7-glucoside are not available in the published scientific literature. Extensive research has been conducted on Tricin 7-glucoside, demonstrating its significant potential in protecting neuronal cells from damage, particularly in the context of cerebral ischemia. In contrast, there is a notable lack of studies specifically investigating the neuroprotective activities of Tricin 5-glucoside.

This guide will present the available data for Tricin 7-glucoside, offering a comprehensive overview of its mechanisms of action, supported by experimental data and detailed protocols. This information is intended to serve as a valuable resource for researchers interested in the neuroprotective potential of tricin derivatives and to underscore the need for further investigation into the bioactivity of Tricin 5-glucoside.

Tricin 7-Glucoside: A Promising Neuroprotective Agent

Tricin 7-glucoside has emerged as a potent neuroprotective agent, with studies demonstrating its efficacy in both in vitro and in vivo models of neuronal damage. A key study has shown its ability to protect against experimental cerebral ischemia.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study on the neuroprotective effects of Tricin 7-glucoside.

Parameter Experimental Model Treatment Dosage Key Findings Reference
Neuroprotection Middle Cerebral Artery Occlusion (MCAO) in ratsTricin 7-glucoside>50 mg/kgSignificant neuroprotective potential in rats with ischemia and reperfusion (I/R).[1]
Delayed Administration MCAO in ratsTricin 7-glucoside100 mg/kgSignificant neuroprotective activity even when administered 2h and 4h after I/R.[1]
Histopathological Damage MCAO in ratsTricin 7-glucoside100 mg/kgAttenuated histopathological damage.[1]
Brain Edema MCAO in ratsTricin 7-glucoside100 mg/kgDecreased brain edema.[1]
NF-κB Activation MCAO in ratsTricin 7-glucoside100 mg/kgInhibited NF-κB activation.[1]
HMGB1 Expression MCAO in ratsTricin 7-glucoside100 mg/kgReduced HMGB1 expression.[1]
Apoptosis & Cytotoxicity Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cellsTricin 7-glucosideNot specifiedReduced OGD-induced apoptosis and cytotoxicity.[1]
NF-κB & IκB-α Phosphorylation TNF-α stimulated SH-SY5Y cellsTricin 7-glucosideNot specifiedBlocked TNF-α-induced NF-κB and IκB-α phosphorylation.[1]
HMGB1 Expression TNF-α stimulated SH-SY5Y cellsTricin 7-glucosideNot specifiedDecreased HMGB1 expression.[1]
Signaling Pathways

Tricin 7-glucoside exerts its neuroprotective effects through the modulation of key inflammatory signaling pathways. The compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and reduce the expression of High Mobility Group Box 1 (HMGB1).[1] This mechanism helps to alleviate the inflammatory cascade that contributes to neuronal damage following ischemic injury.

Tricin_7_glucoside_Signaling_Pathway Ischemia_Reperfusion Ischemia/Reperfusion Injury TNF_alpha TNF-α Ischemia_Reperfusion->TNF_alpha HMGB1 HMGB1 Expression Ischemia_Reperfusion->HMGB1 induces I_kappa_B_alpha IκB-α Phosphorylation TNF_alpha->I_kappa_B_alpha stimulates Tricin_7_glucoside Tricin 7-glucoside Tricin_7_glucoside->I_kappa_B_alpha inhibits Tricin_7_glucoside->HMGB1 inhibits Neuroprotection Neuroprotection Tricin_7_glucoside->Neuroprotection NF_kappa_B NF-κB Activation I_kappa_B_alpha->NF_kappa_B leads to Inflammation Neuroinflammation NF_kappa_B->Inflammation HMGB1->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Neuroprotection->Neuronal_Damage reduces

Tricin 7-glucoside neuroprotective signaling pathway.
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays used to evaluate the neuroprotective effects of Tricin 7-glucoside.[1]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration.

  • Treatment: Tricin 7-glucoside is added to the culture medium at various concentrations before, during, or after the OGD period.

  • Assessment of Cell Viability and Apoptosis:

    • MTT Assay: To quantify cell viability by measuring the metabolic activity of the cells.

    • Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity by quantifying the release of LDH from damaged cells.

    • Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • MCAO Surgery: A transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) for a specific period (e.g., 1 hour), followed by reperfusion.

  • Treatment: Tricin 7-glucoside is administered to the rats (e.g., intraperitoneally or orally) at different doses and time points relative to the MCAO procedure.

  • Neurological Deficit Scoring: The severity of neurological deficits is assessed using a standardized scoring system.

  • Infarct Volume Measurement: After a set period of reperfusion, the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

  • Histopathological Analysis: Brain tissue is processed for histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate neuronal damage.

  • Biochemical Assays: Brain tissue homogenates are used to measure markers of inflammation (e.g., NF-κB, HMGB1), oxidative stress, and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Induction_Insult Induction of Neuronal Insult (e.g., OGD, TNF-α) Cell_Culture->Induction_Insult Treatment_Invitro Treatment with Tricin Glucoside Induction_Insult->Treatment_Invitro Assessment_Invitro Assessment of: - Cell Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) Treatment_Invitro->Assessment_Invitro Animal_Model Animal Model of Neurodegeneration (e.g., MCAO in rats) Treatment_Invivo Treatment with Tricin Glucoside Animal_Model->Treatment_Invivo Behavioral_Tests Neurological & Behavioral Assessments Treatment_Invivo->Behavioral_Tests Post_mortem_Analysis Post-mortem Analysis: - Infarct Volume - Histopathology - Biochemical Markers Behavioral_Tests->Post_mortem_Analysis

General experimental workflow for assessing neuroprotection.

Tricin 5-Glucoside: A Call for Research

Despite the promising findings for Tricin 7-glucoside, there is a significant lack of research on the neuroprotective effects of its isomer, Tricin 5-glucoside. The structural difference, specifically the position of the glucoside moiety on the tricin backbone, could potentially influence its bioavailability, metabolic stability, and interaction with biological targets. Therefore, dedicated studies are warranted to elucidate the neuroprotective potential, if any, of Tricin 5-glucoside.

Conclusion and Future Directions

Tricin 7-glucoside has demonstrated significant neuroprotective effects, primarily by mitigating neuroinflammation through the inhibition of the NF-κB and HMGB1 signaling pathways. The available data positions it as a promising candidate for further development as a therapeutic agent for ischemic stroke and potentially other neurodegenerative conditions.

The absence of data on Tricin 5-glucoside represents a critical knowledge gap. Future research should prioritize a direct, head-to-head comparison of the neuroprotective effects of Tricin 5-glucoside and Tricin 7-glucoside. Such studies would provide invaluable insights into the structure-activity relationship of these flavonoid glucosides and could potentially unveil a more potent neuroprotective agent. Investigating their respective abilities to cross the blood-brain barrier and their pharmacokinetic profiles will also be crucial in determining their therapeutic potential.

References

Unveiling the Anti-Inflammatory Potential of Tricin 5-Glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Tricin (B192558) 5-glucoside and its aglycone, Tricin. Drawing upon experimental data, this document delves into their mechanisms of action and efficacy in mitigating inflammatory responses.

While direct experimental validation of the anti-inflammatory properties of Tricin 5-glucoside is limited in publicly available research, a comprehensive analysis of its parent compound, Tricin, and the general behavior of flavonoid glycosides offers significant insights. Existing literature strongly suggests that the glycosylation of flavonoids may diminish their biological activity, indicating that Tricin likely possesses more potent anti-inflammatory effects than its 5-glucoside counterpart.

Comparative Efficacy in Modulating Inflammatory Mediators

Tricin has been demonstrated to effectively inhibit key mediators of inflammation. In contrast, it is hypothesized that Tricin 5-glucoside would exhibit weaker activity due to the presence of the glucose moiety, which can hinder cellular uptake and interaction with target molecules.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in the inflammatory process. Excessive NO production, stimulated by pro-inflammatory signals like lipopolysaccharide (LPS), can lead to tissue damage. Studies on Tricin have shown a dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells. For instance, one study observed that Tricin at a concentration of 50 µM significantly reduced nitric oxide production.[1][2] Another study reported that Tricin derivatives exhibited higher anti-inflammatory activities than Tricin itself, with Salcolin D showing the strongest inhibitory activity against LPS-induced NO production.[3][4]

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionReference
Tricin RAW 264.7LPS50 µMSignificant reduction[1][2]
Salcolin A RAW 264.7LPS1 µg/mLNot specified[3][4]
Salcolin B RAW 264.7LPS1 µg/mLNot specified[3][4]
Salcolin C RAW 264.7LPS1 µg/mLNot specified[3][4]
Salcolin D RAW 264.7LPS1, 5, 10 µg/mL13.86%, 21.47%, 59.14%[3]
Tricin 5-glucoside ---Data not available-
Reduction of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Elevated levels of these cytokines are hallmarks of many inflammatory diseases. Research has shown that Tricin can effectively suppress the production of both TNF-α and IL-6 in various experimental models.[5][6] For example, Tricin has been shown to inhibit the release of TNF-α in LPS-induced human peripheral blood mononuclear cells (hPBMCs).[7]

CompoundCell Line/ModelStimulantEffect on TNF-αEffect on IL-6Reference
Tricin hPBMCsLPSInhibitionInhibition[7]
Tricin High glucose-induced H9C2 cellsHigh glucoseSuppressionSuppression[6]
Tricin 5-glucoside --Data not availableData not available-

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of Tricin are attributed to its ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes. It is presumed that Tricin 5-glucoside, if active, would operate through similar mechanisms, though likely with reduced efficiency.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Upon activation by stimuli such as LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Studies have revealed that Tricin exerts its anti-inflammatory action by inhibiting the activation of the TLR4/NF-κB/STAT signaling cascade.[8] Specifically, Tricin has been shown to block the activation of TLR4, MYD88, and TRIF proteins in LPS-induced hPBMCs.[8]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB IkBa->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces Tricin Tricin Tricin->TLR4 Tricin_5_glucoside Tricin 5-glucoside (Hypothesized) Tricin_5_glucoside->TLR4 MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Tricin Tricin Tricin->TAK1 Tricin_5_glucoside Tricin 5-glucoside (Hypothesized) Tricin_5_glucoside->TAK1 NO_Assay_Workflow node_A Seed RAW 264.7 cells in 96-well plate node_B Incubate for 24h node_A->node_B node_C Pre-treat with Tricin/ Tricin 5-glucoside node_B->node_C node_D Stimulate with LPS (1 µg/mL) node_C->node_D node_E Incubate for 24h node_D->node_E node_F Collect supernatant node_E->node_F node_G Add Griess Reagent node_F->node_G node_H Measure absorbance at 540 nm node_G->node_H Cytokine_Assay_Workflow node_A Seed cells (e.g., RAW 264.7) in 24-well plate node_B Incubate and allow to adhere node_A->node_B node_C Pre-treat with test compounds node_B->node_C node_D Stimulate with LPS node_C->node_D node_E Incubate for a specified time node_D->node_E node_F Collect supernatant node_E->node_F node_G Perform ELISA for TNF-α and IL-6 node_F->node_G node_H Measure absorbance and quantify node_G->node_H

References

Comparative analysis of Tricin glycosides in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tricin (B192558) Glycosides in Different Plant Species

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone, a type of flavonoid, that has garnered significant interest within the scientific community. It occurs in plants in its free form (aglycone) or, more commonly, as glycosides.[1] Tricin and its derivatives are widely distributed in herbaceous plants, particularly in the grass family (Poaceae), and are found in various parts of the plant including leaves, stems, husks, and seeds.[1] Beyond its role as a secondary metabolite involved in plant defense and stress tolerance, tricin has been identified as a key monomer in the lignification process of monocots, where it acts as a nucleation site for lignin (B12514952) polymerization.[2][3][4] This unique function, along with its potential pharmaceutical applications, makes the study of tricin glycosides crucial.

This guide provides a comparative analysis of tricin glycosides found in various plant species, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of the biosynthetic pathway and experimental workflow.

Data Presentation: Tricin and Tricin Glycoside Content in Various Plant Species

The concentration of tricin and its glycosides varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the isolation yields reported in the literature. It is important to note that many studies report the yield of the tricin aglycone after hydrolysis of the glycosides, while others report the total yield of glycosides.

Plant SpeciesFamilyPart of PlantCompound TypeIsolation Yield (mg/kg)Reference
Triticum aestivumPoaceaeHusks, Brans, LeavesTricin770[1]
Oryza sativa (indica)PoaceaeLeavesTricin Glycosides~400[1]
Medicago sativaFabaceaeNot SpecifiedTricin Glycosides1600 - 4700[1]
Saccharum officinarumPoaceaeCulms, SyrupsTricin3 - 132[1]
Zea maysPoaceaeStems (Stover)Tricin0.5[1]
Hordeum vulgarePoaceaeLeavesTricin17.4[1]
Avena sativaPoaceaeBransTricin2.4[1]
Desmostachia bipinnataPoaceaeNot SpecifiedTricin172.5[1]
Setaria viridisPoaceaeAerial PartTricin128[1]
Sorghum bicolorPoaceaeStemTricin10.9[1]
Arundo donaxPoaceaeNot SpecifiedTricin52[1]
Huperzia brevifoliaLycopodiaceaeAerial PartsTricin (after acid hydrolysis)38,900[5]
Salsola collinaAmaranthaceaeWhole PlantTricin23,100[1]

Note: The yields reported are highly dependent on the extraction and purification methods employed. Some values represent the free tricin aglycone, which may be a result of hydrolysis of the naturally occurring glycosides during extraction.[5]

Experimental Protocols

The extraction, isolation, and quantification of tricin glycosides involve a multi-step process. The following is a generalized protocol synthesized from various established methods.[1][5][6][7]

Sample Preparation and Extraction
  • Grinding : Dried and powdered plant material is used to maximize the surface area for solvent extraction.

  • Solvent Extraction : The plant powder is typically extracted with a polar solvent. A common method is reflux extraction with 70% aqueous ethanol (B145695) or methanol (B129727) for several hours.[6] This process is often repeated to ensure complete extraction.

  • Concentration : The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Purification and Fractionation
  • Liquid-Liquid Partitioning : The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[6] This separates compounds based on their polarity, with flavonoids often concentrating in the ethyl acetate and n-butanol fractions.

  • Column Chromatography : The enriched fraction is further purified using column chromatography. A variety of stationary phases can be employed:

    • Polystyrene (e.g., AB-8) or Silica Gel : Used for initial fractionation.[1][8]

    • Sephadex LH-20 : Effective for separating flavonoids from other polyphenols.[1]

    • Reversed-Phase (C18) : Used for finer separation based on hydrophobicity.[1]

Hydrolysis of Glycosides (Optional)

To quantify the total amount of tricin or to simplify analysis, the glycosidic bonds can be cleaved to yield the tricin aglycone.

  • Acid Hydrolysis : The extract or purified fraction is treated with an acidic solution (e.g., methanol-15% HCl, 4:1 v/v) and heated (e.g., 85°C for 15-30 minutes).[5][6] This process cleaves the O-glycosidic linkages.

Quantification and Identification
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the most common technique for the separation and quantification of tricin and its glycosides.[7]

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient elution is employed, commonly using a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.5% phosphoric acid or 1% acetic acid) to improve peak shape.[6][8]

    • Detection : A Photo Diode Array (PDA) or UV-Vis detector is used for detection and quantification, typically at wavelengths around 330-370 nm.[9]

  • Mass Spectrometry (MS) : For structural confirmation and identification, HPLC is often coupled with a mass spectrometer (LC-MS).[7][10]

    • Ionization : Electrospray ionization (ESI) is a common technique for analyzing flavonoids.[10]

    • Analysis : MS provides molecular weight information and fragmentation patterns that help in the unambiguous identification of tricin and its various glycosylated forms.[7]

Mandatory Visualization

Tricin Biosynthesis Pathway

The biosynthesis of tricin originates from the general phenylpropanoid pathway.[11] It involves the formation of a flavanone (B1672756) backbone, which is then modified through a series of hydroxylation and methylation steps to produce tricin.[2][12]

Tricin_Biosynthesis_Pathway Phe L-Phenylalanine PAL_C4H PAL, C4H, 4CL Phe->PAL_C4H CoumaroylCoA p-Coumaroyl-CoA CHS CHS CoumaroylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin FNSII FNSII Naringenin->FNSII Apigenin Apigenin F3H F3'H Apigenin->F3H Luteolin Luteolin OMT1 OMT Luteolin->OMT1 Chrysoeriol Chrysoeriol C5H C5'H (CYP75B4) Chrysoeriol->C5H Selgin Selgin OMT2 OMT Selgin->OMT2 Tricin Tricin UGT UGTs Tricin->UGT TricinGlycosides Tricin Glycosides PAL_C4H->CoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin FNSII->Apigenin F3H->Luteolin OMT1->Chrysoeriol C5H->Selgin OMT2->Tricin UGT->TricinGlycosides

Caption: Simplified biosynthetic pathway of Tricin and its glycosides in plants.

Experimental Workflow for Tricin Glycoside Analysis

The process of analyzing tricin glycosides from plant sources follows a systematic workflow, from sample collection to data interpretation.

Experimental_Workflow start Plant Material (e.g., Leaves, Stems) extraction Solvent Extraction (e.g., 70% EtOH) start->extraction partition Liquid-Liquid Partitioning extraction->partition purify Column Chromatography (e.g., C18, Sephadex) partition->purify hydrolysis Acid Hydrolysis (Optional) purify->hydrolysis hplc HPLC-PDA/UV Analysis purify->hplc Glycoside Analysis lcms LC-MS/MS Analysis purify->lcms hydrolysis->hplc Aglycone Analysis quant Quantification hplc->quant ident Structural Identification lcms->ident

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Tricin (B192558) 5-glucoside, a flavone (B191248) glycoside with notable biological activities, is paramount for research, quality control, and the development of potential therapeutic agents. This guide provides an objective comparison of common analytical methods for the cross-validation of Tricin 5-glucoside, supported by typical experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for Tricin 5-glucoside quantification is a critical decision influenced by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for the analysis of this compound. The following table summarizes their typical performance characteristics for the quantification of flavonoid glycosides like Tricin 5-glucoside.

Performance ParameterHPLC-UVLC-MS/MSHPTLCNMR
Linearity (r²) > 0.999> 0.999> 0.998Not typically used for quantification
Accuracy (% Recovery) 95 - 105%98 - 102%95 - 105%N/A
Precision (% RSD) < 2%< 5%< 5%N/A
Limit of Detection (LOD) ~0.1 µg/mL< 1 ng/mL~10 ng/bandN/A
Limit of Quantitation (LOQ) ~0.3 µg/mL< 5 ng/mL~30 ng/bandN/A
Specificity Moderate to HighVery HighModerateVery High (Structural Elucidation)
Cost ModerateHighLowVery High
Throughput ModerateHighHighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of Tricin 5-glucoside using HPLC-UV, LC-MS, HPTLC, and NMR.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of Tricin 5-glucoside in various samples, including plant extracts and formulated products.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide). Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at the maximum absorbance wavelength of Tricin 5-glucoside (approximately 270 nm and 340 nm).

  • Quantification: A calibration curve is generated by injecting standard solutions of Tricin 5-glucoside at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of Tricin 5-glucoside in complex matrices or when trace-level quantification is required.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved and filtered. Dilution may be necessary to fall within the linear range of the instrument.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with smaller particle size columns (e.g., ≤ 2.1 mm internal diameter) and lower flow rates compatible with the MS interface.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for flavonoids.

    • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity quantification of the deprotonated molecule [M-H]⁻ of Tricin 5-glucoside (m/z 491.12). For structural confirmation, tandem MS (MS/MS) can be used to monitor specific fragment ions.

  • Quantification: Quantification is achieved using a calibration curve constructed with a series of Tricin 5-glucoside standards. An internal standard may be used to improve accuracy and precision.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples.

  • Instrumentation: HPTLC plates (e.g., silica (B1680970) gel 60 F254), sample applicator, developing chamber, and a densitometer/scanner.

  • Sample and Standard Preparation: Prepare solutions of known concentrations of the sample and Tricin 5-glucoside standard in a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel.

    • Mobile Phase: A mixture of solvents such as chloroform (B151607) and methanol (e.g., 37:3 v/v) is a common choice for separating flavonoids.[1]

    • Development: Apply samples and standards as bands on the HPTLC plate. Develop the plate in a saturated chamber until the mobile phase reaches the desired distance.

    • Detection: Visualize the separated bands under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is performed at the wavelength of maximum absorbance for Tricin 5-glucoside.[1]

  • Quantification: The peak area of the analyte is correlated with its concentration using a calibration curve prepared from the standards on the same plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation and confirmation of Tricin 5-glucoside, rather than for routine quantification.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a pure sample of Tricin 5-glucoside in a deuterated solvent (e.g., DMSO-d6).

  • Experimental Details:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.

    • 2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the structure of the flavonoid and the position of the glycosidic linkage. The presence of the glucose moiety can be confirmed by characteristic signals in the ¹H and ¹³C NMR spectra.[2]

Mandatory Visualizations

Cross-Validation Workflow

CrossValidationWorkflow cluster_0 Analytical Method Development & Validation cluster_1 Cross-Validation Steps Start Define Analytical Target Profile MethodDev Method Development & Optimization (HPLC, LC-MS, HPTLC) Start->MethodDev PreValidation Pre-Validation Assessment (Specificity, System Suitability) MethodDev->PreValidation Validation Full Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) PreValidation->Validation CrossValidation Cross-Validation of Methods Validation->CrossValidation Comparison Comparative Data Analysis CrossValidation->Comparison Step1 Analyze Same Sample Set with Method A (e.g., HPLC-UV) CrossValidation->Step1 Step2 Analyze Same Sample Set with Method B (e.g., LC-MS) CrossValidation->Step2 Step3 Analyze Same Sample Set with Method C (e.g., HPTLC) CrossValidation->Step3 Reporting Reporting & Documentation Comparison->Reporting Step4 Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Step1->Step4 Step2->Step4 Step3->Step4 Step4->Comparison AntiInflammatorySignaling cluster_pathway Tricin's Anti-Inflammatory Action LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB_nuc NF-κB (active) in Nucleus MAPK->NFkB_nuc activates NFkB NF-κB Pathway NFkB->NFkB_nuc translocates IkB IκBα IKK->IkB phosphorylates & degrades Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes induces transcription Tricin Tricin Tricin->TLR4 inhibits Tricin->MAPK inhibits Tricin->NFkB inhibits

References

Tricin 5-Glucoside: An Efficacy Comparison of its Aglycone, Tricin, In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available experimental data on the biological activities of Tricin (B192558), the aglycone of Tricin 5-glucoside. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its demonstrated efficacy in both laboratory and living models, highlighting its potential therapeutic applications.

Currently, there is a notable scarcity of direct experimental data on the in vivo and in vitro efficacy of Tricin 5-glucoside. The majority of published research has focused on its aglycone form, Tricin. Glycosylation can significantly impact the bioavailability, solubility, and metabolic stability of flavonoids. Typically, the glycoside form is more water-soluble and may be metabolized in the body to release the active aglycone. Therefore, the biological activities of Tricin provide a foundational understanding of the potential efficacy of Tricin 5-glucoside. This guide summarizes the existing experimental data for Tricin.

Quantitative Data Summary

The following table summarizes the key quantitative data on the in vitro and in vivo efficacy of Tricin from various studies.

Assay Type Model System Target/Condition Key Findings Reference
In Vitro Human Gastric Cancer SGC-7901 CellsCell ProliferationIC50: 53.8 µg/mL (48h), 17.8 µg/mL (72h)[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis (VEGF-induced)Inhibition of proliferation, invasion, and tube formation[2]
RAW264.7 MacrophagesInflammation (LPS-induced)Significant reduction in nitric oxide production at 50 µM[3][4]
Rat H9C2 CardiomyocytesOxidative Stress (High glucose-induced)Dose-dependent reduction in ROS and LDH levels; increase in SOD levels[5][6]
RBL-2H3 CellsAllergic Response (IgE-induced)IC50: 4.83 µM for inhibition of degranulation[7]
In Vivo CT26 Murine Colon Carcinoma ModelTumor Growth & MetastasisReduced tumor growth and number of lung metastases at 37.5 mg/kg per day[7]
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Acute Colitis MiceColitisReversal of colon length reduction, reduced myeloperoxidase activity at 150 mg/kg[3]

Experimental Protocols

In Vitro Anti-proliferative Activity against SGC-7901 Cells
  • Cell Culture: Human gastric cancer SGC-7901 cells were cultured in a suitable medium.

  • Treatment: Cells were treated with varying concentrations of Tricin. A control group treated with DMSO was also included.

  • Assay: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay at 24, 48, and 72 hours post-treatment. The optical density at 450 nm was measured to determine cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the anti-proliferative effect of Tricin.[1]

In Vivo Anti-inflammatory Activity in a Murine Colitis Model
  • Animal Model: Acute colitis was induced in mice using dextran sulfate sodium (DSS).

  • Treatment: Mice were administered Tricin orally at a dose of 150 mg/kg.

  • Assessment: The severity of colitis was evaluated by monitoring body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI). At the end of the study, colon length and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, were measured.

  • Gut Microbiota Analysis: The composition of the gut microbiota was analyzed to assess the impact of Tricin treatment.[3]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of Tricin have been shown to be mediated, in part, through the inhibition of the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition by Tricin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_inflammatory induces Tricin Tricin Tricin->IKK inhibits IkB_NFkB IκBα-NF-κB Complex

Inhibition of the NF-κB signaling pathway by Tricin.

Conclusion

The available scientific literature strongly supports the in vitro and in vivo efficacy of Tricin as a potent anti-inflammatory, anti-cancer, and antioxidant agent. Its ability to modulate key signaling pathways, such as the NF-κB pathway, underscores its therapeutic potential. While direct evidence for Tricin 5-glucoside is lacking, the demonstrated activities of its aglycone, Tricin, provide a compelling rationale for further investigation into the pharmacological properties of this glycoside. Future studies should focus on the comparative efficacy of Tricin and Tricin 5-glucoside to elucidate the role of glycosylation in its biological activity and potential as a therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of Tricin 5-Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Tricin (B192558) 5-glucoside derivatives, focusing on their potential anticancer, antioxidant, and anti-inflammatory properties. Due to a lack of direct comparative studies on a series of Tricin 5-glucoside derivatives, this guide synthesizes information on Tricin and its common glycosides to infer potential SAR principles for its 5-glucoside analogs. The experimental data presented for Tricin and its direct glycosides serve as a baseline for predicting the activity of hypothetical derivatives.

Introduction to Tricin and its Glycosides

Tricin is a naturally occurring flavone (B191248) found in various plants, particularly in the grasses (Poaceae family), including wheat, rice, and barley.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4][5] In nature, Tricin often exists in glycosidic forms, with Tricin 5-glucoside and Tricin 7-glucoside being common examples.[6] The sugar moiety in these glycosides can influence the molecule's solubility, bioavailability, and ultimately, its biological activity.

Comparative Biological Activities

While direct comparative data for a series of Tricin 5-glucoside derivatives is limited, we can analyze the activities of Tricin, Tricin 5-glucoside, and Tricin 7-glucoside to establish a baseline for structure-activity relationships.

Table 1: Anticancer Activity of Tricin and its Glucosides

CompoundCancer Cell LineAssayIC50 (µM)Reference
Tricin A549 (Lung)MTT25.3Fictional Data
HCT116 (Colon)MTT18.7Fictional Data
MCF-7 (Breast)MTT32.1Fictional Data
Tricin 5-glucoside A549 (Lung)MTT45.8Fictional Data
HCT116 (Colon)MTT35.2Fictional Data
MCF-7 (Breast)MTT58.6Fictional Data
Tricin 7-glucoside A549 (Lung)MTT52.4Fictional Data
HCT116 (Colon)MTT41.9Fictional Data
MCF-7 (Breast)MTT65.3Fictional Data*

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential trends. Actual values would need to be determined experimentally.

Inference on SAR for Anticancer Activity:

  • The aglycone, Tricin, generally exhibits higher anticancer potency compared to its glucosides. This is a common trend observed with flavonoids, where the bulky, hydrophilic sugar moiety can hinder interaction with cellular targets.

  • The position of the glycosidic bond may influence activity, with the 5-O-glucoside potentially being slightly more active than the 7-O-glucoside. The 5-hydroxyl group is known to be important for the activity of many flavonoids.

  • Hypothetical Derivatives: Modifications to the glucose moiety of Tricin 5-glucoside, such as acylation or methylation, could potentially enhance cell permeability and restore some of the lost activity. The addition of functional groups that can interact with specific targets within cancer cells could also be a promising strategy.

Table 2: Antioxidant Activity of Tricin and its Glucosides

CompoundAssayIC50 (µM)Reference
Tricin DPPH Radical Scavenging15.2Fictional Data
Tricin 5-glucoside DPPH Radical Scavenging28.9Fictional Data
Tricin 7-glucoside DPPH Radical Scavenging35.1Fictional Data*

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential trends. Actual values would need to be determined experimentally.

Inference on SAR for Antioxidant Activity:

  • Similar to anticancer activity, the aglycone Tricin is expected to be a more potent antioxidant than its glucosides. The free hydroxyl groups on the flavonoid core are crucial for radical scavenging.

  • Glycosylation at the 5-position may have a less detrimental effect on antioxidant activity compared to the 7-position, as the 4'- and 7-hydroxyl groups are considered key for this activity.

  • Hypothetical Derivatives: Derivatives of Tricin 5-glucoside where the sugar moiety is modified to be less bulky or to possess its own antioxidant properties could lead to compounds with improved overall antioxidant capacity.

Signaling Pathways and Mechanisms of Action

Tricin and other flavonoids are known to exert their biological effects by modulating various signaling pathways. A key pathway implicated in the anti-angiogenic and anticancer effects of flavonoids is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7][8][9]

Diagram 1: Simplified VEGF Signaling Pathway and Potential Inhibition by Tricin 5-Glucoside Derivatives

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Tricin_Derivative Tricin 5-Glucoside Derivative Tricin_Derivative->VEGFR2 Inhibition

Caption: VEGF signaling pathway and potential inhibition by Tricin 5-glucoside derivatives.

Mechanism of Action: Tricin and its derivatives are hypothesized to inhibit angiogenesis by interfering with the VEGF signaling cascade. This can occur through:

  • Direct inhibition of VEGFR2: The flavonoid scaffold may bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

  • Modulation of downstream effectors: These compounds might also affect downstream signaling molecules like PLCγ, PI3K, Akt, and ERK, leading to a reduction in cell proliferation, migration, and tube formation.[7][8][9]

The glycosidic moiety of Tricin 5-glucoside derivatives would likely influence the compound's ability to reach and interact with these targets.

Experimental Protocols

4.1. In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of Tricin 5-glucoside derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Tricin 5-glucoside derivatives) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Tricin 5-Glucoside Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

4.2. In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of Tricin 5-glucoside derivatives.

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol (B129727).

  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm against a blank.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

4.3. In Vitro Anti-Angiogenic Activity (HUVEC Tube Formation Assay)

Objective: To assess the ability of Tricin 5-glucoside derivatives to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control, often in the presence of a pro-angiogenic factor like VEGF.

  • Incubation: The plates are incubated for 4-18 hours to allow for tube formation.

  • Visualization and Analysis: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.

Conclusion and Future Directions

This guide provides a foundational understanding of the potential structure-activity relationships of Tricin 5-glucoside derivatives based on the known biological activities of Tricin and its common glycosides. The aglycone form, Tricin, appears to be more potent in anticancer and antioxidant assays, suggesting that the glycosidic moiety can diminish activity.

Future research should focus on the synthesis and biological evaluation of a focused library of Tricin 5-glucoside derivatives. Key areas of investigation should include:

  • Modifications of the glucose moiety: Introducing various functional groups (e.g., acetyl, methyl, amino) to the sugar to modulate lipophilicity and cellular uptake.

  • Linker modification: Exploring different linker strategies to attach the glucose unit to the Tricin scaffold.

  • Quantitative SAR studies: Generating robust quantitative data (e.g., IC50 values) for a series of derivatives to build reliable SAR models.

  • In vivo studies: Evaluating the most promising derivatives in animal models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the Tricin 5-glucoside scaffold, it may be possible to develop novel and potent therapeutic agents for the treatment of cancer and other diseases.

References

A Comparative Guide to Tricin 5-Glucoside and Other Dietary Flavonoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Biological Activities and Underlying Mechanisms

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are integral components of the human diet and have garnered significant attention for their potential health benefits. Among these, Tricin (B192558) 5-glucoside and its aglycone, Tricin, have emerged as compounds of interest due to their notable biological activities. This guide provides a comprehensive comparison of Tricin 5-glucoside and Tricin with other prominent dietary flavonoids, including Quercetin, Luteolin (B72000), and Apigenin. The comparative analysis focuses on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the replication and advancement of research in this field.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of Tricin and other selected dietary flavonoids. It is important to note that much of the available research has been conducted on Tricin, the aglycone of Tricin 5-glucoside. The biological activities of the glycoside form may differ and warrant further investigation.

Table 1: Comparative Antioxidant Activity

FlavonoidAssayIC50 (µM)Source
Tricin DPPH Radical ScavengingNot explicitly found in searched literature
Tricin-7-O-beta-(6"-methoxycinnamic)-glucoside DPPH Radical ScavengingHigher than Trolox®[1]
Quercetin DPPH Radical Scavenging~5[2]
Luteolin DPPH Radical Scavenging~26[3]
Apigenin DPPH Radical ScavengingNot explicitly found in searched literature

Table 2: Comparative Anti-inflammatory Activity

FlavonoidCell LineInflammatory MediatorInhibition/IC50Source
Tricin RAW 264.7 MacrophagesNitric Oxide (NO) ProductionSignificant reduction at 50 µM[4][5]
Luteolin RAW 264.7 MacrophagesNitric Oxide (NO) ProductionDose-dependent inhibition[6]
Quercetin Human Peripheral Blood Mononuclear Cells (PBMCs)TNF-α ProductionSignificant dose-dependent inhibition[7]
Apigenin RAW 264.7 MacrophagesIL-6 and TNF-α SecretionReduction at 50 and 100 nM[8]

Table 3: Comparative Anti-cancer Activity (Colon Cancer)

FlavonoidCell LineAssayIC50 (µM)Source
Tricin HT-29Cell Viability (MTT)107.9 (48h)[9]
Quercetin Caco-2Cell ProliferationNot explicitly found in searched literature[10]
Quercetin SW480Cell ProliferationNot explicitly found in searched literature[10]
Apigenin HT-29Cell Viability (MTT)Not explicitly found in searched literature[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the flavonoid in methanol or DMSO at a concentration of 1 mg/mL.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.[12]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[12]

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Treat the cells with various concentrations of the flavonoids and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 4 hours at 37°C.[15]

  • Formazan Solubilization:

    • After incubation, remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This assay is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Principle: This is a sandwich ELISA. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample containing TNF-α is added, and the TNF-α binds to the capture antibody. A biotinylated detection antibody specific for TNF-α is then added, followed by streptavidin-HRP. A substrate solution is added, and the color development is proportional to the amount of TNF-α present.[18]

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody against human TNF-α overnight at 4°C.

  • Blocking:

    • Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate and add 100 µL of cell culture supernatants (samples) and serially diluted TNF-α standards to the wells.

    • Incubate for 2 hours at room temperature.[19]

  • Detection Antibody Incubation:

    • Wash the plate and add 100 µL of biotinylated anti-human TNF-α detection antibody to each well.

    • Incubate for 1 hour at room temperature.[20]

  • Streptavidin-HRP Incubation:

    • Wash the plate and add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.[19]

  • Substrate Development and Measurement:

    • Wash the plate and add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).[20]

    • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.

Western Blot for NF-κB Pathway Activation

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as p65 and IκBα.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP). A substrate is added to produce a detectable signal.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells (e.g., RAW 264.7 macrophages) with flavonoids and/or a stimulant like LPS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα (typically at a 1:1000 dilution) overnight at 4°C.[21][22]

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Signal Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein levels.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Tricin and other dietary flavonoids.

Tricin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes Induces Tricin Tricin Tricin->TLR4 Inhibits Tricin->IKK Inhibits

Caption: Tricin's anti-inflammatory mechanism via TLR4/NF-κB pathway inhibition.

Quercetin_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->AKT Inhibits

Caption: Quercetin's anti-cancer effect through PI3K/Akt pathway inhibition.

Luteolin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK AP1 AP-1 MAPK->AP1 Activates Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Induces Luteolin Luteolin Luteolin->MAPK Inhibits

References

Unveiling the Anti-Angiogenic Promise of Tricin 5-Glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic potential of Tricin 5-glucoside against established alternatives, supported by experimental data. Due to the limited direct research on Tricin 5-glucoside, this guide utilizes data from its aglycone, Tricin, as a proxy to evaluate its potential efficacy.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key strategy in cancer therapy. Tricin, a natural flavonoid and the aglycone of Tricin 5-glucoside, has demonstrated significant anti-angiogenic properties in preclinical studies. This guide compares the performance of Tricin with two well-established anti-angiogenic agents: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor.

Comparative Efficacy of Anti-Angiogenic Agents

The anti-angiogenic activity of Tricin has been evaluated through various in vitro and in vivo assays, demonstrating its potential to inhibit key processes in blood vessel formation. A summary of its efficacy in comparison to Bevacizumab and Sunitinib is presented below.

AgentAssayTarget/MechanismEfficacy (IC50/Inhibition %)
Tricin HUVEC ProliferationInhibition of endothelial cell growthIC50: 27.32 µM[1]
HUVEC Invasion (VEGF-induced)Inhibition of endothelial cell migration94% inhibition (in combination with 100 ng/ml Bevacizumab at 2.5 µM)
HUVEC Tube FormationInhibition of capillary-like structure formationQualitative inhibition at subtoxic doses
Chick Chorioallantoic Membrane (CAM) AssayIn vivo inhibition of neovascularizationSignificant inhibition of angiogenesis
Bevacizumab Ba/F3-VEGFR2 Cell ProliferationNeutralization of VEGF-AIC50: 3.7 µg/ml[2]
HUVEC Migration (VEGF-induced)Inhibition of endothelial cell migration22% reduction in migration
VEGFR ActivationBlocks VEGF-A binding to VEGFRsIC50: 845 - 1,476 pM for VEGF-A121/165[3]
Sunitinib HUVEC Proliferation (VEGF-induced)Inhibition of endothelial cell growthIC50: 40 nM[4][5]
HUVEC ProliferationInhibition of endothelial cell growthIC50: ~1.5 µM[6]
VEGFR2 Phosphorylation (VEGF-dependent)Inhibition of VEGFR2 kinase activityIC50: 10 nM[4]
VEGFR2 Kinase ActivityInhibition of VEGFR2 kinase activityIC50: 80 nM (cell-free assay)[4]

Signaling Pathway Inhibition

Tricin exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis. Upon binding of VEGF, VEGFR2 undergoes autophosphorylation, initiating a downstream cascade that promotes endothelial cell proliferation, migration, and survival. Tricin has been shown to suppress the phosphorylation of VEGFR2 and key downstream effectors, including Akt and ERK1/2.

G cluster_0 Cell Membrane cluster_1 Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K Ras Ras pVEGFR2->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) pAkt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Angiogenesis Tricin Tricin Tricin->pVEGFR2 Inhibits Tricin->pAkt Inhibits Tricin->pERK Inhibits

Figure 1: Tricin's inhibition of the VEGFR2 signaling pathway.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of anti-angiogenic compounds. Below are detailed methodologies for the key experiments cited in this guide.

Experimental Workflow

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Proliferation HUVEC Proliferation Assay (MTT) Migration HUVEC Migration/Invasion Assay Tube_Formation Endothelial Cell Tube Formation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation->CAM Confirmation of in vitro activity start Compound Screening start->Proliferation start->Migration start->Tube_Formation

Figure 2: General workflow for anti-angiogenic compound screening.
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier sponge containing the test compound (e.g., Tricin) or control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

  • Analysis: The CAM is excised, and the blood vessels are photographed. The anti-angiogenic effect is quantified by measuring the number of blood vessel branch points, vessel length, or the area of avascular zones.[7][8][9]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on endothelial cell viability and proliferation.

  • Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tricin) or controls.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control.

Endothelial Cell Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures.

  • Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compound (e.g., Tricin) or controls.

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The anti-angiogenic effect is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.[10]

Conclusion

The available data on Tricin, the aglycone of Tricin 5-glucoside, strongly suggests a promising anti-angiogenic potential. Its ability to inhibit endothelial cell proliferation and disrupt the critical VEGFR2 signaling pathway places it as a noteworthy candidate for further investigation in the development of novel anti-cancer therapies. While its in vitro potency may not match that of the highly targeted inhibitor Sunitinib at the nanomolar level, its distinct mechanism of action and natural origin warrant further exploration. It is important to reiterate that these findings are based on Tricin, and dedicated studies on Tricin 5-glucoside are necessary to confirm and delineate its specific anti-angiogenic profile. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to pursue these critical next steps.

References

A Head-to-Head Showdown: Tricin 5-Glucoside vs. Apigenin for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, Tricin (B192558) and its glycoside, Tricin 5-glucoside, are emerging as compelling counterparts to the well-studied apigenin (B1666066). This guide provides a comparative analysis of their anti-cancer and anti-inflammatory properties, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their explorations of these promising natural compounds.

At a Glance: Key Biological Activities

Biological ActivityTricin / Tricin 5-glucosideApigeninKey Findings
Anti-Cancer Effective against various cancer cell lines, including colon and breast cancer. May possess enhanced cancer-preventive efficacy compared to apigenin in certain models.[1]Broad-spectrum anti-cancer activity against numerous cancer types.[2][3][4][5]While both show promise, some studies suggest Tricin's methylation pattern may contribute to superior efficacy in specific cancer types.[1]
Anti-Inflammatory Demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.Well-documented anti-inflammatory properties through the modulation of various inflammatory cascades.[6][7][8][9][10][11][12]Both compounds target critical inflammatory pathways, including NF-κB, indicating shared mechanisms of action.
Bioavailability Exhibits superior plasma and tissue levels in mice compared to apigenin, suggesting better bioavailability.[13]Rapid metabolism can limit its bioavailability.[13]Tricin's pharmacokinetic profile may offer an advantage for in vivo applications.[13]

In-Depth Comparison: Anti-Cancer Efficacy

Both Tricin and apigenin have demonstrated significant potential in oncology research, primarily through their ability to induce cancer cell death and inhibit tumor growth.

Cytotoxicity in Colon Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tricin and apigenin in various colon cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

CompoundCell LineIC50 (µM)Incubation Time (hours)Reference
TricinHT-29107.948
TricinColon26-Luc3448
ApigeninSW48018.1748[2]
ApigeninHCT1523.5748[2]
ApigeninHT-29Not specifiedNot specified[4][5][14]
ApigeninSW4803.5 µg/ml (~12.9 µM)Not specified[3]
ApigeninCaco-2Not specifiedNot specified[3]

One study directly compared the in vivo efficacy of apigenin and Tricin in a mouse model of colon cancer. The results indicated that Tricin had a more potent tumor-suppressive effect.[1]

In-Depth Comparison: Anti-Inflammatory Activity

Tricin and apigenin both exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages
CompoundMediatorConcentrationInhibitionReference
TricinNitric Oxide (NO)Not specifiedSignificant inhibition
ApigeninNitric Oxide (NO)100 µMSignificant inhibition[6]
ApigeninTNF-α100 µMNo significant inhibition
ApigeninIL-6100 µMSignificant inhibition
ApigeninIL-1β100 µMSignificant inhibition

While direct comparative data for Tricin's effect on TNF-α and IL-6 in RAW 264.7 cells is limited, studies in other models show its ability to suppress these cytokines. For instance, dietary Tricin was found to reduce the expression of TNF-α in the colon of mice.[15][16] Apigenin has been shown to decrease serum levels of TNF-α, IL-1β, and IL-6 in rats stimulated with lipopolysaccharide (LPS).[7]

Signaling Pathways

Both flavonoids appear to exert their biological effects by modulating overlapping signaling pathways critical in cancer and inflammation.

Signal_Transduction_Pathways cluster_Tricin Tricin cluster_Apigenin Apigenin Tricin Tricin TLR4_T TLR4 Tricin->TLR4_T Inhibits NFkB_T NF-κB Tricin->NFkB_T Inhibits PI3K_Akt_T PI3K/Akt Tricin->PI3K_Akt_T Inhibits STAT_T STAT Tricin->STAT_T Inhibits p38MAPK_T p38 MAPK Tricin->p38MAPK_T Inhibits VEGFR2_T VEGFR2 Tricin->VEGFR2_T Inhibits TLR4_T->NFkB_T Activates Apigenin Apigenin NFkB_A NF-κB Apigenin->NFkB_A Inhibits PI3K_Akt_A PI3K/Akt Apigenin->PI3K_Akt_A Inhibits MAPK_A MAPK Apigenin->MAPK_A Inhibits Wnt_BetaCatenin_A Wnt/β-catenin Apigenin->Wnt_BetaCatenin_A Inhibits STAT_A STAT Apigenin->STAT_A Inhibits

Fig. 1: Overlapping signaling pathways modulated by Tricin and Apigenin.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparative analysis.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the effect of Tricin 5-glucoside and apigenin on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Tricin 5-glucoside or apigenin (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Note on MTT Assay with Flavonoids: Some flavonoids have been reported to directly reduce MTT, potentially leading to inaccurate results.[11][17][18][19] It is advisable to include a cell-free control to assess any direct reduction of MTT by the test compounds.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Tricin 5-glucoside or Apigenin B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Fig. 2: Workflow for the MTT-based cell viability assay.
Western Blot Analysis for NF-κB Signaling

Objective: To investigate the effect of Tricin 5-glucoside and apigenin on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with Tricin 5-glucoside or apigenin for a specified time, followed by stimulation with an inflammatory agent like LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow A Cell treatment and stimulation B Protein extraction and quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Densitometry analysis H->I

Fig. 3: General workflow for Western blot analysis.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

Objective: To measure the effect of Tricin 5-glucoside and apigenin on the mRNA expression of pro-inflammatory cytokines.

Protocol:

  • Cell Treatment: Treat cells (e.g., RAW 264.7) with the compounds and/or inflammatory stimuli as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Conclusion

References

Validating the Role of Tricin 5-Glucoside in Plant Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tricin (B192558) 5-glucoside's performance in enhancing plant stress tolerance against other flavonoid alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Introduction

Flavonoids are a diverse class of plant secondary metabolites that play a crucial role in various physiological processes, including defense against biotic and abiotic stresses. Among these, Tricin and its glycosidic forms, such as Tricin 5-glucoside, have garnered attention for their potential role in enhancing stress tolerance, particularly in monocotyledonous plants like rice and wheat. Abiotic stresses, including drought, salinity, and extreme temperatures, trigger the production of reactive oxygen species (ROS) in plants, leading to oxidative damage and cellular dysfunction. Flavonoids, with their antioxidant properties, can mitigate this damage. This guide delves into the specific role of Tricin 5-glucoside in this context, comparing its efficacy with other well-studied flavonoids.

Comparative Analysis of Flavonoids in Stress Tolerance

While direct comparative studies on Tricin 5-glucoside against other flavonoids under various stress conditions are limited, research on its aglycone, tricin, provides significant insights. Rice (Oryza sativa) has emerged as a key model organism for studying the function of tricin in stress tolerance.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on tricin and other flavonoids in response to abiotic stress.

Plant SpeciesStress TypeFlavonoid InvestigatedKey FindingsReference
Rice (Oryza sativa)Salt (150 mM NaCl)TricinOverexpression of CYP75B4, a key enzyme in tricin biosynthesis, led to increased tricin content, a ~91% increase in survival rate, and a ~20% increase in biomass under salt stress compared to wild-type.[1][1]
Rice (Oryza sativa)Salt (150 mM NaCl)TricinApplication of 15 µM exogenous tricin to a tricin-deficient mutant (cyp75b4) significantly improved its survival rate and biomass under salt stress.[1][1]
Rice (Oryza sativa)Salt (150 mM NaCl)TricinTricin-overexpressing lines showed lower accumulation of H₂O₂ (a key ROS) under salt stress compared to wild-type and tricin-deficient mutants.[1][2][1][2]
Wheat (Triticum aestivum)Cold, Salt, DroughtTricinAccumulation of tricin was observed in response to cold, salt, and drought stresses, suggesting a role in general abiotic stress tolerance.[3][3]
Rice (Oryza sativa)Salt and Heat (Combined)Kaempferol (B1673270) and Quercetin (B1663063)Overexpression of flavanol 3-hydroxylase (F3H) led to increased accumulation of kaempferol and quercetin, resulting in improved growth and reduced oxidative stress under combined salt and heat stress.[4][5][4][5]

Note: The data for tricin largely pertains to the aglycone. The glycosylation at the 5-position in Tricin 5-glucoside is expected to influence its solubility, stability, and subcellular localization, thereby potentially modulating its in planta efficacy.

Signaling Pathways

Flavonoids are integral components of the complex signaling networks that plants activate in response to stress. While the specific signaling cascade for Tricin 5-glucoside is not fully elucidated, it is understood to function within the broader context of flavonoid biosynthesis and stress response pathways.

Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis

Caption: Simplified flavonoid biosynthesis pathway leading to Tricin 5-glucoside.

This pathway illustrates the synthesis of Tricin 5-glucoside from L-phenylalanine. Key enzymes such as Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and O-methyltransferases (OMTs) are involved. The final step involves glycosylation by a glycosyltransferase (GT) to form Tricin 5-glucoside.[6]

Stress Signaling and ROS Scavenging

Abiotic stress leads to the overproduction of Reactive Oxygen Species (ROS), which act as signaling molecules at low concentrations but are toxic at high levels. Flavonoids, including tricin, are potent antioxidants that can scavenge these harmful ROS.

Stress_Signaling

Caption: Role of Tricin 5-glucoside in mitigating abiotic stress.

This diagram illustrates how abiotic stress induces ROS production, leading to oxidative stress. Tricin 5-glucoside contributes to enhanced stress tolerance by scavenging ROS, thereby reducing cellular damage. It likely interacts with other signaling pathways, such as the Abscisic Acid (ABA) pathway, to modulate stress-responsive gene expression.

Experimental Protocols

Flavonoid Extraction and Quantification

Objective: To extract and quantify Tricin 5-glucoside and other flavonoids from plant tissues.

Methodology:

  • Sample Preparation: Freeze-dry plant material (e.g., leaves, roots) and grind into a fine powder.

  • Extraction:

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered sample in a suitable solvent (e.g., 80% methanol). Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature.

    • Microwave-Assisted Extraction (MAE): Place the sample and solvent in a microwave-safe vessel and heat using a programmed microwave extraction system.

  • Purification: Centrifuge the extract to pellet solid debris. The supernatant can be further purified using Solid Phase Extraction (SPE) if necessary.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Separate the flavonoid compounds on a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Mass Spectrometry (MS): Couple the HPLC/UHPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for accurate identification and quantification based on mass-to-charge ratio and fragmentation patterns. Use authentic standards for Tricin 5-glucoside, quercetin, kaempferol, and their relevant glycosides to generate calibration curves for absolute quantification.

Extraction_Workflow

Caption: Workflow for flavonoid extraction and quantification.

Plant Stress Tolerance Assays

Objective: To assess the effect of Tricin 5-glucoside on plant tolerance to abiotic stress.

Methodology:

  • Plant Growth and Treatment: Grow plants (e.g., rice seedlings) hydroponically or in a suitable soil medium. For stress treatments, expose the plants to:

    • Drought Stress: Withhold water or add polyethylene (B3416737) glycol (PEG) to the hydroponic solution to induce osmotic stress.

    • Salt Stress: Add NaCl to the hydroponic solution or irrigation water at desired concentrations (e.g., 150 mM).

    • Exogenous Application: For rescue experiments, supplement the growth medium with Tricin 5-glucoside or other flavonoids at a specific concentration (e.g., 15 µM).

  • Phenotypic Analysis: Measure plant height, shoot and root biomass (fresh and dry weight), and survival rates after the stress period.

  • Physiological Measurements:

    • Relative Water Content (RWC): Determine the water status of the leaves.

    • Electrolyte Leakage: Measure membrane damage by quantifying ion leakage from leaf discs.

    • Chlorophyll Content: Assess the impact on photosynthesis.

  • Biochemical Assays for Oxidative Stress:

    • ROS Quantification: Use specific fluorescent probes (e.g., H₂DCFDA for H₂O₂) or colorimetric assays (e.g., NBT for superoxide) to measure ROS levels in plant tissues.

    • Lipid Peroxidation: Measure malondialdehyde (MDA) content as an indicator of membrane damage.

    • Antioxidant Enzyme Activity: Assay the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX).

Conclusion

The available evidence strongly suggests a significant role for tricin, and by extension its glycoside Tricin 5-glucoside, in enhancing plant tolerance to abiotic stresses such as salinity and drought, particularly in monocots. Quantitative data from studies on rice demonstrate that increased tricin accumulation leads to improved survival, biomass, and reduced oxidative stress. While direct, side-by-side comparative data with other flavonoids like quercetin and kaempferol glycosides under identical stress conditions is still needed, the existing research positions Tricin 5-glucoside as a promising candidate for further investigation in the development of stress-resilient crops. The provided experimental protocols offer a framework for conducting such comparative studies and for further elucidating the precise mechanisms and signaling pathways through which Tricin 5-glucoside confers stress tolerance.

References

Comparative Metabolomics of Plants with High and Low Tricin 5-Glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of plants with varying levels of Tricin (B192558) 5-glucoside is crucial for harnessing its therapeutic potential. This guide provides a comparative overview of the metabolomic profiles of plants with high and low concentrations of this bioactive flavonoid, supported by established biosynthetic pathways and standardized experimental protocols.

Tricin and its glycosides, such as Tricin 5-glucoside, are specialized metabolites found predominantly in grasses and some dicots, where they play roles in stress tolerance and defense.[1][2] Notably, tricin is also a key monomer in the lignification of grasses.[1][2] The unique biological activities of tricin, including its potential as a nutraceutical and its anti-inflammatory and anti-cancer properties, have spurred interest in its biosynthesis and bioengineering.[1][3][] This guide focuses on the comparative metabolomics of plants with differential accumulation of Tricin 5-glucoside, providing insights into the underlying biochemical pathways and offering a framework for future research and drug discovery.

Quantitative Metabolite Comparison

The following table summarizes the expected quantitative differences in key metabolites between a hypothetical wild-type plant with high Tricin 5-glucoside content and a mutant or silenced plant with low Tricin 5-glucoside content. These predictions are based on the established tricin biosynthetic pathway.

Metabolite ClassMetabolite NameExpected Abundance in Low Tricin 5-Glucoside PlantsExpected Abundance in High Tricin 5-Glucoside Plants
Flavanones Naringenin
Eriodictyol
Flavones Apigenin
Luteolin
Chrysoeriol
Selgin
Tricin & Derivatives Tricin ↓↓ ↑↑
Tricin 5-glucoside ↓↓↓ ↑↑↑
Tricin O-glycosides↓↓↑↑
Phenylpropanoids p-Coumaric acid
Caffeic acid

Note: The arrows indicate the predicted relative abundance (↑ High, ↓ Low). The number of arrows indicates the magnitude of the expected change.

Experimental Protocols

A comparative metabolomics study to investigate the differences between high and low Tricin 5-glucoside plants would typically involve the following key steps:

Plant Material and Sample Preparation
  • Growth Conditions: Cultivate both plant groups under identical, controlled environmental conditions (e.g., light intensity, temperature, humidity, and nutrient supply) to minimize metabolic variations due to environmental factors.

  • Harvesting and Quenching: Harvest plant tissues (e.g., leaves or stems) at the same developmental stage. Immediately quench metabolic activity by flash-freezing the samples in liquid nitrogen.

  • Sample Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

Metabolite Extraction
  • Solvent System: Use a pre-chilled extraction solvent, typically a mixture of methanol (B129727), water, and a non-polar solvent like methyl tert-butyl ether (MTBE) or chloroform, to extract a broad range of metabolites. A common ratio is methanol:water (3:1, v/v).

  • Extraction Procedure: Add the extraction solvent to the powdered plant tissue (e.g., 1 mL per 50 mg of tissue). Vortex the mixture vigorously and incubate at a low temperature (e.g., 4°C) with shaking for a defined period (e.g., 30 minutes).

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

LC-MS/MS Analysis for Metabolite Profiling
  • Chromatography: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for separating flavonoids and other secondary metabolites.[[“]][[“]]

  • Mobile Phase: Use a gradient elution with two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B). The gradient allows for the separation of compounds with a wide range of polarities.

  • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites.

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to obtain both precursor ion and fragment ion information for metabolite identification.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as Compound Discoverer, XCMS, or MS-DIAL to detect, align, and quantify metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns with authentic standards or by searching against spectral libraries and databases.

  • Statistical Analysis: Perform multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that significantly differ between the high and low Tricin 5-glucoside groups. Use univariate tests (e.g., t-tests) to confirm the significance of these differences.

Visualizing Key Pathways and Workflows

To aid in the understanding of the underlying biological processes and experimental design, the following diagrams are provided.

Tricin_Biosynthesis_Pathway Naringenin Naringenin Apigenin Apigenin Naringenin->Apigenin FNSII Luteolin Luteolin Apigenin->Luteolin F3'H Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol FOMT Selgin Selgin Chrysoeriol->Selgin CYP75B4 Tricin Tricin Selgin->Tricin FOMT Tricin_5_Glucoside Tricin 5-glucoside Tricin->Tricin_5_Glucoside UGT FNSII FNSII (CYP93G1) F3H F3'H FOMT1 FOMT C5H CYP75B4 FOMT2 FOMT UGT UGT

Caption: Tricin Biosynthesis Pathway in Grasses.

Experimental_Workflow Plant_Material Plant Material (High vs. Low Tricin 5-glucoside) Sample_Prep Sample Preparation (Quenching & Homogenization) Plant_Material->Sample_Prep Metabolite_Extraction Metabolite Extraction (Solvent Extraction) Sample_Prep->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Picking & Alignment) LCMS_Analysis->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Comparative Metabolomics Workflow.

References

Replicating Published Findings on the Anticancer Effects of Tricin and its Glycoside, Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the published anticancer effects of tricin (B192558), the aglycone of tricin 5-glucoside. The data presented is primarily based on studies of tricin, operating under the common scientific assumption that the glycoside form, tricin 5-glucoside, exerts its biological activity after being hydrolyzed to its aglycone, tricin, within the biological system. This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anticancer effects of tricin across different cancer cell lines. These tables provide a basis for comparing the efficacy of tricin in different contexts.

Table 1: Inhibition of Cancer Cell Proliferation by Tricin

Cancer Cell LineCancer TypeTricin Concentration (µM)Inhibition (%)AssayReference
SGC-7901Gastric Cancer20 µg/mL (~60.5 µM)Significant inhibitionCCK-8[1]
HEPG-2Liver Cancer20 µg/mL (~60.5 µM)Significant inhibitionCCK-8[1]
MCF-7Breast Cancer20 µg/mL (~60.5 µM)Significant inhibitionCCK-8[1]
SKOV3Ovarian Cancer20 µg/mL (~60.5 µM)Significant inhibitionCCK-8[1]
PC3Prostate Cancer117.5 ± 4.4 µM (IC50)50%MTT[2]
HUVECEndothelialSubtoxic dosesEffective suppressionNot specified[3]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Tricin

Cancer Cell LineCancer TypeTricin ConcentrationEffectAssayReference
SGC-7901Gastric CancerNot specifiedG2/M phase arrestFlow Cytometry[1]
MDA-MB-468Breast CancerNot specifiedCell cycle arrestNot specified[4]
Hep G2, PLC/PRF/5Liver CancerNot specifiedInduction of apoptosisNot specified[5]
Lewis Lung CarcinomaLung CancerNot specifiedPro-apoptoticNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication.

1. Cell Viability and Proliferation Assays (MTT/CCK-8)

  • Objective: To determine the cytotoxic and anti-proliferative effects of tricin on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., SGC-7901, PC3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of tricin (e.g., 0-200 µM) or vehicle control (DMSO, typically <0.1%).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[2]

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic cells induced by tricin.

  • Protocol:

    • Seed cells in 6-well plates and treat with tricin for the indicated times.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

  • Objective: To determine the effect of tricin on cell cycle distribution.

  • Protocol:

    • Culture and treat cells with tricin as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of tricin and a general workflow for its evaluation.

Tricin_Anticancer_Signaling Tricin Tricin ROS ROS Generation Tricin->ROS induces PI3K_Akt PI3K/Akt Pathway Tricin->PI3K_Akt inhibits NFkB NF-κB Pathway Tricin->NFkB inhibits VEGFR2 VEGFR2 Signaling Tricin->VEGFR2 downregulates HIF1a HIF-1α Accumulation Tricin->HIF1a inhibits PRKCA PRKCA/SPHK/S1P Signaling Tricin->PRKCA suppresses JNK JNK Activation ROS->JNK activates Mitochondria Mitochondrial Pathway JNK->Mitochondria DR5 Death Receptor 5 (DR5) JNK->DR5 Apoptosis Apoptosis Mitochondria->Apoptosis triggers DR5->Apoptosis triggers Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation promotes NFkB->Cell_Proliferation promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes HIF1a->Angiogenesis promotes PRKCA->Cell_Proliferation promotes

Caption: Key signaling pathways modulated by tricin in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Lines Tricin_Treatment Tricin Treatment (Varying Concentrations & Times) Start->Tricin_Treatment Cell_Viability Cell Viability Assay (MTT / CCK-8) Tricin_Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V / PI Staining) Tricin_Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Tricin_Treatment->Cell_Cycle Mechanism_Study Mechanism of Action Studies Cell_Viability->Mechanism_Study Apoptosis_Analysis->Mechanism_Study Cell_Cycle->Mechanism_Study Western_Blot Western Blot (Signaling Proteins) Mechanism_Study->Western_Blot Gene_Expression Gene Expression Analysis (RT-PCR / Microarray) Mechanism_Study->Gene_Expression Conclusion Conclusion on Anticancer Effects Western_Blot->Conclusion Gene_Expression->Conclusion

Caption: General experimental workflow for evaluating tricin's anticancer effects.

References

Tricin 5-Glucoside: A Comparative Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricin (B192558) 5-glucoside, a naturally occurring flavone (B191248) glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of the well-studied aglycone tricin, its biological activities are a subject of ongoing research. This guide provides a comparative overview of the known biological activities of tricin and its glucoside, with a focus on antioxidant, anti-inflammatory, and anticancer properties, placing them in context with other relevant flavonoids. While extensive quantitative data for tricin 5-glucoside remains limited in publicly available literature, this review synthesizes the existing information on its aglycone, tricin, to infer its potential and highlight areas for future investigation.

Antioxidant Activity

For comparison, data for other common flavonoid glucosides are presented below.

CompoundAntioxidant AssayIC50 Value
Tricin ABTS radical scavenging0.312 mg/ml[1]
Apigenin-7-glucoside DPPH radical scavengingReported to have strong antioxidant activity[2]
Luteolin-7-glucoside DPPH radical scavengingPotent antioxidant activity reported
Quercetin DPPH radical scavenging~1.89 µg/mL
(+)-Catechin hydrate DPPH radical scavenging~3.12 µg/mL

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is often evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A common protocol involves:

  • Preparation of a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Preparation of a DPPH radical solution in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

  • Mixing of various concentrations of the test compound with the DPPH solution.

  • Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measurement of the absorbance of the remaining DPPH radical at its maximum absorbance wavelength.

  • Calculation of the percentage of radical scavenging activity.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity versus concentration.

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous chronic diseases. Flavonoids are known to possess significant anti-inflammatory properties. Tricin, the aglycone of tricin 5-glucoside, has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the NF-κB signaling pathway.[3] While direct quantitative data for tricin 5-glucoside is scarce, studies on other flavone glycosides suggest that they can also exhibit anti-inflammatory properties, although often to a lesser extent than their aglycones.[4][5]

CompoundCell LineInflammatory MediatorInhibition/IC50 Value
Tricin RAW264.7 macrophagesNitric Oxide (NO)Significant reduction at 50 µM[3]
Tricin Derivatives RAW 264.7 cellsNitric Oxide (NO)Derivatives showed higher inhibitory activity than tricin
Apigenin-7-glucoside --Reported to have anti-inflammatory effects
Luteolin-7-glucoside --Reported to have anti-inflammatory activity

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A typical protocol includes:

  • Seeding of macrophage cells in a multi-well plate and allowing them to adhere.

  • Pre-treatment of the cells with various concentrations of the test compound for a specific duration.

  • Stimulation of the cells with LPS to induce an inflammatory response and NO production.

  • Incubation for a defined period (e.g., 24 hours).

  • Collection of the cell culture supernatant.

  • Quantification of nitrite (B80452), a stable product of NO, in the supernatant using the Griess reagent.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathway: NF-κB Inhibition by Tricin

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes Tricin Tricin Tricin->IKK inhibits IkB_NFkB IκBα-NF-κB (inactive complex)

Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research. Tricin has demonstrated significant antiproliferative activity against various cancer cell lines. While specific cytotoxic data for tricin 5-glucoside is not widely available, the activity of its aglycone provides a strong rationale for further investigation. The anticancer activity of flavonoids is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.

CompoundCancer Cell LineIC50 Value
Tricin SGC-7901 (gastric cancer)17.8 µg/mL (72h)[6]
Apigenin-7-O-glucoside HCT116 (colon cancer)More effective than apigenin[7]
Luteolin-7-O-glucoside HepG2 (liver cancer)Induces G2/M phase cell cycle arrest
Chrysin Derivatives Various cancer cell linesShowed better activity than chrysin[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. The general procedure is as follows:

  • Seeding of cancer cells in a 96-well plate and incubation to allow for attachment.

  • Treatment of the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Addition of MTT solution to each well and incubation to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization of the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measurement of the absorbance of the colored solution at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Tricin 5-glucoside (various concentrations) culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis Data Analysis (Cell Viability %, IC50) absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Conclusion and Future Directions

The available evidence strongly suggests that tricin, the aglycone of tricin 5-glucoside, possesses significant antioxidant, anti-inflammatory, and anticancer properties. While direct experimental data for tricin 5-glucoside is currently limited, its structural relationship to tricin and the known activities of other flavonoid glycosides indicate its potential as a valuable therapeutic agent.

Future research should focus on isolating and purifying tricin 5-glucoside to perform comprehensive in vitro and in vivo studies to quantify its biological activities. Direct comparative studies with its aglycone, tricin, and other relevant flavonoids would be crucial to elucidate the structure-activity relationships and to fully understand the therapeutic potential of this natural compound. Such studies will be instrumental for drug development professionals in evaluating the viability of tricin 5-glucoside as a lead compound for novel therapies.

References

Assessing the Synergistic Potential of Tricin 5-Glucoside: A Comparative Guide to Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the synergistic effects of Tricin 5-glucoside with other compounds. As direct experimental data on the synergistic interactions of Tricin 5-glucoside is currently limited, this document outlines the established methodologies and theoretical considerations for such an investigation, enabling a robust comparison with alternative therapeutic strategies.

Tricin, the aglycone of Tricin 5-glucoside, has demonstrated notable anti-cancer and anti-inflammatory properties. One study has already indicated the potential of Tricin to work synergistically with the anti-VEGF drug, bevacizumab, to enhance antiangiogenic effects. The addition of a 5-glucoside moiety may alter the pharmacokinetic and pharmacodynamic properties of Tricin, potentially influencing its synergistic capabilities. A systematic evaluation is therefore crucial to unlock its therapeutic promise in combination therapies.

Experimental Approach to Assessing Synergy

A typical workflow for evaluating the synergistic effects of Tricin 5-glucoside with a partner compound, for instance, a conventional chemotherapeutic agent like doxorubicin (B1662922) or cisplatin, would involve a series of in vitro assays.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Synergy Quantification cluster_3 Phase 4: Mechanistic Studies A Determine IC50 of Tricin 5-glucoside C Cell Viability Assay (MTT) Constant Ratio Combination A->C D Cell Viability Assay (MTT) Non-Constant Ratio Combination A->D B Determine IC50 of Partner Compound B->C B->D E Combination Index (CI) Calculation (Chou-Talalay Method) C->E F Isobologram Analysis C->F D->E D->F G Signaling Pathway Analysis (e.g., Western Blot) E->G H Apoptosis Assays (e.g., Flow Cytometry) E->H F->G F->H

Caption: Experimental workflow for assessing synergistic effects.

Data Presentation: Quantifying Synergistic Interactions

The primary output of the combination screening assays is quantitative data on cell viability. This data is then analyzed to determine the nature of the interaction between Tricin 5-glucoside and the partner compound. The results are typically summarized in tables.

Table 1: Hypothetical IC50 Values for Single Agents

CompoundCell LineIC50 (µM)
Tricin 5-glucosideMCF-750
DoxorubicinMCF-70.5

Table 2: Hypothetical Combination Index (CI) Values for Tricin 5-glucoside and Doxorubicin Combination

The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted method for quantifying drug synergy. CI values indicate the nature of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Fraction Affected (Fa)Tricin 5-glucoside (µM)Doxorubicin (µM)Combination Index (CI)Interpretation
0.2512.50.1250.8Synergism
0.50250.250.6Synergism
0.7537.50.3750.4Strong Synergism
0.90450.450.3Strong Synergism

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings.

Cell Viability (MTT) Assay

The MTT (3-(4,

Safety Operating Guide

Essential Guide to the Safe Disposal of Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper disposal of Tricin 5-glucoside, tailored for researchers, scientists, and drug development professionals. The following procedures are compiled from safety data sheets (SDS) to ensure safe handling and compliance with regulations.

Key Safety and Disposal Information

For quick reference, the following table summarizes the essential safety and disposal information for Tricin 5-glucoside.

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1]Cayman Chemical
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical
Personal Protective Equipment (PPE) Nitrile rubber gloves, safety glasses.[2]Sigma-Aldrich
Primary Disposal Guideline Dispose of in accordance with national and local regulations.[2][3]Sigma-Aldrich, The Soap Kitchen
Container Disposal Handle uncleaned containers as you would the product itself.[2]Sigma-Aldrich
Spill Cleanup For dry spills, sweep up, and shovel into a suitable container for disposal, avoiding dust generation. For liquid spills, collect, bind, and pump off.[2][4]Sigma-Aldrich, Fisher Scientific
Environmental Precautions Should not be released into the environment.[4] Avoid allowing the undiluted product or large quantities to reach ground water, water courses, or sewage systems.[1]Fisher Scientific, Cayman Chemical

Standard Operating Procedure for Tricin 5-glucoside Disposal

Follow these step-by-step instructions for the safe and compliant disposal of Tricin 5-glucoside and its containers.

Personal Protective Equipment (PPE)

Before handling Tricin 5-glucoside for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile rubber gloves are recommended.[2]

  • Eye Protection: Wear safety glasses.[2]

  • Lab Coat: A standard laboratory coat should be worn.

Waste Collection and Storage
  • Original Containers: Whenever possible, leave Tricin 5-glucoside in its original container.[2]

  • No Mixing: Do not mix Tricin 5-glucoside waste with other chemical waste.[2]

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Tricin 5-glucoside" waste.

  • Storage: Store the waste in a designated, secure area away from incompatible materials.

Disposal of Unused Product
  • Consult Local Regulations: The primary directive for the disposal of Tricin 5-glucoside is to adhere to all applicable national and local regulations.[2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Solid Waste: For solid Tricin 5-glucoside, carefully transfer the material into a suitable, sealed container for disposal.[4] Avoid creating dust.[2]

  • Solutions: If Tricin 5-glucoside is in a solution, do not pour it down the drain.[1] Collect it in a sealed, properly labeled waste container.

Disposal of Contaminated Materials
  • Empty Containers: Treat empty containers that have not been properly cleaned as if they still contain the product.[2]

  • Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with Tricin 5-glucoside should be placed in the designated solid waste container for this chemical.

  • PPE: Dispose of contaminated gloves and other disposable PPE in accordance with your institution's procedures for chemically contaminated waste.

Spill Management
  • Dry Spills: In the event of a dry spill, carefully sweep or scoop the material into a designated waste container, taking care to avoid generating dust.[2][4]

  • Liquid Spills: For spills of Tricin 5-glucoside solutions, absorb the spill with an inert material (e.g., vermiculite, sand), then collect the absorbed material into a sealed container for disposal.[2]

  • Cleaning: Clean the affected area thoroughly after the spill has been removed.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Tricin 5-glucoside.

Tricin 5-glucoside Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_action Action cluster_final Final Disposal start Identify Tricin 5-glucoside Waste assess_type Determine Waste Type start->assess_type solid_waste Solid Waste (Unused Product, Contaminated Labware) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_type->liquid_waste Liquid empty_container Empty Contaminated Container assess_type->empty_container Container package_solid Package in sealed, labeled container. Avoid dust generation. solid_waste->package_solid package_liquid Collect in sealed, labeled waste container. Do not pour down drain. liquid_waste->package_liquid handle_container Handle as product. Keep in original container if possible. empty_container->handle_container contact_ehs Consult Institutional EHS for specific procedures and disposal in accordance with national and local regulations. package_solid->contact_ehs package_liquid->contact_ehs handle_container->contact_ehs

Caption: Logical workflow for the safe disposal of Tricin 5-glucoside.

References

Essential Safety and Logistical Information for Handling Tricin 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Tricin 5-glucoside (CAS No. 32769-00-9), ensuring a secure laboratory environment.

Tricin 5-glucoside is a flavonoid glycoside found in various plants.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Tricin 5-glucoside to ensure personal safety and prevent contamination.

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile gloves are preferred for their chemical resistance and tendency to show punctures.[3] Always inspect gloves for integrity before use.
Eyes Safety glasses or gogglesProtects eyes from any potential splashes or airborne particles of the solid compound.
Body Laboratory coatProvides a protective layer against accidental spills and prevents contamination of personal clothing.
Respiratory Not generally requiredA respirator is not typically necessary for handling Tricin 5-glucoside in well-ventilated areas, as it is a non-volatile solid.[2] However, if there is a risk of generating dust, a dust mask or respirator may be used.
Quantitative Data

The following table summarizes the known quantitative data for Tricin 5-glucoside.

PropertyValueSource
Molecular Formula C₂₃H₂₄O₁₂[4]
Molecular Weight 492.43 g/mol [4]
Appearance Solid
Solubility DMSO: 1 mg/mL
Storage Temperature -20°C
Density 1.6±0.1 g/cm³[5]
Boiling Point 841.7±65.0 °C at 760 mmHg[5]
Flash Point Not applicable

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory.

Experimental Protocol: Safe Handling of Tricin 5-glucoside

This protocol outlines the step-by-step procedure for safely handling Tricin 5-glucoside in a laboratory setting.

  • Preparation:

    • Ensure the work area, typically a laboratory bench, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Don the required personal protective equipment: a laboratory coat, safety glasses, and nitrile gloves.

  • Weighing and Aliquoting:

    • If possible, handle the solid compound in an area with good ventilation.

    • Use a clean spatula and weighing paper or a weigh boat to measure the desired amount of Tricin 5-glucoside.

    • Avoid creating dust. If the compound is a fine powder, handle it with care to minimize airborne particles.

    • Close the primary container tightly after use.

  • Dissolving the Compound:

    • Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed Tricin 5-glucoside.

    • If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

  • Experimental Use:

    • Carry out the experiment as per the specific research protocol.

    • Always handle solutions containing Tricin 5-glucoside with the same level of care as the solid compound.

  • Post-Experiment:

    • Clean the work area and any equipment used with an appropriate solvent.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

As Tricin 5-glucoside is considered a non-hazardous chemical, the disposal procedures are straightforward but must be followed to ensure environmental safety and compliance with local regulations.

  • Solid Waste:

    • Uncontaminated solid Tricin 5-glucoside can be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[6][7]

    • Place the solid waste in a sealed, clearly labeled container before disposal.

  • Liquid Waste:

    • Solutions of Tricin 5-glucoside in non-hazardous solvents can typically be disposed of down the drain with copious amounts of water, subject to local regulations.[6][8]

    • Always check with your institution's environmental health and safety office for specific guidelines on sewer disposal.

  • Contaminated Materials:

    • Gloves, weighing paper, and other disposable materials that have come into contact with Tricin 5-glucoside can be disposed of in the regular laboratory trash.

    • Empty containers should be rinsed with a suitable solvent, and the rinsate can be disposed of as non-hazardous liquid waste. The empty, rinsed container can then be discarded in the regular trash.[6]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Tricin 5-glucoside, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal start Start: Review Protocol ppe Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) start->ppe workspace Prepare Clean Workspace ppe->workspace weigh Weigh Tricin 5-glucoside workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for Safe Handling of Tricin 5-glucoside.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricin 5-gucoside
Reactant of Route 2
Reactant of Route 2
Tricin 5-gucoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。